(S)-WAY 100135 dihydrochloride
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
(2R)-N-tert-butyl-3-[4-(2-methoxyphenyl)piperazin-1-yl]-2-phenylpropanamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N3O2.2ClH/c1-24(2,3)25-23(28)20(19-10-6-5-7-11-19)18-26-14-16-27(17-15-26)21-12-8-9-13-22(21)29-4;;/h5-13,20H,14-18H2,1-4H3,(H,25,28);2*1H/t20-;;/m0../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGZNBYDSDEOED-FJSYBICCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C(CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)NC(=O)[C@@H](CN1CCN(CC1)C2=CC=CC=C2OC)C3=CC=CC=C3.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149007-54-5 | |
| Record name | (S)-WAY 100135 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(S)-WAY 100135 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor, a key player in the modulation of mood, anxiety, and cognition.[1][2] This technical guide provides an in-depth overview of the mechanism of action of (S)-WAY 100135, summarizing key quantitative data, detailing experimental methodologies, and visualizing its interaction with cellular signaling pathways. Initially considered highly selective for the 5-HT1A receptor, further research has revealed its activity at other serotonin receptor subtypes, highlighting the importance of a comprehensive understanding of its pharmacological profile.[3][4][5]
Core Mechanism of Action: 5-HT1A Receptor Antagonism
(S)-WAY 100135 primarily exerts its effects by competitively blocking the activation of 5-HT1A receptors by the endogenous neurotransmitter serotonin. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/o proteins.[3] Blockade of these receptors by (S)-WAY 100135 prevents the downstream signaling cascades typically initiated by serotonin, leading to a variety of physiological and behavioral effects.
Quantitative Data Summary
The binding affinity and functional potency of (S)-WAY 100135 and its racemate have been characterized across various in vitro and in vivo models. The following tables summarize the key quantitative data.
Table 1: Receptor Binding Affinity of WAY 100135 Enantiomers and Racemate
| Compound | Receptor | Preparation | Radioligand | pKi | Ki (nM) | Reference |
| (+/-)-WAY 100135 | 5-HT1A | Rat Hippocampus | [3H]8-OH-DPAT | - | 34 (IC50) | [6] |
| (S)-WAY 100135 | 5-HT1A | - | - | - | 15 (IC50) | [1][2] |
| (+)-WAY 100135 | 5-HT1A | Human | [3H]8-OH-DPAT | 8.9 | 1.26 (Kd) | [7] |
| (+)-WAY 100135 | 5-HT1D | - | - | 7.58 | ~26 | [3][4][5] |
| (+)-WAY 100135 | 5-HT1B | - | - | 5.82 | ~1514 | [3][4][5] |
| (+/-)-WAY 100135 | Various (α1, α2, D2, 5-HT1B, 5-HT1C, 5-HT2) | - | - | - | >1000 (IC50) | [1] |
Table 2: Functional Activity of WAY 100135 Enantiomers and Racemate
| Compound | Assay | Tissue/System | Agonist | pA2 | ED50 (mg/kg) | Reference |
| (+/-)-WAY 100135 | Inhibition of 5-carboxamido-tryptamine action | Guinea-pig ileum | 5-CT | 7.2 | - | [6] |
| (+)-WAY 100135 | Antagonism of 5-HT induced hyperpolarization | Rat superior cervical ganglion | 5-HT | 7.5 | - | [8] |
| (-)-WAY 100135 | Antagonism of 5-HT induced hyperpolarization | Rat superior cervical ganglion | 5-HT | 6.3 | - | [8] |
| (S)-WAY 100135 | Reversal of 8-OH-DPAT-induced decrease in 5-HT | Rat ventral hippocampus (microdialysis) | 8-OH-DPAT | - | ~3.3 |
Signaling Pathways Modulated by (S)-WAY 100135
As an antagonist, (S)-WAY 100135 blocks the canonical and non-canonical signaling pathways activated by 5-HT1A receptor agonists.
Canonical Gi/o Signaling Pathway
The primary signaling mechanism of the 5-HT1A receptor involves the activation of Gi/o proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Furthermore, the βγ subunits of the activated G-protein can directly modulate ion channels, most notably activating G-protein-coupled inwardly rectifying potassium (GIRK) channels, which leads to neuronal hyperpolarization and inhibition of neuronal firing.[3] (S)-WAY 100135, by blocking the receptor, prevents these inhibitory effects.
Modulation of the ERK/MAPK Pathway
The 5-HT1A receptor has also been shown to modulate the extracellular signal-regulated kinase (ERK) / mitogen-activated protein kinase (MAPK) pathway. This signaling cascade is crucial for regulating cellular processes like proliferation, differentiation, and survival. The effect of 5-HT1A receptor activation on the ERK pathway appears to be cell-type specific, with some studies reporting activation and others inhibition. As an antagonist, (S)-WAY 100135 would be expected to block these effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of scientific findings. Below are summaries of key experimental protocols used to characterize the mechanism of action of (S)-WAY 100135.
Radioligand Binding Assays
These assays are used to determine the affinity of a compound for a specific receptor.
-
Objective: To determine the binding affinity (Ki or IC50) of (S)-WAY 100135 for the 5-HT1A receptor.
-
Materials:
-
Membrane preparations from cells expressing the 5-HT1A receptor (e.g., rat hippocampus or transfected cell lines).
-
Radioligand: Typically [3H]8-OH-DPAT, a 5-HT1A receptor agonist.
-
(S)-WAY 100135 dihydrochloride and other competing ligands.
-
Assay buffer (e.g., Tris-HCl with cofactors).
-
Glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
Incubate the membrane preparation with a fixed concentration of the radioligand ([3H]8-OH-DPAT) and varying concentrations of the unlabeled competitor drug ((S)-WAY 100135).
-
Allow the binding to reach equilibrium.
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data to determine the concentration of (S)-WAY 100135 that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Electrophysiology in Dorsal Raphe Nucleus
Electrophysiological recordings are used to measure the electrical activity of neurons and assess the functional effects of drugs on ion channels and neuronal firing.
-
Objective: To determine the antagonist properties of (S)-WAY 100135 at presynaptic 5-HT1A autoreceptors on serotonergic neurons in the dorsal raphe nucleus (DRN).
-
Materials:
-
Anesthetized rat or in vitro brain slice preparation containing the DRN.
-
Recording microelectrode.
-
Amplifier and data acquisition system.
-
This compound and a 5-HT1A agonist (e.g., 8-OH-DPAT).
-
-
Procedure:
-
Position the recording electrode in the DRN to record the spontaneous firing of individual serotonergic neurons.
-
Establish a stable baseline firing rate.
-
Administer the 5-HT1A agonist (8-OH-DPAT), which will inhibit the firing of the neuron.
-
After the firing rate has stabilized at the new, lower rate, administer (S)-WAY 100135.
-
Observe the reversal of the agonist-induced inhibition of firing, indicating antagonist activity.
-
Alternatively, pre-treat with (S)-WAY 100135 and then administer the agonist to demonstrate a blockade of the agonist's effect.
-
In Vivo Microdialysis
In vivo microdialysis is a technique used to measure the extracellular concentrations of neurotransmitters in the brain of a freely moving animal.
-
Objective: To assess the effect of (S)-WAY 100135 on basal and agonist-modulated serotonin (5-HT) release in a specific brain region (e.g., hippocampus).
-
Materials:
-
Freely moving rat with a surgically implanted microdialysis probe in the hippocampus.
-
Microdialysis pump and fraction collector.
-
Artificial cerebrospinal fluid (aCSF).
-
This compound and a 5-HT1A agonist (e.g., 8-OH-DPAT).
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
-
Procedure:
-
Perfuse the microdialysis probe with aCSF at a constant flow rate.
-
Collect baseline dialysate samples to measure basal extracellular 5-HT levels.
-
Administer the 5-HT1A agonist (8-OH-DPAT), which will decrease extracellular 5-HT levels by activating presynaptic autoreceptors.
-
Administer (S)-WAY 100135 and continue to collect dialysate samples.
-
Observe the reversal of the agonist-induced decrease in 5-HT levels, demonstrating antagonism at the autoreceptor.
-
Analyze the 5-HT concentration in the dialysate samples using HPLC.
-
Off-Target Effects and Partial Agonism
While (S)-WAY 100135 is a potent 5-HT1A antagonist, it is not entirely selective. Studies have shown that it also acts as a partial agonist at the 5-HT1D receptor with an affinity similar to that for the 5-HT1A receptor.[3][4][5] Its affinity for the 5-HT1B receptor is significantly lower.[3][4][5] This partial agonism at 5-HT1D receptors should be considered when interpreting experimental results, as it may contribute to the overall pharmacological profile of the compound.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of the 5-HT1A receptor in the central nervous system. Its primary mechanism of action is the potent and selective antagonism of both presynaptic and postsynaptic 5-HT1A receptors, thereby blocking the inhibitory signaling cascades initiated by serotonin. However, its partial agonist activity at 5-HT1D receptors adds a layer of complexity to its pharmacological profile. The detailed quantitative data, understanding of its impact on signaling pathways, and the established experimental protocols presented in this guide provide a comprehensive foundation for researchers and drug development professionals working with this important compound.
References
- 1. Serotonin 5-HT1A receptor-mediated Erk activation requires calcium/calmodulin-dependent receptor endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Increased functional coupling of 5-HT1A autoreceptors to GIRK channels in Tph2-/- mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 6. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 7. The recombinant 5-HT1A receptor: G protein coupling and signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
(S)-WAY 100135 Dihydrochloride: A Technical Guide to a Selective 5-HT1A Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S)-WAY 100135 dihydrochloride (B599025), a potent and selective antagonist of the 5-HT1A receptor. This document details its chemical properties, mechanism of action, selectivity profile, and key experimental methodologies for its characterization.
Introduction
(S)-WAY 100135, chemically known as (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride, is a phenylpiperazine derivative widely utilized in scientific research as a selective 5-HT1A receptor antagonist.[1] Initially lauded for its high selectivity, subsequent studies have revealed a more complex pharmacological profile, including partial agonist activity at other serotonin (B10506) receptor subtypes. This guide aims to provide a detailed resource for researchers employing (S)-WAY 100135 in their studies.
Chemical and Physical Properties
(S)-WAY 100135 dihydrochloride is a white to off-white solid powder. It is soluble in Dimethyl sulfoxide (B87167) (DMSO) and to a lesser extent in water.[2]
| Property | Value |
| Chemical Name | (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride[1] |
| Molecular Formula | C24H33N3O2.2HCl |
| Molecular Weight | 468.47 g/mol |
| CAS Number | 149007-54-5 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO, sparingly soluble in water[2] |
Mechanism of Action: A Selective 5-HT1A Antagonist
(S)-WAY 100135 acts as a potent and selective competitive antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[3] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by the endogenous ligand serotonin (5-HT), couples to inhibitory Gi/o proteins. This activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[3] By blocking the binding of serotonin and other agonists, (S)-WAY 100135 prevents this signaling cascade.
The 5-HT1A Receptor Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the 5-HT1A receptor and the inhibitory action of (S)-WAY 100135.
Pharmacological Profile: Potency and Selectivity
(S)-WAY 100135 exhibits high affinity for the 5-HT1A receptor, with reported IC50 values in the low nanomolar range. While initially considered highly selective, further studies have demonstrated affinity and partial agonist activity at other serotonin receptor subtypes, particularly 5-HT1D and 5-HT1B receptors.[1][2]
Binding Affinity and Functional Activity
The following tables summarize the quantitative data for the binding affinity and functional potency of (S)-WAY 100135 at various receptors.
Table 1: 5-HT1A Receptor Binding and Functional Data
| Parameter | Value | Species | Assay Type | Reference |
| IC50 | 15 nM | - | - | |
| IC50 | 34 nM | Rat | Radioligand Binding (Hippocampus) | [3][4] |
| pA2 | 7.2 | Guinea Pig | Functional Assay (Ileum) | [3] |
Table 2: Selectivity Profile
| Receptor | pKi | Species | Notes | Reference |
| 5-HT1A | ~7.6 | - | High Affinity Antagonist | [1][2] |
| 5-HT1B | 5.82 | - | Partial Agonist | [1][2] |
| 5-HT1D | 7.58 | - | Partial Agonist | [1][2] |
| 5-HT1C | < 6 | - | Low Affinity | |
| 5-HT2 | < 6 | - | Low Affinity | |
| α1-adrenergic | Moderate Affinity | Rat | - | [5] |
| α2-adrenergic | < 6 | - | Low Affinity | |
| D2 | < 6 | - | Low Affinity |
pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Partial Agonist Activity
A crucial aspect of the pharmacology of (S)-WAY 100135 is its partial agonist activity at 5-HT1A autoreceptors and 5-HT1D receptors.[1][5] While it acts as a silent antagonist at postsynaptic 5-HT1A receptors, its partial agonism at the somatodendritic 5-HT1A autoreceptors can lead to a decrease in serotonin release.[5] This is in contrast to truly silent antagonists like WAY-100635, which tend to increase serotonergic neuronal activity by blocking the autoreceptor-mediated negative feedback.[6]
Experimental Protocols
The characterization of (S)-WAY 100135 as a 5-HT1A receptor antagonist involves several key in vitro assays. The following are detailed methodologies for these experiments.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of (S)-WAY 100135 for the 5-HT1A receptor by measuring its ability to compete with a radiolabeled ligand.
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of (S)-WAY 100135 at the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells, or rat hippocampal tissue).
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl2, 0.1% ascorbic acid, pH 7.4.
-
This compound stock solution.
-
Non-specific binding determinator: 10 µM 5-HT.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Prepare serial dilutions of (S)-WAY 100135 in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand ([3H]8-OH-DPAT) at a concentration close to its Kd, and the diluted (S)-WAY 100135.
-
For total binding wells, add assay buffer instead of the test compound. For non-specific binding wells, add a high concentration of an unlabeled ligand (e.g., 10 µM 5-HT).
-
Add the cell membrane preparation to each well to initiate the binding reaction.
-
Incubate the plate for 60 minutes at room temperature with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.
-
Calculate the IC50 value by non-linear regression analysis of the competition curve. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the ability of (S)-WAY 100135 to antagonize agonist-stimulated G-protein activation.
Objective: To determine the potency of (S)-WAY 100135 as an antagonist of 5-HT1A receptor-mediated G-protein activation.
Materials:
-
Cell membranes expressing the 5-HT1A receptor.
-
[35S]GTPγS.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP.
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT).
-
This compound.
-
GTPγS for non-specific binding.
Procedure:
-
Pre-incubate the cell membranes with varying concentrations of (S)-WAY 100135.
-
Add a fixed, sub-maximal concentration of the 5-HT1A agonist (e.g., the EC80 of 8-OH-DPAT) to stimulate G-protein activation.
-
Initiate the binding reaction by adding [35S]GTPγS and GDP.
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by filtration and wash as described for the radioligand binding assay.
-
Quantify the bound [35S]GTPγS by scintillation counting.
-
Plot the percentage of inhibition of agonist-stimulated [35S]GTPγS binding against the concentration of (S)-WAY 100135 to determine its IC50.
cAMP Accumulation Assay
This assay measures the functional consequence of 5-HT1A receptor activation (inhibition of adenylyl cyclase) and its blockade by (S)-WAY 100135.
Objective: To determine the ability of (S)-WAY 100135 to reverse the agonist-induced inhibition of cAMP production.
Materials:
-
Whole cells expressing the 5-HT1A receptor (e.g., CHO or HEK293 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
5-HT1A receptor agonist (e.g., 5-HT or 8-OH-DPAT).
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA).
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of (S)-WAY 100135 in the presence of a PDE inhibitor.
-
Stimulate the cells with a fixed concentration of forskolin and a sub-maximal concentration of the 5-HT1A agonist.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Determine the concentration-dependent reversal of the agonist-induced decrease in cAMP levels by (S)-WAY 100135.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a competitive radioligand binding assay.
Conclusion
This compound is a valuable pharmacological tool for studying the 5-HT1A receptor system. Its high affinity and selectivity for the 5-HT1A receptor, coupled with its antagonist properties, make it suitable for a wide range of in vitro and in vivo studies. However, researchers should be mindful of its partial agonist activity at 5-HT1A autoreceptors and other serotonin receptor subtypes, as this can influence experimental outcomes. The detailed protocols provided in this guide offer a solid foundation for the accurate and reliable characterization of (S)-WAY 100135 and other 5-HT1A receptor ligands.
References
- 1. WAY-100135 - Wikipedia [en.wikipedia.org]
- 2. medkoo.com [medkoo.com]
- 3. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of (S)-WAY 100135 Dihydrochloride: A Technical Guide
(S)-WAY 100135 dihydrochloride (B599025) , a potent and selective 5-HT1A receptor antagonist, has been a pivotal tool in serotonergic research. This technical guide provides an in-depth overview of its discovery, pharmacological profile, and the key experimental methodologies used in its characterization. It is intended for researchers, scientists, and drug development professionals working in the field of neuroscience and pharmacology.
Introduction
(S)-WAY 100135, chemically known as (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride, is a member of the phenylpiperazine class of serotonergic compounds.[1][2][3] Initially developed as a highly selective antagonist for the 5-HT1A receptor, it has been instrumental in elucidating the physiological and behavioral roles of this receptor subtype.[1][2] While initially believed to be a "silent" antagonist, some studies suggest it may possess partial agonist properties at other serotonin (B10506) receptor subtypes, such as the 5-HT1D receptor.[1] This guide will delve into the synthesis, mechanism of action, and key experimental findings related to (S)-WAY 100135.
Synthesis and Enantiomeric Separation
General Chiral HPLC Separation Protocol:
A common approach for the chiral separation of pharmaceutical compounds like WAY 100135 involves the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective. The mobile phase composition, typically a mixture of a non-polar solvent (e.g., hexane) and an alcohol (e.g., isopropanol (B130326) or ethanol), is optimized to achieve baseline separation of the enantiomers. The addition of a small amount of an amine modifier (e.g., diethylamine) can improve peak shape and resolution.
Pharmacological Profile
(S)-WAY 100135 is characterized by its high affinity and selectivity for the 5-HT1A receptor. Its pharmacological profile has been determined through a series of in vitro and in vivo studies.
Receptor Binding Affinity
The binding affinity of (S)-WAY 100135 for various receptors is typically determined through radioligand binding assays. The inhibition constant (Ki) is a measure of the affinity of a ligand for a receptor. A lower Ki value indicates a higher affinity.
| Receptor | Species | Radioligand | Ki (nM) | pKi | Reference(s) |
| 5-HT1A | Human | [3H]8-OH-DPAT | 15 (IC50) | - | [2] |
| Rat | [3H]8-OH-DPAT | 34 (IC50) | - | [4][5] | |
| 5-HT1B | Human | - | >1000 (IC50) | <6 | [2] |
| Rat | - | - | 5.82 | [1] | |
| 5-HT1D | Human | - | >1000 (IC50) | 7.58 | [1] |
| 5-HT2 | Human | - | >1000 (IC50) | <6 | [2] |
| α1-adrenergic | Human | - | >1000 (IC50) | <6 | [2] |
| α2-adrenergic | Human | - | >1000 (IC50) | <6 | [2] |
| D2 | Human | - | >1000 (IC50) | <6 | [2] |
| Rat | [3H]-Spiperone | 389 | 6.41 | [6] |
Note: IC50 values are presented where Ki values were not explicitly stated. pKi is the negative logarithm of the Ki value.
Functional Activity
The functional activity of (S)-WAY 100135 as a 5-HT1A receptor antagonist is assessed through various functional assays, such as the forskolin-stimulated adenylate cyclase assay.
| Assay | System | Effect of (S)-WAY 100135 | Reference(s) |
| Forskolin-stimulated cAMP accumulation | CHO cells expressing human 5-HT1A receptors | Antagonism of 5-HT-induced inhibition of cAMP production | [7] |
| 8-OH-DPAT-induced hypothermia | Mice | Antagonism of hypothermic effect | [8][9][10] |
| In vivo microdialysis (5-HT release) | Rat hippocampus | Blocks 8-OH-DPAT-induced decrease in 5-HT release | [11][12][13] |
Mechanism of Action: 5-HT1A Receptor Signaling
(S)-WAY 100135 exerts its effects by blocking the activation of 5-HT1A receptors. These receptors are G-protein coupled receptors (GPCRs) linked to inhibitory Gi/Go proteins. Upon activation by serotonin, the Gi/Go protein inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, modulates the activity of protein kinase A (PKA) and downstream signaling cascades. Activation of 5-HT1A receptors also leads to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, causing hyperpolarization of the cell membrane and a reduction in neuronal excitability.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize (S)-WAY 100135.
Receptor Binding Assay ([3H]8-OH-DPAT)
This protocol describes a competitive radioligand binding assay to determine the affinity of (S)-WAY 100135 for the 5-HT1A receptor in rat hippocampal membranes.[8][9]
Materials:
-
Rat hippocampal tissue
-
[3H]8-OH-DPAT (radioligand)
-
(S)-WAY 100135 (test compound)
-
Serotonin (for non-specific binding determination)
-
Tris-HCl buffer (50 mM, pH 7.4)
-
Glass fiber filters (GF/B)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Membrane Preparation: Homogenize rat hippocampal tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and resuspend the pellet in fresh buffer. Repeat the centrifugation and resuspension steps. The final pellet is resuspended in buffer to a desired protein concentration.
-
Assay: In a final volume of 1 mL, incubate the membrane preparation with a fixed concentration of [3H]8-OH-DPAT (e.g., 1 nM) and varying concentrations of (S)-WAY 100135.
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of unlabeled serotonin (e.g., 10 µM).
-
Incubation: Incubate the mixture at 25°C for 60 minutes.
-
Filtration: Terminate the incubation by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of (S)-WAY 100135 from the competition curve and calculate the Ki value using the Cheng-Prusoff equation.
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of (S)-WAY 100135 to antagonize the 5-HT1A agonist-induced inhibition of cAMP production in a cell line expressing the human 5-HT1A receptor.[5][7]
Materials:
-
Chinese Hamster Ovary (CHO) cells stably expressing the human 5-HT1A receptor
-
(S)-WAY 100135
-
5-HT or 8-OH-DPAT (agonist)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Culture: Culture the CHO-5-HT1A cells to an appropriate confluency.
-
Pre-incubation: Pre-incubate the cells with varying concentrations of (S)-WAY 100135 for a defined period (e.g., 15 minutes).
-
Agonist Stimulation: Add a fixed concentration of a 5-HT1A agonist (e.g., 5-HT or 8-OH-DPAT) to the wells.
-
Forskolin Stimulation: Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.
-
Incubation: Incubate for a specified time (e.g., 15 minutes) at 37°C.
-
Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a suitable cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Determine the ability of (S)-WAY 100135 to reverse the agonist-induced inhibition of forskolin-stimulated cAMP accumulation and calculate its functional antagonist potency (e.g., pA2 value).
In Vivo Microdialysis
This technique is used to measure the effect of (S)-WAY 100135 on extracellular serotonin levels in the brain of freely moving or anesthetized rats.[11][12][13]
Materials:
-
Male Sprague-Dawley rats
-
(S)-WAY 100135
-
8-OH-DPAT
-
Microdialysis probes
-
Perfusion pump
-
Fraction collector
-
HPLC system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Procedure:
-
Surgery: Surgically implant a guide cannula targeting the desired brain region (e.g., ventral hippocampus or prefrontal cortex) in anesthetized rats. Allow for a recovery period.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer (S)-WAY 100135 (e.g., subcutaneously) followed by the 5-HT1A agonist 8-OH-DPAT.
-
Sample Collection: Continue collecting dialysate samples for several hours post-drug administration.
-
Analysis: Analyze the concentration of serotonin in the dialysate samples using HPLC with electrochemical detection.
-
Data Analysis: Express the serotonin levels as a percentage of the baseline and compare the effects of (S)-WAY 100135 on the 8-OH-DPAT-induced changes in serotonin release.
Conclusion
(S)-WAY 100135 dihydrochloride has proven to be a valuable pharmacological tool for investigating the role of the 5-HT1A receptor in the central nervous system. Its high affinity and selectivity, coupled with its antagonist properties, have enabled researchers to dissect the complex signaling pathways and physiological functions mediated by this important receptor. The experimental methodologies detailed in this guide provide a framework for the continued study of this and other serotonergic compounds, contributing to a deeper understanding of serotonergic neurotransmission and its role in health and disease.
References
- 1. WAY-100135 - Wikipedia [en.wikipedia.org]
- 2. Way 100135 | inhibitor/agonist | CAS 133025-23-7 | Buy Way 100135 from Supplier InvivoChem [invivochem.com]
- 3. The effect of putative 5-HT1A receptor antagonists on 8-OH-DPAT-induced hypothermia in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. (+)-WAY 100135 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 7. Effects of WAY 100635 and (-)-5-Me-8-OH-DPAT, a novel 5-HT1A receptor antagonist, on 8-OH-DPAT responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]-8-OH-DPAT binding in the rat brain raphe area: involvement of 5-HT1A and non-5-HT1A receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kirj.ee [kirj.ee]
- 10. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vivo microdialysis measures of extracellular serotonin in the rat hippocampus during sleep-wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Regional differences in the effect of the combined treatment of WAY 100635 and fluoxetine: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 5-HT1 agonists reduce 5-hydroxytryptamine release in rat hippocampus in vivo as determined by brain microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of (S)-WAY 100135 Dihydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor, a G-protein coupled receptor critically involved in the modulation of mood, anxiety, and cognition. This technical guide provides a comprehensive overview of the pharmacological properties of (S)-WAY 100135, summarizing its binding affinity, functional activity, and in vivo effects. Detailed methodologies for key experimental assays are provided to facilitate further research and application of this important pharmacological tool.
Introduction
(S)-WAY 100135, a phenylpiperazine derivative, has been instrumental in elucidating the physiological and pathophysiological roles of the 5-HT1A receptor. Its high affinity and selectivity for the 5-HT1A receptor, coupled with its antagonist properties, make it an invaluable tool for in vitro and in vivo studies. This document serves as a technical resource, presenting a detailed pharmacological profile of (S)-WAY 100135 and standardized protocols for its characterization.
Receptor Binding Profile
The affinity of (S)-WAY 100135 for various neurotransmitter receptors has been determined through radioligand binding assays. The data consistently demonstrate its high affinity and selectivity for the 5-HT1A receptor.
Table 1: Receptor Binding Affinity of (S)-WAY 100135
| Receptor | Radioligand | Tissue/Cell Line | Ki (nM) | IC50 (nM) | Reference |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | - | 15 | Tocris Bioscience |
| 5-HT1A | [3H]8-OH-DPAT | Rat Hippocampus | - | 34[1] | MedChemExpress |
| 5-HT1B | >1000 | >1000 | Tocris Bioscience | ||
| 5-HT1C | >1000 | >1000 | Tocris Bioscience | ||
| 5-HT1D | pKi = 7.58 | - | MedKoo Biosciences[2] | ||
| 5-HT2 | >1000 | >1000 | Tocris Bioscience | ||
| α1-Adrenergic | >1000 | >1000 | Tocris Bioscience | ||
| α2-Adrenergic | >1000 | >1000 | Tocris Bioscience | ||
| D2 Dopamine | >1000 | >1000 | Tocris Bioscience |
Note: pKi is the negative logarithm of the Ki value. A pKi of 7.58 corresponds to a Ki of approximately 26.3 nM.
Functional Activity
(S)-WAY 100135 acts as a silent antagonist at 5-HT1A receptors, meaning it blocks the receptor without initiating a functional response on its own. This has been demonstrated in various functional assays.
Table 2: Functional Antagonist Activity of (S)-WAY 100135
| Assay Type | Agonist | Tissue/System | pA2 | Reference |
| Hyperpolarization | 5-HT | Rat Isolated Superior Cervical Ganglion | 7.5 ((+)-enantiomer)[3] | Rhodes et al., 1993 |
| Electrically Evoked Contractions | 5-Carboxamidotryptamine | Guinea-Pig Ileum | 7.2 | MedChemExpress[1] |
Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates greater potency.
In Vivo Pharmacology
In vivo studies have demonstrated the physiological and behavioral effects of (S)-WAY 100135 administration, highlighting its anxiolytic-like properties and its ability to modulate neurotransmitter release.
Table 3: In Vivo Effects of (S)-WAY 100135
| Animal Model | Dosing (mg/kg) | Route | Observed Effect | Reference |
| Mouse (Elevated Plus-Maze) | 10 | s.c. | Increased open arm entries and time (anxiolytic-like)[4] | Rodgers and Cole, 1994 |
| Mouse (Elevated Plus-Maze) | 2.5-5.0 | s.c. | Minor reductions in risk assessment measures[4] | Rodgers and Cole, 1994 |
| Mouse (Elevated Plus-Maze) | 20 | s.c. | Loss of anxiolytic effect on percent open arm time[4] | Rodgers and Cole, 1994 |
| Rat (Locomotor Activity) | 1.25, 2.5, 5, 10, 20 | i.p. | No effect on locomotor activity when given alone[5] | Wedzony et al., 2000 |
| Rat (MK-801-induced Locomotion) | 10, 20 | i.p. | Attenuated locomotor stimulant effects of MK-801[5] | Wedzony et al., 2000 |
| Rat (Working Memory) | 1.25, 2.5 | i.p. | Attenuated detrimental effects of MK-801[5] | Wedzony et al., 2000 |
| Guinea Pig (Dorsal Raphe Firing) | 0.5 | i.v. | Antagonized 8-OH-DPAT-induced inhibition of neuronal firing[6] | Anonymous |
Signaling Pathways
The 5-HT1A receptor is a Gi/o-coupled receptor. Its activation leads to the inhibition of adenylyl cyclase and modulation of ion channel activity. As an antagonist, (S)-WAY 100135 blocks these downstream signaling events initiated by agonists.
Experimental Protocols
Radioligand Binding Assay (Competition)
This protocol outlines a method to determine the binding affinity (Ki) of (S)-WAY 100135 for the 5-HT1A receptor using a competition binding assay with a radiolabeled agonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effect of the putative 5-HT1A antagonists WAY100135 and SDZ 216-525 on 5-HT neuronal firing in the guinea-pig dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-WAY 100135 Dihydrochloride: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (S)-WAY 100135 dihydrochloride (B599025), a potent and selective 5-HT1A receptor antagonist. This document consolidates key chemical properties, details its mechanism of action through relevant signaling pathways, and outlines established experimental protocols for its use in preclinical research.
Core Compound Information
(S)-WAY 100135 dihydrochloride is a crucial tool in neuropharmacology for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Its high selectivity allows for the precise dissection of serotonergic signaling pathways.
Chemical and Physical Properties
The fundamental chemical and physical characteristics of this compound are summarized below.
| Property | Value |
| CAS Number | 149007-54-5[1][2] |
| Molecular Formula | C₂₄H₃₃N₃O₂·2HCl[1][2] |
| Molecular Weight | 468.47 g/mol [1][2] |
| Purity | ≥98%[1][2] |
| Solubility | Soluble to 100 mM in DMSO and to 5 mM in water with gentle warming.[1][2] |
| Storage | Desiccate at +4°C[1][2] |
| IC₅₀ | 15 nM for 5-HT1A receptor[1][2] |
Mechanism of Action and Signaling Pathways
This compound functions as a competitive antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[3] The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.
Upon activation by the endogenous ligand serotonin (B10506) (5-HT), the 5-HT1A receptor initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic AMP (cAMP). This, in turn, reduces the activity of protein kinase A (PKA). Furthermore, the βγ-subunits of the G-protein can directly modulate ion channels, leading to the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium (Ca²⁺) channels. These actions collectively result in neuronal hyperpolarization and a reduction in neuronal excitability. This compound blocks these effects by preventing the binding of serotonin to the 5-HT1A receptor.
The 5-HT1A receptor has also been shown to influence other signaling pathways, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell proliferation and differentiation.
Experimental Protocols
This compound is utilized in a variety of experimental paradigms to probe the function of the 5-HT1A receptor. Below are summaries of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound for the 5-HT1A receptor.
-
Objective: To quantify the binding affinity (Ki) of this compound to 5-HT1A receptors.
-
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from CHO-K1 cells or rat hippocampus).
-
Radioligand, typically [³H]8-OH-DPAT.
-
This compound at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, 0.1% ascorbic acid, pH 7.4).
-
Non-specific binding control (e.g., 10 µM serotonin).
-
Glass fiber filters and a filtration apparatus.
-
Scintillation counter.
-
-
Methodology:
-
Incubate the cell membranes with a fixed concentration of the radioligand ([³H]8-OH-DPAT) and varying concentrations of this compound.
-
Allow the reaction to reach equilibrium (e.g., 60 minutes at room temperature).
-
Separate the bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantify the radioactivity trapped on the filters using a scintillation counter.
-
Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
-
Murine Elevated Plus-Maze Test
This behavioral assay is used to assess the anxiolytic-like effects of this compound.
-
Objective: To evaluate the anxiety-modulating effects of this compound in mice.
-
Apparatus: A plus-shaped maze elevated above the floor with two open arms and two enclosed arms.
-
Animals: Male mice are commonly used.
-
Methodology:
-
Habituate the mice to the testing room for at least 60 minutes prior to the experiment.
-
Administer this compound (e.g., 2.5-20.0 mg/kg, intraperitoneally) or vehicle control at a predetermined time before the test.[1]
-
Place the mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for a set period (typically 5 minutes).
-
Record the behavior of the mouse using a video camera.
-
Analyze the video recordings for parameters such as the number of entries into and the time spent in the open and closed arms.
-
-
Expected Outcome for Anxiolytic Effect: An increase in the time spent in and the number of entries into the open arms.
In Vivo Microdialysis
This technique is employed to measure the effect of this compound on neurotransmitter levels in the brains of freely moving animals.
-
Objective: To determine the impact of this compound on extracellular levels of serotonin and other neurotransmitters in specific brain regions (e.g., hippocampus, dorsal raphe nucleus).
-
Methodology:
-
Surgically implant a microdialysis probe into the target brain region of an anesthetized rat.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples to establish basal neurotransmitter levels.
-
Administer this compound systemically (e.g., subcutaneously).[4]
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the concentration of neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Electrophysiology in the Dorsal Raphe Nucleus
This technique is used to investigate the effects of this compound on the electrical activity of serotonergic neurons.
-
Objective: To assess the antagonist properties of this compound at 5-HT1A autoreceptors on dorsal raphe neurons.
-
Preparation: Brain slices containing the dorsal raphe nucleus from rats or mice.
-
Methodology:
-
Prepare acute brain slices containing the dorsal raphe nucleus.
-
Perform whole-cell patch-clamp or extracellular single-unit recordings from identified serotonergic neurons.
-
Record the baseline firing rate of the neurons.
-
Apply a 5-HT1A receptor agonist (e.g., 8-OH-DPAT) to inhibit neuronal firing.
-
Apply this compound to the bath and observe its ability to block or reverse the agonist-induced inhibition of neuronal firing.
-
This technical guide provides a comprehensive starting point for researchers working with this compound. For more detailed information, it is recommended to consult the primary literature cited.
References
- 1. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Electrophysiological diversity of the dorsal raphe cells across the sleep–wake cycle of the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Neurochemical profile of the selective and silent 5-HT1A receptor antagonist WAY100135: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility and stability of (S)-WAY 100135 dihydrochloride in different solvents
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the solubility and stability of (S)-WAY 100135 dihydrochloride (B599025), a potent and selective 5-HT1A receptor antagonist. The information herein is intended to support researchers, scientists, and drug development professionals in the effective use of this compound in their studies.
Core Chemical Information
(S)-WAY 100135 dihydrochloride, with the chemical name (S)-N-(tert-Butyl)-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride, is a widely used research tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes.
| Property | Value |
| Molecular Formula | C₂₄H₃₃N₃O₂ · 2HCl |
| Molecular Weight | 468.47 g/mol |
| CAS Number | 149007-54-5 |
| Appearance | White to off-white solid |
Solubility Data
The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that the free base of (S)-WAY 100135 is soluble in DMSO but not in water.
| Solvent | Concentration (mM) | Concentration (mg/mL) | Conditions |
| DMSO | 100 | 46.85 | - |
| Water | 10 | 4.68 | with sonication[1] |
| Water | 5 | 2.34 | with gentle warming[1] |
Stability Profile
Detailed quantitative stability studies on this compound under various conditions such as pH, light, and elevated temperatures are not extensively available in the public domain. However, based on product information from various suppliers, the following general stability and storage recommendations can be made:
-
Solid Form: The solid dihydrochloride salt is stable when stored desiccated at +4°C.[1]
-
Stock Solutions:
-
DMSO Stock Solutions: Can be stored at -20°C or -80°C for extended periods.
-
Aqueous Solutions: It is recommended to prepare aqueous solutions fresh and not to store them for more than one day, suggesting limited stability in aqueous media.
-
The lack of comprehensive public data on forced degradation studies means that potential degradation pathways and the identity of degradation products are not well-characterized. For critical applications, it is advisable to conduct in-house stability assessments under the specific experimental conditions to be used.
Experimental Protocols
Solubility Determination Protocol
This protocol outlines a general method for determining the solubility of this compound in a solvent of interest.
Solubility Determination Workflow
Stability Study (Forced Degradation) Protocol
This generalized protocol for a forced degradation study can be adapted to assess the stability of this compound. The goal is to intentionally degrade the sample to identify potential degradation products and develop a stability-indicating analytical method.
Forced Degradation Study Workflow
Signaling Pathways
This compound exerts its effects by antagonizing the 5-HT1A receptor, which is a G protein-coupled receptor (GPCR) that primarily couples to the inhibitory G protein, Gi/o.
Canonical 5-HT1A Receptor Signaling Pathway
Activation of the 5-HT1A receptor by its endogenous ligand, serotonin, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase. This, in turn, reduces the intracellular concentration of cyclic AMP (cAMP) and subsequently decreases the activity of protein kinase A (PKA). By blocking this receptor, (S)-WAY 100135 prevents these downstream effects.
Canonical 5-HT1A Receptor Signaling Pathway
Modulation of Ion Channels
The βγ-subunit of the activated Gi/o protein can also directly modulate the activity of ion channels. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuronal membrane. Additionally, it can inhibit voltage-gated calcium channels (VGCCs), reducing calcium influx. Both of these actions contribute to a decrease in neuronal excitability. (S)-WAY 100135, by preventing the activation of the Gi/o protein, antagonizes these effects on ion channels.
Ion Channel Modulation by 5-HT1A Receptors
References
In Vitro Binding Affinity of (S)-WAY 100135 for Serotonin Receptors: A Technical Guide
This technical guide provides a comprehensive overview of the in vitro binding affinity of (S)-WAY 100135 for various serotonin (B10506) (5-HT) receptors. It is intended for researchers, scientists, and drug development professionals working in the fields of pharmacology and neuroscience. This document summarizes key binding affinity data, details common experimental protocols, and visualizes relevant pathways and workflows.
Introduction
(S)-WAY 100135, the (S)-enantiomer of WAY-100135, is a phenylpiperazine derivative widely recognized for its potent and selective antagonist activity at the serotonin 1A (5-HT1A) receptor.[1][2] Its high affinity for this receptor subtype has established it as a valuable pharmacological tool for studying the physiological and behavioral roles of the 5-HT1A receptor. While initially considered highly selective, subsequent research has revealed interactions with other receptor types, albeit with lower affinity.[2] This guide focuses on the in vitro binding characteristics of the more active (S)-enantiomer. The antagonist activity of the (+)-enantiomer (presumably the S-enantiomer) is greater than the (-)-enantiomer.[3]
Quantitative Binding Affinity Data
The in vitro binding affinity of (S)-WAY 100135 has been characterized across a range of serotonin receptor subtypes and other neurotransmitter receptors. The following table summarizes the available quantitative data from radioligand binding assays.
| Receptor Subtype | Affinity Value | Radioligand Used | Tissue/Cell Line | Reference(s) |
| 5-HT1A | IC50 = 15 nM | [3H]8-OH-DPAT | Rat Hippocampus | [1] |
| pA2 = 7.5 | 5-HT | Rat isolated superior cervical ganglion | [3] | |
| 5-HT1B | IC50 > 1000 nM | Not Specified | Not Specified | [1] |
| 5-HT1C (now 5-HT2C) | IC50 > 1000 nM | Not Specified | Not Specified | [1] |
| 5-HT2 | IC50 > 1000 nM | Not Specified | Not Specified | [1] |
| α1-Adrenoceptor | Moderate Affinity | Not Specified | Not Specified | [2] |
| IC50 > 1000 nM | Not Specified | Not Specified | [1] | |
| α2-Adrenoceptor | IC50 > 1000 nM | Not Specified | Not Specified | [1] |
| D2 Receptor | IC50 > 1000 nM | Not Specified | Not Specified | [1] |
Note: The pA2 value is a measure of the potency of an antagonist. A higher pA2 value indicates a higher affinity of the antagonist for the receptor.
Experimental Protocols
The determination of in vitro binding affinities for (S)-WAY 100135 typically involves competitive radioligand binding assays.[4] These assays measure the ability of the unlabeled compound ((S)-WAY 100135) to displace a radiolabeled ligand from its receptor.[4][5]
Membrane Preparation
-
Tissue/Cell Homogenization : Tissues (e.g., rat hippocampus) or cultured cells expressing the target receptor are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).[6]
-
Centrifugation : The homogenate undergoes a low-speed centrifugation to remove large cellular debris.[6] The resulting supernatant is then subjected to a high-speed centrifugation to pellet the cell membranes containing the receptors.[6]
-
Washing and Storage : The membrane pellet is washed and resuspended in fresh buffer.[6] For storage, the membranes are often resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C.[6]
-
Protein Quantification : The protein concentration of the membrane preparation is determined using a standard protein assay (e.g., BCA assay).[6]
Competitive Radioligand Binding Assay
-
Assay Setup : The assay is typically performed in a 96-well plate format.[6] Each well contains the prepared cell membranes, a fixed concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors), and varying concentrations of the unlabeled test compound ((S)-WAY 100135).[4]
-
Incubation : The plates are incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to allow the binding to reach equilibrium.[6]
-
Separation of Bound and Free Radioligand : Following incubation, the receptor-bound radioligand is separated from the unbound radioligand.[4] This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.[4][6]
-
Washing : The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.[6]
-
Radioactivity Measurement : The radioactivity retained on the filters is quantified using a scintillation counter.[6]
Data Analysis
-
Specific Binding Calculation : Non-specific binding is determined in the presence of a high concentration of a known ligand for the target receptor and is subtracted from the total binding to yield specific binding.
-
IC50 Determination : The concentration of (S)-WAY 100135 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation : The IC50 value is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow of a competitive radioligand binding assay.
5-HT1A Receptor Signaling Pathways
(S)-WAY 100135 exerts its effects by blocking the signaling cascades initiated by the activation of the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gi/o proteins.[7] Its activation leads to the modulation of several downstream signaling pathways.
References
- 1. (S)-WAY 100135 dihydrochloride | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 2. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. researchgate.net [researchgate.net]
Initial In Vivo Studies of (S)-WAY 100135 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] This technical guide provides a comprehensive overview of the initial in vivo studies conducted in animal models to elucidate its pharmacological profile. The document details its effects on anxiety, social and aggressive behaviors, and sensorimotor gating, as well as its neurochemical and electrophysiological impact. This guide is intended for researchers, scientists, and drug development professionals working on serotonergic neurotransmission and related central nervous system disorders.
Mechanism of Action
(S)-WAY 100135 acts as a competitive antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[3] Presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, normally function to inhibit serotonin release. By blocking these autoreceptors, (S)-WAY 100135 can prevent this negative feedback, thereby influencing serotonergic neuronal activity.[4] Postsynaptically, it blocks 5-HT1A receptors on target neurons in various brain regions, such as the hippocampus, preventing the effects of endogenous serotonin.[3]
Data Presentation: Summary of In Vivo Studies
The following tables summarize the key findings from initial in vivo studies of (S)-WAY 100135 dihydrochloride in various animal models.
Table 1: Behavioral Studies
| Behavioral Paradigm | Animal Model | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference |
| Elevated Plus-Maze | Male DBA mice | 2.5 - 20.0 | Not Specified | Anxiolytic-like effects observed at 10 mg/kg, with increased open arm entries and time.[2] | [2] |
| Resident-Intruder | Male mice | 1.0 - 10.0 | s.c. | Enhanced offensive behavior at 2.5 and 5.0 mg/kg; reduced at 10.0 mg/kg.[1] | [1] |
| MK-801-Induced Hyperlocomotion | Rats | 1.25 - 20.0 | Not Specified | Attenuated the locomotor stimulant effects of MK-801 at 10 and 20 mg/kg.[5] | [5] |
| MK-801-Induced Prepulse Inhibition Deficit | Rats | 1.25 - 20.0 | Not Specified | Attenuated the disruptive effects of MK-801 on sensorimotor gating at 1.25 and 2.5 mg/kg.[5] | [5] |
Table 2: Neurochemical and Electrophysiological Studies
| Experimental Model | Animal Model | Dose Range (mg/kg) | Route of Administration | Key Findings | Reference |
| In Vivo Microdialysis | Rat hippocampus | 1.0 - 10.0 | s.c. | Blocked the 8-OH-DPAT-induced decrease in hippocampal 5-HT release.[3] (S)-WAY 100135 alone (0.63-20 mg/kg) caused a transient, dose-dependent decrease in 5-HT levels, suggesting partial agonist properties at somatodendritic autoreceptors.[6] | [3][6] |
| Single-Unit Electrophysiology | Freely moving cats (dorsal raphe nucleus) | 0.025 - 1.0 | i.v. | Moderately depressed neuronal activity at all doses tested. Weakly attenuated the inhibitory effect of 8-OH-DPAT.[4] | [4] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of scientific findings. The following sections provide an overview of the methodologies employed in the key in vivo studies of (S)-WAY 100135.
Elevated Plus-Maze Test for Anxiolytic-Like Activity
This test is used to assess anxiety-like behavior in rodents.[7]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two arms enclosed by high walls.
-
Procedure:
-
Animals are habituated to the testing room before the experiment.
-
(S)-WAY 100135 or vehicle is administered at specified doses and routes.
-
After a set pre-treatment time, the animal is placed in the center of the maze, facing an open arm.
-
Behavior is recorded for a defined period (typically 5 minutes).
-
-
Parameters Measured:
-
Number of entries into the open and closed arms.
-
Time spent in the open and closed arms.
-
Ethological measures such as head-dips and stretched-attend postures.[2]
-
-
Interpretation: An increase in the proportion of time spent and entries made into the open arms is indicative of an anxiolytic-like effect.
Resident-Intruder Paradigm for Social and Agonistic Behavior
This paradigm is a standardized test to measure offensive and defensive behaviors in a semi-natural setting.[8]
-
Animals: Male mice are typically used. One mouse is designated the "resident" and is housed individually to establish territory. An unfamiliar male mouse is the "intruder."
-
Procedure:
-
The resident mouse is treated with (S)-WAY 100135 or vehicle.
-
After a pre-treatment period, the intruder is introduced into the resident's home cage.
-
The ensuing interaction is recorded for a set duration (e.g., 10 minutes).
-
-
Parameters Measured:
-
Latency to the first attack.
-
Frequency and duration of aggressive behaviors (e.g., biting, tail rattling).
-
Frequency and duration of social investigation (e.g., sniffing).
-
Defensive and submissive postures of both animals.
-
-
Interpretation: Changes in the intensity and frequency of aggressive or social behaviors are assessed to determine the drug's effect on these domains.
MK-801-Induced Prepulse Inhibition (PPI) Deficit
This model is used to study sensorimotor gating, a process that is deficient in certain neuropsychiatric disorders. The non-competitive NMDA receptor antagonist MK-801 is used to induce a deficit in PPI.[9]
-
Apparatus: A startle chamber equipped to deliver acoustic stimuli and measure the startle response.
-
Procedure:
-
Animals (typically rats) are administered (S)-WAY 100135 or vehicle, followed by MK-801 or vehicle.
-
After a pre-treatment period, the animal is placed in the startle chamber for an acclimation period.
-
A series of trials are presented, including:
-
Pulse-alone trials (a loud startling stimulus).
-
Prepulse-pulse trials (a weaker, non-startling prepulse stimulus precedes the startling pulse).
-
No-stimulus trials (background noise only).
-
-
-
Parameters Measured:
-
Startle amplitude in response to the pulse-alone trials.
-
Startle amplitude in the prepulse-pulse trials.
-
-
Interpretation: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials. A reversal of the MK-801-induced deficit in PPI suggests a potential antipsychotic-like effect.
In Vivo Microdialysis
This technique is used to measure the extracellular concentrations of neurotransmitters and their metabolites in specific brain regions of freely moving animals.[10][11]
-
Procedure:
-
A microdialysis probe is stereotaxically implanted into the target brain region (e.g., hippocampus).
-
The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Extracellular molecules diffuse across the dialysis membrane into the perfusion fluid, which is collected as dialysate.
-
(S)-WAY 100135 and other pharmacological agents are administered systemically.
-
Dialysate samples are collected at regular intervals and analyzed using techniques such as high-performance liquid chromatography (HPLC) to quantify neurotransmitter levels.
-
-
Interpretation: Changes in the extracellular levels of neurotransmitters following drug administration provide insights into the drug's neurochemical effects.
Single-Unit Electrophysiology
This technique allows for the recording of the electrical activity (action potentials) of individual neurons in the brain of anesthetized or freely moving animals.[4]
-
Procedure:
-
A microelectrode is stereotaxically lowered into the brain region of interest (e.g., dorsal raphe nucleus).
-
The electrode is positioned to isolate the action potentials of a single neuron.
-
The spontaneous firing rate of the neuron is recorded.
-
(S)-WAY 100135 and other compounds are administered (e.g., intravenously), and changes in the neuron's firing rate and pattern are recorded.
-
-
Interpretation: Alterations in the firing rate and pattern of neurons provide direct evidence of the drug's effect on neuronal activity.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of (S)-WAY 100135 at the 5-HT1A Receptor.
Caption: General Experimental Workflow for Behavioral Studies.
Conclusion
The initial in vivo studies of this compound have established its profile as a 5-HT1A receptor antagonist with clear effects in various animal models. Its anxiolytic-like properties, modulation of aggressive behavior, and ability to counteract sensorimotor gating deficits induced by an NMDA receptor antagonist highlight its potential as a tool for investigating the role of the 5-HT1A receptor in these domains. The neurochemical and electrophysiological data, while sometimes complex, generally support its antagonist activity at 5-HT1A receptors. Further research, including full dose-response studies, pharmacokinetic profiling, and investigation into its effects on downstream signaling pathways, is warranted to fully characterize the therapeutic potential of this compound.
References
- 1. Effects of the 5-HT1A antagonist (+)-WAY-100135 on murine social and agonistic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neurochemical profile of the selective and silent 5-HT1A receptor antagonist WAY100135: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Resident-intruder Paradigm: A Standardized Test for Aggression, Violence and Social Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of MK801 and neuroleptics on prepulse inhibition: re-examination in two strains of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo microdialysis measures of extracellular serotonin in the rat hippocampus during sleep-wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-WAY 100135 Dihydrochloride: A Technical Guide to its High Selectivity for the 5-HT1A Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the binding selectivity of (S)-WAY 100135 dihydrochloride (B599025) for the serotonin (B10506) 1A (5-HT1A) receptor over other major neurotransmitter receptors. (S)-WAY 100135 is a potent and selective 5-HT1A receptor antagonist, making it a valuable tool in neuroscience research and a reference compound in drug discovery programs targeting the serotonergic system. This document compiles quantitative binding data, detailed experimental methodologies, and visual representations of associated signaling pathways and experimental workflows to serve as a comprehensive resource.
Core Selectivity Profile
(S)-WAY 100135 dihydrochloride demonstrates a high affinity for the 5-HT1A receptor, with reported IC50 values in the low nanomolar range. Its selectivity is pronounced when compared to its affinity for other serotonin receptor subtypes, as well as adrenergic and dopaminergic receptors, where its binding affinity is significantly lower.
Table 1: Binding Affinity Profile of this compound
| Receptor | Ligand Parameter | Value (nM) | Fold Selectivity vs. 5-HT1A |
| 5-HT1A | IC50 | 15 | - |
| 5-HT1B | pKi (WAY-100135) | 5.82 (translates to Ki of ~1514)[1] | ~101 |
| 5-HT1C | IC50 | >1000 | >66 |
| 5-HT1D | pKi (WAY-100135) | 7.58 (translates to Ki of ~26.3)[1] | ~1.75 |
| 5-HT2 | IC50 | >1000 | >66 |
| α1-Adrenergic | IC50 | >1000 | >66 |
| α2-Adrenergic | IC50 | >1000 | >66 |
| D2 Dopamine | IC50 | >1000 | >66 |
Note: Fold selectivity is calculated using the IC50 value of 15 nM for the 5-HT1A receptor. A higher fold selectivity indicates a greater preference for the 5-HT1A receptor.
Experimental Protocols
The following sections detail the methodologies typically employed to determine the binding affinity of compounds like (S)-WAY 100135.
Radioligand Binding Assay for 5-HT1A Receptor Affinity
This protocol outlines a competitive radioligand binding assay to determine the affinity of (S)-WAY 100135 for the 5-HT1A receptor, commonly using rat hippocampal membranes, which are rich in this receptor subtype.
1. Membrane Preparation:
-
Male Sprague-Dawley rats are euthanized, and the hippocampi are rapidly dissected on ice.[2]
-
The tissue is homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Polytron homogenizer.[3]
-
The homogenate is centrifuged at low speed to remove large debris. The resulting supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the membranes.[3]
-
The membrane pellet is washed and resuspended in a fresh buffer to a final protein concentration determined by a protein assay (e.g., Bradford or BCA method).[3]
2. Binding Assay:
-
The assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4).[3]
-
A fixed concentration of the radioligand, typically [3H]8-hydroxy-2-(di-n-propylamino)tetralin ([3H]8-OH-DPAT), a selective 5-HT1A agonist.[2] The concentration is usually chosen to be close to its Kd value for the 5-HT1A receptor.
-
Increasing concentrations of the unlabeled competitor compound, this compound.
-
The prepared membrane homogenate.[3]
-
-
For the determination of non-specific binding, a high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) is added instead of the competitor.[2]
3. Incubation and Filtration:
-
The plates are incubated, typically for 60-90 minutes at 25°C or 30°C, to allow the binding to reach equilibrium.[3][4]
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/B or GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.[3]
-
The filters are washed multiple times with an ice-cold wash buffer to remove any unbound radioactivity.[3]
4. Data Analysis:
-
The radioactivity trapped on the filters is quantified using a scintillation counter.[3]
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of (S)-WAY 100135 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.
-
The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Key Processes
To further elucidate the context of (S)-WAY 100135's mechanism and evaluation, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow.
References
Understanding the Stereochemistry of (S)-WAY 100135 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(S)-WAY 100135 dihydrochloride (B599025), a member of the phenylpiperazine class of serotonergic compounds, has been a subject of extensive research due to its potent and selective antagonist activity at the 5-HT1A receptor. This technical guide provides an in-depth analysis of the stereochemistry of (S)-WAY 100135, its pharmacological profile, and its effects on downstream signaling pathways. Detailed experimental protocols for key assays are provided, along with a comprehensive summary of quantitative data. This document aims to serve as a valuable resource for researchers in the fields of pharmacology, neuroscience, and drug development.
Introduction
Serotonin (B10506) (5-hydroxytryptamine, 5-HT) is a crucial neurotransmitter that modulates a wide array of physiological and pathological processes, including mood, anxiety, and cognition. The 5-HT1A receptor, a subtype of the serotonin receptor family, is a G-protein coupled receptor (GPCR) that has been a significant target for therapeutic intervention in neuropsychiatric disorders. (S)-WAY 100135, the (S)-enantiomer of WAY 100135, has emerged as a potent and selective antagonist of the 5-HT1A receptor, making it an invaluable tool for elucidating the role of this receptor in various physiological functions and disease states. This guide delves into the critical aspects of (S)-WAY 100135 dihydrochloride, with a focus on its stereochemistry and its implications for its biological activity.
Stereochemistry and Pharmacological Profile
The pharmacological activity of WAY 100135 is highly dependent on its stereochemistry. The molecule possesses a single chiral center, leading to the existence of two enantiomers: (S)-WAY 100135 and (R)-WAY 100135.
Enantioselectivity
Research has consistently demonstrated that the (S)-enantiomer is the more pharmacologically active form.[1] This stereoselectivity is a common feature in drug-receptor interactions, where the three-dimensional arrangement of atoms in the drug molecule dictates its binding affinity and efficacy at the chiral receptor binding site.[2]
Receptor Binding Affinity
(S)-WAY 100135 exhibits high affinity for the 5-HT1A receptor, acting as a potent antagonist.[3] While initially considered highly selective, further studies revealed that it also possesses partial agonist activity at the 5-HT1D receptor and, to a much lesser extent, at the 5-HT1B receptor.[3][4] Its selectivity over other receptor types, such as 5-HT1B, 5-HT1C, 5-HT2, α1, α2, and D2 receptors, is significant, with IC50 values for these receptors being substantially higher.[3]
Table 1: Receptor Binding Affinities of (S)-WAY 100135
| Receptor | Parameter | Value | Species | Reference |
| 5-HT1A | IC50 | 15 nM | - | [5] |
| 5-HT1A | IC50 | 34 nM | Rat Hippocampus | [2][6] |
| 5-HT1D | pKi | 7.58 | - | [3][4] |
| 5-HT1B | pKi | 5.82 | - | [3][4] |
| 5-HT1B, 1C, 2 | IC50 | > 1000 nM | - | |
| α1, α2, D2 | IC50 | > 1000 nM | - |
Functional Activity
In functional assays, (S)-WAY 100135 acts as a competitive antagonist at 5-HT1A receptors. It effectively blocks the effects of 5-HT1A agonists, such as 8-OH-DPAT, in various experimental paradigms, including electrophysiological recordings and behavioral models.[5][7][8] For instance, it antagonizes the 8-OH-DPAT-induced inhibition of forskolin-stimulated cAMP production and reverses the hypothermia induced by 8-OH-DPAT in rodents.[7][9]
Table 2: Functional Activity of (S)-WAY 100135
| Assay | Parameter | Value | Species | Reference |
| Guinea-pig ileum (5-HT1A agonist-induced contractions) | pA2 | 7.2 | Guinea Pig | [2][6] |
| Antagonism of 8-OH-DPAT-induced decrease in extracellular 5-HT | ED50 | ~3.3 mg/kg | Rat | [10] |
| Antagonism of 8-OH-DPAT-induced hypothermia | - | Effective at 10 mg/kg | Mouse/Rat | [7] |
Signaling Pathways
(S)-WAY 100135, by acting as a 5-HT1A receptor antagonist, modulates downstream signaling cascades that are typically initiated by the binding of serotonin or 5-HT1A agonists. The 5-HT1A receptor is coupled to inhibitory G-proteins (Gi/o).
Canonical G-Protein Signaling Pathway
Activation of the 5-HT1A receptor by an agonist leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, (S)-WAY 100135 blocks this effect, thereby preventing the agonist-induced decrease in cAMP.
Modulation of the ERK/MAPK Pathway
The 5-HT1A receptor has also been shown to modulate the extracellular signal-regulated kinase (ERK) / mitogen-activated protein kinase (MAPK) pathway. The activation of this pathway is implicated in neuronal plasticity and survival. Agonist binding to the 5-HT1A receptor can lead to the phosphorylation and activation of ERK. As an antagonist, (S)-WAY 100135 would be expected to block this agonist-induced ERK phosphorylation.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the stereochemistry and pharmacology of (S)-WAY 100135.
Synthesis and Chiral Resolution of (S)-WAY 100135
General Synthetic Workflow:
Chiral Resolution:
If a racemic mixture of WAY 100135 is synthesized, the enantiomers can be separated using chiral chromatography.
-
Method: Chiral High-Performance Liquid Chromatography (HPLC) is a common method for enantiomeric separation.[13][14][15]
-
Stationary Phase: A chiral stationary phase (CSP), such as one based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), is typically used.[16]
-
Mobile Phase: The mobile phase composition (e.g., a mixture of alkanes and alcohols) is optimized to achieve baseline separation of the enantiomers.
-
Detection: The separated enantiomers are detected using a UV detector.
Receptor Binding Assay
This protocol describes a radioligand binding assay to determine the affinity of (S)-WAY 100135 for the 5-HT1A receptor.
-
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from rat hippocampus or transfected cell lines).
-
Radioligand: [³H]8-OH-DPAT.
-
Non-specific binding control: 5-HT or another suitable 5-HT1A ligand at a high concentration.
-
(S)-WAY 100135 solutions at various concentrations.
-
Assay buffer (e.g., Tris-HCl buffer with physiological salts).
-
Glass fiber filters.
-
Scintillation cocktail and liquid scintillation counter.
-
-
Procedure:
-
Incubate the cell membranes with a fixed concentration of [³H]8-OH-DPAT and varying concentrations of (S)-WAY 100135.
-
For total binding, incubate membranes with only the radioligand.
-
For non-specific binding, incubate membranes with the radioligand and a high concentration of a non-labeled 5-HT1A ligand.
-
After incubation, rapidly filter the mixture through glass fiber filters and wash with ice-cold buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the (S)-WAY 100135 concentration.
-
Determine the IC50 value (the concentration of (S)-WAY 100135 that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.
-
Forskolin-Stimulated cAMP Accumulation Assay
This assay measures the ability of (S)-WAY 100135 to antagonize the agonist-induced inhibition of cAMP production.
-
Materials:
-
Cells expressing the 5-HT1A receptor.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
5-HT1A agonist (e.g., 8-OH-DPAT).
-
(S)-WAY 100135 solutions at various concentrations.
-
cAMP assay kit (e.g., ELISA, HTRF, or AlphaScreen).
-
-
Procedure:
-
Pre-incubate the cells with varying concentrations of (S)-WAY 100135.
-
Add a fixed concentration of the 5-HT1A agonist (e.g., 8-OH-DPAT).
-
Stimulate the cells with forskolin to induce cAMP production.
-
After incubation, lyse the cells and measure the intracellular cAMP levels using a suitable assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the (S)-WAY 100135 concentration.
-
Determine the IC50 or pA2 value to quantify the antagonist potency of (S)-WAY 100135.[7]
-
Western Blot for ERK Phosphorylation
This protocol assesses the effect of (S)-WAY 100135 on agonist-induced ERK phosphorylation.
-
Materials:
-
Cells expressing the 5-HT1A receptor.
-
5-HT1A agonist (e.g., serotonin or 8-OH-DPAT).
-
(S)-WAY 100135.
-
Lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
SDS-PAGE and Western blotting equipment.
-
-
Procedure:
-
Serum-starve the cells to reduce basal ERK phosphorylation.
-
Pre-treat the cells with (S)-WAY 100135.
-
Stimulate the cells with a 5-HT1A agonist for a short period (e.g., 5-15 minutes).
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody for normalization.
-
-
Data Analysis:
-
Quantify the band intensities for phospho-ERK and total ERK using densitometry software.
-
Normalize the phospho-ERK signal to the total ERK signal.
-
Compare the levels of ERK phosphorylation across different treatment groups.
-
Conclusion
This compound is a potent and selective 5-HT1A receptor antagonist with a well-defined stereochemical and pharmacological profile. Its high affinity for the 5-HT1A receptor and its ability to block agonist-induced downstream signaling events, such as the inhibition of cAMP production and the activation of the ERK/MAPK pathway, make it an indispensable tool in neuropharmacological research. The detailed experimental protocols and compiled quantitative data presented in this guide provide a comprehensive resource for scientists and researchers working with this important compound, facilitating further investigation into the role of the 5-HT1A receptor in health and disease.
References
- 1. Synthesis, resolution, and determination of the absolute configuration of the enantiomers of cis-4,5-dihydroxy-1,2-dithiane 1,1-dioxide, an HIV-1NCp7 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WAY-100135 - Wikipedia [en.wikipedia.org]
- 4. Way 100135 | inhibitor/agonist | CAS 133025-23-7 | Buy Way 100135 from Supplier InvivoChem [invivochem.com]
- 5. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of 8-OH-DPAT-induced elevation of plasma corticotrophin by the 5-HT1A receptor antagonist WAY100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of WAY 100635 and (-)-5-Me-8-OH-DPAT, a novel 5-HT1A receptor antagonist, on 8-OH-DPAT responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis and interest in medicinal chemistry of β-phenylalanine derivatives (β-PAD): an update (2010–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Effects of the 5-HT1A antagonist (+)-WAY-100135 on murine social and agonistic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The Mechanism of cAMP-Mediated Enhancement at a Cerebellar Synapse - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
Early Research on the Behavioral Effects of (S)-WAY 100135 Dihydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on the behavioral effects of (S)-WAY 100135 dihydrochloride (B599025), a potent and selective 5-HT1A receptor antagonist. The document synthesizes data from early preclinical studies, presenting key findings in a structured format to facilitate understanding and future research.
Core Pharmacological Profile
(S)-WAY 100135, with the chemical name (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride, was one of the first compounds identified as a highly selective and silent antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[1][2] Its antagonist properties have been demonstrated in a variety of in vitro and in vivo models. The (+)-enantiomer, also referred to as (S)-WAY 100135, is markedly more active than the racemic mixture or the (-)-enantiomer.[2][3] While initially lauded for its high selectivity for the 5-HT1A receptor (IC50 = 15 nM), later studies revealed that it also possesses partial agonist activity at the 5-HT1D receptor and, to a lesser extent, the 5-HT1B receptor.[1][4] This dual activity is a critical consideration in interpreting its behavioral effects.
Behavioral Effects: A Summary of Key Early Findings
Early research on (S)-WAY 100135 explored its impact on a range of behaviors, primarily in rodent models. These studies were crucial in elucidating the role of the 5-HT1A receptor in various neuropsychiatric functions.
Anxiolytic-like Effects
In the murine elevated plus-maze test, (S)-WAY 100135 demonstrated clear anxiolytic-like effects. At a dose of 10 mg/kg, the compound increased the percentage of entries and time spent in the open arms of the maze without altering general activity levels.[5] This was accompanied by a reduction in risk assessment behaviors, such as protected head-dips and stretched-attend postures.[5] However, these anxiolytic effects appeared to diminish at higher doses (20 mg/kg), suggesting a specific therapeutic window.[5]
Modulation of Psychotomimetic-like Behaviors
(S)-WAY 100135 was investigated for its potential to counteract the behavioral disruptions induced by NMDA receptor antagonists like MK-801 (dizocilpine), which are used to model psychosis. When administered alone, WAY 100135 did not affect locomotor activity.[6][7] However, it dose-dependently attenuated the hyperlocomotion induced by MK-801.[6][7] Furthermore, at lower doses (1.25 and 2.5 mg/kg), it mitigated the deficits in sensorimotor gating (prepulse inhibition) and working memory (delayed alternation task) caused by MK-801.[6][7]
Effects on Social and Agonistic Behavior
In a resident-intruder paradigm in male mice, (S)-WAY 100135 exhibited a biphasic effect on offensive behavior. At doses of 2.5 and 5.0 mg/kg (s.c.), it enhanced elements of aggression, while at 10.0 mg/kg, it reduced such behaviors.[8] This complex dose-response relationship may reflect the interplay between its antagonist and partial agonist activities at different serotonin (B10506) receptor subtypes.
Influence on Stereotyped and Dystonic Behaviors
Research also explored the role of 5-HT1A receptors in motor control. (+)-WAY 100135 was found to reduce the intensity of head-weaving behavior induced by the NMDA antagonist dizocilpine (B47880) at a dose of 10 mg/kg, an effect that was lost at 20 mg/kg.[9] Interestingly, at the higher dose, it induced components of the '5-HT behavioral syndrome', including increased muscle tone and hindlimb abduction.[9] In a genetic hamster model of dystonia, (+)-WAY 100135 dramatically aggravated dystonic attacks, suggesting that 5-HT1A receptor antagonism may not be a viable therapeutic strategy for this movement disorder.[10]
Quantitative Data Summary
The following tables summarize the quantitative data from the cited early research on the behavioral effects of (S)-WAY 100135.
Table 1: Effects of (S)-WAY 100135 on MK-801-Induced Behavioral Disruptions in Rats
| Behavioral Assay | (S)-WAY 100135 Dose (mg/kg) | Effect on MK-801 (0.4 mg/kg) Induced Behavior | Citation |
| Locomotor Activity | 1.25, 2.5, 5 | No significant attenuation | [6][7] |
| 10, 20 | Transient, dose-dependent attenuation | [6][7] | |
| Prepulse Inhibition | 1.25, 2.5 | Attenuated/abolished disruptive effects | [6][7] |
| 10, 20 | No significant effect | [6][7] | |
| Delayed Alternation Task | 1.25, 2.5 | Attenuated detrimental effects | [6][7] |
| 5 | No significant effect | [6][7] |
Table 2: Anxiolytic-like Effects of (S)-WAY 100135 in the Murine Elevated Plus-Maze
| Dose (mg/kg) | Effect on % Open Arm Entries | Effect on % Open Arm Time | Effect on Risk Assessment | Citation |
| 2.5, 5.0 | Minor changes | Minor changes | Reductions in some measures | [5] |
| 10.0 | Increased | Increased | Major reductions | [5] |
| 20.0 | Increased | No significant effect | Reductions observed | [5] |
Table 3: Effects of (+)-WAY 100135 on Social and Agonistic Behavior in Mice
| Dose (mg/kg, s.c.) | Effect on Resident Offensive Behavior | Citation |
| 1.0 | No significant effect | [8] |
| 2.5, 5.0 | Enhanced | [8] |
| 10.0 | Reduced | [8] |
Experimental Protocols
MK-801-Induced Behavioral Disruption Studies
-
Animals: Male Wistar rats.
-
Drug Administration: (S)-WAY 100135 was administered intraperitoneally (i.p.) 30 minutes before MK-801 (0.4 mg/kg, i.p.).
-
Locomotor Activity: Measured in automated activity cages.
-
Prepulse Inhibition of Acoustic Startle Response: Assessed using a startle chamber with a background noise of 70 dB. A 120 dB startle pulse was preceded by a prepulse of 82 dB.
-
Delayed Alternation Task: Conducted in a T-maze to assess working memory and selective attention.
Elevated Plus-Maze Test for Anxiety
-
Animals: Male mice.
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.
-
Drug Administration: (S)-WAY 100135 was administered at doses of 2.5-20.0 mg/kg.
-
Behavioral Scoring: An ethological scoring technique was used to record behaviors such as open and closed arm entries, time spent in each arm, head-dips, and stretched-attend postures.
Resident-Intruder Paradigm for Agonistic Behavior
-
Animals: Male mice, with residents housed individually and intruders group-housed.
-
Drug Administration: (+)-WAY-100135 (1.0-10.0 mg/kg) was administered subcutaneously (s.c.) to the resident mice.
-
Procedure: An intruder mouse was introduced into the resident's home cage, and the ensuing social and agonistic behaviors were recorded and scored.
Signaling Pathways and Experimental Workflows
(S)-WAY 100135 Mechanism of Action at the 5-HT1A Receptor
Caption: Antagonistic action of (S)-WAY 100135 at pre- and postsynaptic 5-HT1A receptors.
Experimental Workflow for Assessing Anxiolytic-like Effects
Caption: Workflow for the elevated plus-maze experiment.
Logical Relationship in the MK-801 Interaction Study
Caption: Logical flow of (S)-WAY 100135's effect on MK-801-induced behaviors.
References
- 1. (S)-WAY 100135 dihydrochloride | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 2. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY-100135 - Wikipedia [en.wikipedia.org]
- 5. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of the 5-HT1A antagonist (+)-WAY-100135 on murine social and agonistic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of the novel 5-HT1A receptor antagonist, (+)-WAY 100135, on stereotyped behaviour induced by the NMDA receptor antagonist dizocilpine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The novel selective and silent 5-HT1A receptor antagonist (+)-WAY-100135 aggravates dystonic movements in a mutant hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-WAY 100135 Dihydrochloride: A Technical Guide for Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of (S)-WAY 100135 dihydrochloride (B599025), a potent and selective 5-HT1A receptor antagonist. This document details its mechanism of action, pharmacological properties, and its critical role as a research tool in neuroscience. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows to support researchers in their study design and execution.
Introduction
(S)-WAY 100135 dihydrochloride is a phenylpiperazine derivative that has been instrumental in elucidating the physiological and pathological roles of the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its high affinity and selectivity for the 5-HT1A receptor have made it an invaluable tool for investigating the serotonergic system's involvement in various neurological and psychiatric conditions. This guide serves as a technical resource for professionals in neuroscience research and drug development, providing detailed information on its use and characteristics.
Chemical and Physical Properties
This compound is the (S)-enantiomer of WAY 100135 and is typically supplied as a dihydrochloride salt, which enhances its solubility in aqueous solutions.
| Property | Value |
| Chemical Name | (S)-N-tert-Butyl-3-(4-(2-methoxyphenyl)-piperazin-1-yl)-2-phenylpropanamide dihydrochloride |
| Molecular Formula | C24H33N3O2.2HCl |
| Molecular Weight | 468.47 g/mol |
| CAS Number | 149007-54-5 |
| Purity | ≥98% (HPLC) |
| Solubility | Soluble in DMSO to 100 mM and in water to 10 mM with sonication. |
| Storage | Desiccate at +4°C |
Mechanism of Action and Pharmacology
(S)-WAY 100135 is a potent and selective antagonist of the 5-HT1A receptor. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that is predominantly coupled to the inhibitory G-protein, Gi/o.[1] These receptors are located both presynaptically, as autoreceptors on the soma and dendrites of serotonin neurons in the raphe nuclei, and postsynaptically on non-serotonergic neurons in various brain regions, including the hippocampus, cortex, and amygdala.[2]
Activation of 5-HT1A autoreceptors leads to a decrease in the firing rate of serotonergic neurons, thereby reducing serotonin release.[2] Postsynaptic 5-HT1A receptor activation typically results in hyperpolarization and inhibition of neuronal activity.[2] (S)-WAY 100135, as a silent antagonist, blocks these effects of serotonin at both pre- and postsynaptic 5-HT1A receptors without eliciting an intrinsic response.[3] However, some studies suggest that under certain conditions, it may exhibit partial agonist properties at somatodendritic 5-HT1A receptors.[4]
5-HT1A Receptor Signaling Pathway
The canonical signaling pathway for the 5-HT1A receptor involves the inhibition of adenylyl cyclase and the modulation of ion channels. Upon agonist binding, the Gi/o protein is activated, leading to the dissociation of its α and βγ subunits. The Gαi subunit inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA). The Gβγ subunit can directly activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization, and inhibit voltage-gated calcium channels, reducing calcium influx.[2][5] The 5-HT1A receptor can also modulate other signaling pathways, including the ERK/MAPK and PI3K/Akt pathways.[2][5]
Caption: 5-HT1A Receptor Signaling Pathway.
Quantitative Data
The following tables summarize the binding affinities and functional potencies of this compound and related compounds at various receptors.
Table 1: Binding Affinity and Potency of (S)-WAY 100135
| Parameter | Receptor | Species/Tissue | Value | Reference |
| IC50 | 5-HT1A | Rat Hippocampus | 15 nM | |
| IC50 | 5-HT1B, 5-HT1C, 5-HT2 | - | >1000 nM | |
| IC50 | α1, α2, D2 | - | >1000 nM | |
| pA2 | 5-HT1A | Rat Superior Cervical Ganglion | 7.2 | [6] |
| pA2 ((+)-enantiomer) | 5-HT1A | Rat Superior Cervical Ganglion | 7.5 | [6] |
| pKi | 5-HT1D | Human (recombinant) | 7.58 | [7][8] |
| pKi | 5-HT1B | Human (recombinant) | 5.82 | [7][8] |
Table 2: Comparison with WAY-100635
| Compound | Parameter | Receptor | Value | Reference |
| (S)-WAY 100135 | ED50 (reversal of 8-OH-DPAT effect) | 5-HT1A (in vivo) | ~3.3 mg/kg | [4] |
| WAY-100635 | ED50 (reversal of 8-OH-DPAT effect) | 5-HT1A (in vivo) | ~0.03 mg/kg | [4] |
| WAY-100635 | IC50 | 5-HT1A (rat) | 2.2 nM | [9] |
| WAY-100635 | Ki | 5-HT1A (rat) | 0.84 nM | [9] |
| WAY-100635 | pIC50 | 5-HT1A | 8.87 | [10][11] |
| WAY-100635 | pA2 | 5-HT1A | 9.71 | [10][11] |
| WAY-100635 | Agonist Activity | Dopamine D4 | Potent Agonist | [9][10][11] |
Table 3: In Vivo Behavioral Effects of (S)-WAY 100135
| Experimental Model | Species | Dosing (mg/kg) | Observed Effect | Reference |
| Elevated Plus-Maze | Mouse | 10 | Increased % open arm entries and time | [12] |
| Elevated Plus-Maze | Mouse | 2.5-5.0 | Minor reductions in risk assessment | [12] |
| MK-801 Induced Hyperlocomotion | Rat | 10-20 | Attenuation of locomotor stimulant effects | [13] |
| Social and Agonistic Behavior | Mouse | 2.5-5.0 | Enhanced offensive behavior | [14] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving (S)-WAY 100135. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and research objectives.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity of (S)-WAY 100135 for the 5-HT1A receptor.
Materials:
-
Membrane Preparation: Rat hippocampal membranes or membranes from cells expressing the 5-HT1A receptor.
-
Radioligand: [³H]8-OH-DPAT (a 5-HT1A agonist).
-
Test Compound: this compound.
-
Non-specific Binding Control: 10 µM Serotonin or unlabeled 8-OH-DPAT.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: 96-well cell harvester with glass fiber filters (e.g., GF/C).
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and repeat the centrifugation. Finally, resuspend the pellet in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[15]
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
50 µL of assay buffer (for total binding).
-
50 µL of non-specific binding control (for non-specific binding).
-
50 µL of varying concentrations of (S)-WAY 100135 (for competition curve).
-
-
Add 50 µL of [³H]8-OH-DPAT to all wells at a final concentration close to its Kd.
-
Add 150 µL of the membrane preparation (50-120 µg protein) to each well.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.[15]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[15]
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (S)-WAY 100135 to generate a competition curve. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
In Vivo Microdialysis
This protocol outlines the procedure for measuring extracellular serotonin levels in the rat hippocampus following administration of (S)-WAY 100135.[4]
Materials:
-
Animals: Male Wistar rats (250-300g).
-
Surgical Equipment: Stereotaxic frame, anesthetic (e.g., isoflurane), microdialysis guide cannula, dental cement.
-
Microdialysis Equipment: Microdialysis probe, syringe pump, fraction collector.
-
Perfusion Solution: Artificial cerebrospinal fluid (aCSF).
-
This compound solution.
-
Analytical System: HPLC with electrochemical detection (HPLC-ED).
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole above the target brain region (e.g., ventral hippocampus).
-
Implant the guide cannula at the correct stereotaxic coordinates and secure it with dental cement.[16]
-
Allow the animal to recover for at least 5-7 days.[16]
-
-
Microdialysis Experiment:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the hippocampus of the awake, freely moving rat.
-
Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow the system to equilibrate for 1-2 hours to establish a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20 minutes) into vials containing an antioxidant.
-
Administer (S)-WAY 100135 (e.g., via intraperitoneal injection) at the desired dose.
-
Continue collecting dialysate samples at regular intervals.
-
-
Sample Analysis:
-
Analyze the concentration of serotonin in the dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express the serotonin levels as a percentage of the baseline.
-
Electrophysiology (In Vivo Single-Unit Recording)
This protocol describes the recording of dorsal raphe nucleus (DRN) serotonergic neuron firing in response to (S)-WAY 100135.
Materials:
-
Animals: Anesthetized rats.
-
Surgical and Recording Equipment: Stereotaxic frame, recording microelectrode, amplifier, data acquisition system.
-
This compound solution for intravenous administration.
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame. Perform a craniotomy to expose the brain surface above the DRN.
-
Electrode Placement: Slowly lower the recording microelectrode into the DRN to isolate the spontaneous activity of a single serotonergic neuron.
-
Baseline Recording: Record the baseline firing rate of the neuron for a stable period.
-
Drug Administration: Administer (S)-WAY 100135 intravenously in cumulative doses.
-
Data Acquisition: Continuously record the neuronal firing rate during and after drug administration.
-
Data Analysis: Analyze the change in firing rate from baseline to determine the effect of (S)-WAY 100135.
Experimental Workflows and Logical Relationships
Visualizing experimental workflows can aid in the planning and execution of complex studies.
Caption: Workflow for an In Vivo Microdialysis Experiment.
Conclusion
This compound remains a cornerstone tool in neuroscience research for dissecting the complexities of the 5-HT1A receptor system. Its high selectivity and potent antagonist activity allow for precise pharmacological manipulation, enabling researchers to investigate the role of 5-HT1A receptors in a wide array of physiological processes and pathological conditions. This guide provides a foundational resource for the effective utilization of (S)-WAY 100135 in experimental neuroscience.
References
- 1. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 6. The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WAY-100135 - Wikipedia [en.wikipedia.org]
- 8. medkoo.com [medkoo.com]
- 9. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the 5-HT1A antagonist (+)-WAY-100135 on murine social and agonistic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. giffordbioscience.com [giffordbioscience.com]
- 16. benchchem.com [benchchem.com]
The Discovery of (S)-WAY 100135: A Selective 5-HT1A Receptor Antagonist
(S)-WAY 100135 dihydrochloride (B599025), chemically known as (S)-N-tert-butyl-3-(4-(2-methoxyphenyl)piperazin-1-yl)-2-phenylpropanamide dihydrochloride, emerged in the early 1990s as a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1] This phenylpiperazine derivative has since become a valuable tool in neuroscience research to investigate the physiological and behavioral roles of the 5-HT1A receptor.[2][3] While initially lauded for its high selectivity, later studies revealed a more complex pharmacological profile, including partial agonism at other serotonin receptor subtypes.[2][3][4] This technical guide provides an in-depth overview of the pivotal publications that first characterized (S)-WAY 100135, detailing its binding affinity, functional activity, and the experimental protocols employed in its discovery.
Quantitative Analysis: Receptor Binding and Functional Potency
The initial characterization of WAY 100135 involved extensive radioligand binding assays to determine its affinity and selectivity for the 5-HT1A receptor compared to a panel of other neurotransmitter receptors. The racemic form, (+/-)-WAY100135, demonstrated a significant affinity for the rat hippocampal 5-HT1A receptor, with subsequent studies highlighting the stereoselective nature of this interaction, the (+)-enantiomer, later designated as (S)-WAY 100135, being the more active form.[5]
| Compound | Receptor | Assay Type | Tissue/System | Affinity Metric (IC50) | Reference |
| (+/-)-WAY100135 | 5-HT1A | Radioligand Binding | Rat Hippocampus | 34 nM | [5][6] |
| (S)-WAY 100135 | 5-HT1A | Radioligand Binding | Not Specified | 15 nM | [1][7] |
| (S)-WAY 100135 | 5-HT1B, 1C, 2, α1, α2, D2 | Radioligand Binding | Not Specified | > 1000 nM | [1] |
Further studies elucidated the affinity of (S)-WAY 100135 at other serotonin receptor subtypes, revealing a notable affinity for the 5-HT1D receptor, where it acts as a partial agonist.[2][3][4]
| Compound | Receptor | Affinity Metric (pKi) | Reference |
| (S)-WAY 100135 | 5-HT1D | 7.58 | [2][3][4] |
| (S)-WAY 100135 | 5-HT1B | 5.82 | [2][3][4] |
The functional antagonist activity of WAY 100135 was demonstrated in various in vitro and in vivo models.
| Compound | Assay | Model | Potency Metric (pA2) | Effect | Reference |
| (+/-)-WAY100135 | Functional Antagonism | Guinea-pig Ileum | 7.2 | Antagonized the action of 5-carboxamidoiodotryptamine | [5][6] |
| (+)-WAY 100135 | Functional Antagonism | Rat Isolated Superior Cervical Ganglion | 7.5 | Antagonized 5-HT1A receptor-mediated hyperpolarization | [8] |
| (-)-WAY 100135 | Functional Antagonism | Rat Isolated Superior Cervical Ganglion | 6.3 | Weak antagonist activity | [8] |
In vivo studies in anesthetized rats showed that (+/-)-WAY100135 could antagonize the inhibitory effects of the 5-HT1A agonist 8-OH-DPAT on the firing of dorsal raphe neurons.[5] However, other studies indicated that (S)-WAY 100135 itself could moderately depress the firing of these neurons, suggesting some intrinsic activity.[9][10]
Experimental Protocols
The discovery and characterization of (S)-WAY 100135 relied on a combination of established and novel experimental procedures.
Radioligand Binding Assays
-
Objective: To determine the binding affinity of WAY 100135 for various neurotransmitter receptors.
-
Protocol:
-
Tissue Preparation: Rat hippocampal membranes were prepared as the source of 5-HT1A receptors.
-
Radioligand: [3H]8-OH-DPAT was typically used as the radioligand for the 5-HT1A receptor.
-
Incubation: Membranes, radioligand, and varying concentrations of the test compound (WAY 100135) were incubated to allow for competitive binding.
-
Separation: Bound and free radioligand were separated by rapid filtration.
-
Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.
-
Data Analysis: IC50 values were calculated from competition curves, representing the concentration of the drug that inhibits 50% of the specific binding of the radioligand.
-
In Vitro Functional Assays (Guinea-Pig Ileum)
-
Objective: To assess the functional antagonist activity of WAY 100135 at 5-HT1A receptors.
-
Protocol:
-
Tissue Preparation: A segment of the guinea-pig ileum was isolated and mounted in an organ bath containing a physiological salt solution.
-
Stimulation: The tissue was stimulated electrically to induce contractions.
-
Agonist Application: The 5-HT1A agonist 5-carboxamidoiodotryptamine was added to the bath, which typically inhibits the electrically evoked contractions.
-
Antagonist Application: WAY 100135 was added at various concentrations prior to the agonist to determine its ability to block the inhibitory effect of the agonist.
-
Data Analysis: The pA2 value was calculated, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve.
-
In Vivo Electrophysiology
-
Objective: To evaluate the effect of WAY 100135 on the firing rate of serotonergic neurons in the dorsal raphe nucleus.
-
Protocol:
-
Animal Preparation: Rats were anesthetized, and a recording electrode was stereotaxically implanted into the dorsal raphe nucleus.
-
Baseline Recording: The spontaneous firing rate of individual serotonergic neurons was recorded.
-
Drug Administration: The 5-HT1A agonist 8-OH-DPAT was administered intravenously to inhibit neuronal firing. Subsequently, WAY 100135 was administered to assess its ability to reverse this inhibition.
-
Data Analysis: Changes in the neuronal firing rate were quantified and compared between treatment groups.
-
Visualizing the Discovery and Mechanism
The following diagrams illustrate the key processes and pathways related to the discovery and action of (S)-WAY 100135.
References
- 1. (S)-WAY 100135 dihydrochloride | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 2. WAY-100135 - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Way 100135 | inhibitor/agonist | CAS 133025-23-7 | Buy Way 100135 from Supplier InvivoChem [invivochem.com]
- 5. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. (S)-WAY 100135, 5-HT1A receptor antagonist (CAS 149007-54-5) | Abcam [abcam.com]
- 8. The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Characterization of the serotonin1A receptor antagonist activity of WAY-100135 and spiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-WAY 100135 Dihydrochloride: A Scrutiny of its Antagonist Profile at the 5-HT1A Receptor
(S)-WAY 100135 dihydrochloride (B599025) is predominantly classified as a potent and selective 5-HT1A receptor antagonist; however, substantial evidence from functional studies indicates that it is not a silent antagonist but rather possesses partial agonist properties, particularly at presynaptic autoreceptors. This technical guide provides a comprehensive analysis of the pharmacological data, experimental methodologies, and signaling pathways pertinent to the characterization of (S)-WAY 100135's activity at the 5-HT1A receptor.
Executive Summary
Initially heralded as a highly selective antagonist for both presynaptic and postsynaptic 5-HT1A receptors, (S)-WAY 100135 has been a pivotal tool in serotonergic research.[1] While it effectively antagonizes the effects of 5-HT1A agonists, a closer examination of its intrinsic activity reveals a more complex pharmacological profile.[2][3][4] Unlike a silent antagonist, which binds to a receptor without eliciting a functional response, (S)-WAY 100135 demonstrates weak, agonist-like effects in several experimental paradigms.[2][3][4] This intrinsic activity is most pronounced at the somatodendritic 5-HT1A autoreceptors in the raphe nuclei.[3][4] Furthermore, subsequent research has identified that it also acts as a partial agonist at 5-HT1D receptors.[5] In contrast, the related compound WAY-100635 is considered to be a more classic example of a silent 5-HT1A receptor antagonist, often used as a benchmark to highlight the partial agonist characteristics of (S)-WAY 100135.[2][3][6]
Quantitative Pharmacological Data
The following tables summarize the key quantitative data characterizing the interaction of (S)-WAY 100135 with the 5-HT1A receptor.
| Binding Affinity | |
| Parameter | Value |
| IC50 (rat hippocampus) | 15 nM, 34 nM[1][7] |
| pKi (5-HT1A) | ~7.58[5] |
| pKi (5-HT1D) | 7.58[5] |
| pKi (5-HT1B) | 5.82[5] |
| Selectivity | >1000 nM for 5-HT1B, 5-HT1C, 5-HT2, α1, α2, and D2 receptors |
| Functional Activity | |
| Assay | Parameter & Value |
| Guinea-pig ileum | pA2 = 7.2[1][8] |
| Inhibition of raphe neuronal firing (in vivo, rat) | Maximum 30% inhibition alone[1][7] |
| Hippocampal 5-HT levels (in vivo microdialysis, rat) | Dose-dependent decrease when given alone[3] |
| Antagonism of 8-OH-DPAT-induced decrease in 5-HT | ED50 ≈ 3.3 mg/kg[3] |
Signaling Pathways and Logical Relationships
The following diagrams illustrate the 5-HT1A receptor signaling cascade and the classification of ligands based on their intrinsic activity.
Figure 1: Simplified 5-HT1A receptor signaling pathway.
References
- 1. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the serotonin1A receptor antagonist activity of WAY-100135 and spiperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WAY-100135 - Wikipedia [en.wikipedia.org]
- 6. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for Dissolving (S)-WAY 100135 Dihydrochloride for In Vivo Experiments
Introduction
(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective 5-HT1A receptor antagonist widely used in neuroscience research to investigate the role of the serotonergic system in various physiological and pathological processes.[1][2][3] Proper dissolution and preparation of this compound are critical for ensuring accurate dosing and obtaining reliable results in in vivo experiments. This application note provides a detailed protocol for the dissolution of (S)-WAY 100135 dihydrochloride for use in animal studies, along with relevant physicochemical data and a summary of its signaling pathway.
Physicochemical Properties and Solubility
This compound is the salt form of the active compound, which generally exhibits improved water solubility compared to its free base. The dihydrochloride form can, however, result in an acidic solution upon dissolution in unbuffered vehicles, which may require pH adjustment for certain in vivo applications to ensure animal welfare and prevent injection site reactions.
Table 1: Physicochemical and Solubility Data for this compound
| Property | Value |
| Molecular Weight | 468.47 g/mol [1][2] |
| Formula | C₂₄H₃₃N₃O₂·2HCl[1][2] |
| Appearance | Solid[4] |
| Purity | ≥98%[1][2] |
| Solubility in Water | Up to 5 mM with gentle warming.[2] Up to 10 mM with sonication.[2] |
| Solubility in DMSO | Up to 100 mM[1][2] |
| Storage | Desiccate at +4°C for solid compound.[1][2] Stock solutions: -80°C for up to 6 months; -20°C for up to 1 month.[5] |
Recommended Protocol for Dissolution for In Vivo Injection
This protocol details the steps for preparing a sterile solution of this compound in a saline vehicle, suitable for systemic administration (e.g., intraperitoneal or subcutaneous injection) in rodents.
Materials
-
This compound powder
-
Sterile 0.9% sodium chloride solution (saline)
-
Sterile water for injection
-
1 M NaOH and 1 M HCl solutions (for pH adjustment, if necessary)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
pH meter or pH strips
Experimental Workflow
References
- 1. researchgate.net [researchgate.net]
- 2. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 4. What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for (S)-WAY 100135 Dihydrochloride in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of (S)-WAY 100135 dihydrochloride (B599025), a potent and selective 5-HT₁ₐ receptor antagonist, in rodent research. This document outlines recommended dosages, detailed experimental protocols, and essential technical data to facilitate the design and execution of robust in vivo studies.
Mechanism of Action
(S)-WAY 100135 dihydrochloride is a selective antagonist of the serotonin (B10506) 1A (5-HT₁ₐ) receptor, with a high affinity for both presynaptic and postsynaptic receptors.[1][2] It is widely used as a research tool to investigate the role of the 5-HT₁ₐ receptor in various physiological and pathological processes, including anxiety, depression, and psychosis. By blocking the action of serotonin at these receptors, (S)-WAY 100135 allows for the elucidation of the downstream effects of 5-HT₁ₐ receptor signaling.
Data Presentation: Recommended Dosages
The appropriate dosage of this compound can vary depending on the rodent species, the route of administration, and the specific research question. The following table summarizes dosages cited in the literature for various applications.
| Species | Route of Administration | Dosage Range (mg/kg) | Experimental Model | Key Findings |
| Mouse | Subcutaneous (s.c.) | 2.5 - 20.0 | Elevated Plus-Maze | Anxiolytic-like effects observed at 10 mg/kg.[3] |
| Rat | Intravenous (i.v.) | 0.025 - 1.0 | Electrophysiology (Dorsal Raphe) | Moderately depressed neuronal activity at all doses tested.[4] |
| Rat | Intravenous (i.v.) | 0.5 | Antagonism of 8-OH-DPAT | Weakly attenuated the inhibitory action of 8-OH-DPAT.[4] |
| Rat | Not Specified | 1.25 - 2.5 | Prepulse Inhibition (attenuation of MK-801 induced disruption) | Attenuated the disruptive effects of MK-801 on sensorimotor gating.[5] |
| Rat | Not Specified | 10 - 20 | Locomotor Activity (attenuation of MK-801 induced hyperlocomotion) | Attenuated the locomotor stimulant effects of MK-801.[5] |
| Rat | Not Specified | 0.63 - 20 | Microdialysis (in combination with 8-OH-DPAT) | Dose-dependently reversed the 8-OH-DPAT-induced decrease in extracellular 5-HT levels.[6] |
| Hamster | Not Specified | Not Specified | Dystonia Model (antagonism of 8-OH-DPAT) | Antagonized the behavioral syndrome induced by 8-OH-DPAT.[7] |
Experimental Protocols
Preparation of this compound Solutions
Solubility:
-
Water: Soluble up to 10 mM with sonication.
-
Saline (0.9% NaCl): Commonly used as a vehicle for in vivo studies.
-
DMSO: Soluble up to 100 mM. For in vivo use, it is crucial to dilute the DMSO stock to a final concentration that is non-toxic to the animals.
Protocol for Saline Solution (for s.c. or i.p. injection):
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile 0.9% saline to the desired final concentration.
-
Vortex and sonicate briefly to ensure complete dissolution.
-
If using a water-based solution, sterile filter through a 0.22 µm filter before use.[1]
-
Prepare fresh solutions on the day of the experiment.
Note on Vehicles: The choice of vehicle should always be validated to ensure it does not produce any behavioral or physiological effects on its own. A vehicle-only control group should be included in all experiments.
Administration to Rodents
The most common routes of administration for this compound in rodent studies are subcutaneous (s.c.), intraperitoneal (i.p.), and intravenous (i.v.).
General Guidelines:
-
Injection Volume: The volume of the injection should be minimized to avoid discomfort to the animal. For mice, a typical subcutaneous or intraperitoneal injection volume is 5-10 ml/kg. For rats, it is 2.5-5 ml/kg.
-
Needle Gauge: Use an appropriate needle size for the route of administration and the size of the animal (e.g., 27-30G for mice, 25-27G for rats for s.c./i.p. injections).
-
Aseptic Technique: All injections should be performed using sterile syringes and needles to prevent infection.
Protocol for Elevated Plus-Maze Test in Mice
This test is used to assess anxiety-like behavior.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle to the mice 30 minutes before testing.
-
Apparatus: The elevated plus-maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.
-
Procedure:
-
Place a mouse in the center of the maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the time spent in the open arms and closed arms.
-
Count the number of entries into the open and closed arms.
-
Calculate the percentage of time spent in the open arms and the percentage of open arm entries. An increase in these parameters is indicative of an anxiolytic-like effect.
-
Protocol for Prepulse Inhibition (PPI) Test in Rats
PPI is a measure of sensorimotor gating, which is often deficient in psychiatric disorders.
-
Drug Administration: Administer this compound (e.g., 1.25 or 2.5 mg/kg, route as per study design) or vehicle at a designated time before the test. This may be a co-administration with a compound that disrupts PPI, such as MK-801.
-
Apparatus: A startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the startle response.
-
Procedure:
-
Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise.
-
The test session consists of a series of trials:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 120 dB) is presented.
-
Prepulse-pulse trials: A weaker acoustic stimulus (prepulse, e.g., 75-85 dB) precedes the strong pulse by a short interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
The different trial types are presented in a pseudorandom order.
-
-
Data Analysis:
-
The startle response is measured as the peak amplitude of the whole-body flinch.
-
PPI is calculated as a percentage: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100.
-
An attenuation of a drug-induced deficit in PPI suggests a potential therapeutic effect.
-
Visualization of Signaling and Workflow
5-HT₁ₐ Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT₁ₐ receptor. This compound acts by blocking this pathway at the receptor level.
Caption: 5-HT₁ₐ Receptor Signaling Pathway Antagonism.
General Experimental Workflow for Rodent Behavioral Studies
This diagram outlines a typical workflow for conducting a behavioral experiment in rodents using this compound.
Caption: Rodent Behavioral Experiment Workflow.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The novel selective and silent 5-HT1A receptor antagonist (+)-WAY-100135 aggravates dystonic movements in a mutant hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-WAY 100135 Dihydrochloride in Central Nervous System Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the 5-HT1A serotonin (B10506) receptor.[1][2][3] It is a valuable research tool for investigating the role of the 5-HT1A receptor in various central nervous system (CNS) processes and disorders, including anxiety, depression, and psychosis. This document provides detailed application notes and protocols for the administration of (S)-WAY 100135 dihydrochloride to elicit CNS effects in preclinical rodent models.
Mechanism of Action
This compound is a phenylpiperazine derivative that acts as a competitive antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[4] The S-enantiomer is markedly more active than the R-enantiomer.[5] By blocking these receptors, it inhibits the effects of endogenous serotonin (5-HT). The 5-HT1A receptor is a G-protein coupled receptor that, upon activation, inhibits adenylyl cyclase and opens G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced neuronal firing. This compound prevents these downstream effects.
While primarily a silent antagonist, some studies suggest that under certain conditions, (S)-WAY 100135 may exhibit partial agonist activity, particularly at presynaptic 5-HT1A autoreceptors located on serotonergic neurons in the raphe nuclei.[6] This can lead to a moderate depression of neuronal activity at all tested doses.[6]
Data Presentation
In Vivo Efficacy in Rodent Models
| Experimental Model | Species | Administration Route | Dosage Range | Observed CNS Effects | Reference |
| Elevated Plus-Maze | Mouse | Subcutaneous (s.c.) | 2.5 - 20.0 mg/kg | Anxiolytic-like effects observed at 10 mg/kg (increased open arm time and entries). | [7] |
| MK-801-Induced Hyperlocomotion | Rat | Not Specified | 10 - 20 mg/kg | Attenuated the locomotor stimulant effects of MK-801. No effect on locomotor activity when given alone. | [8] |
| Spatial Learning (Two-platform discrimination task) | Rat | Subcutaneous (s.c.) | 3 - 10 mg/kg | Prevented impairment of choice accuracy induced by intrahippocampal scopolamine. No effect on spatial learning when given alone. | [9] |
| Dorsal Raphe Neuronal Firing | Rat | Intravenous (i.v.) | up to 2.5 mg/kg | Induced a maximum 30% inhibition of raphe neuronal firing. | [4] |
| 8-OH-DPAT-Induced Behaviors | Rat/Mouse | Intravenous (i.v.) | 0.5 mg/kg | Antagonized the inhibition of raphe neuronal firing induced by 8-OH-DPAT. | [4] |
Receptor Binding Profile
| Receptor | IC50 (nM) | Selectivity | Reference |
| 5-HT1A | 15 | Highly Selective | [1] |
| 5-HT1B, 5-HT1C, 5-HT2 | >1000 | >66-fold | [1] |
| α1-adrenergic, α2-adrenergic | >1000 | >66-fold | [1] |
| Dopamine D2 | >1000 | >66-fold | [1] |
Experimental Protocols
Preparation of this compound for Injection
This compound is soluble in aqueous solutions. Sterile saline (0.9% NaCl) is a commonly used vehicle for in vivo administration.
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional, for aiding dissolution)
-
Sterile syringe filters (0.22 µm)
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Aseptically weigh the powder and transfer it to a sterile vial.
-
Add the calculated volume of sterile 0.9% saline to the vial.
-
Vortex the solution until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution.[2]
-
Once dissolved, filter the solution through a 0.22 µm sterile syringe filter into a new sterile vial to ensure sterility.
-
Store the prepared solution appropriately, protected from light. For short-term storage, refrigeration at 2-8°C is recommended. For long-term storage, consult the manufacturer's guidelines.
Subcutaneous (s.c.) Injection Protocol for Mice
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Animal scale
Procedure:
-
Weigh the mouse to determine the correct injection volume.
-
Gently restrain the mouse by scruffing the loose skin on its back.
-
Create a "tent" of skin between the shoulder blades.
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at the base of the tented skin, parallel to the spine.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the calculated volume of the solution.
-
Withdraw the needle and return the mouse to its home cage.
-
Monitor the animal for any adverse reactions.
Intravenous (i.v.) Tail Vein Injection Protocol for Rats
Materials:
-
Prepared this compound solution
-
Sterile syringes (e.g., 1 mL)
-
Sterile needles (e.g., 25-27 gauge)
-
Rat restrainer
-
Heat lamp or warm water to dilate the tail vein
-
70% ethanol
Procedure:
-
Weigh the rat to determine the correct injection volume.
-
Place the rat in a suitable restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.
-
Wipe the tail with 70% ethanol.
-
Position the needle, bevel up, parallel to the vein and insert it into the vein.
-
A small amount of blood should be visible in the needle hub upon successful entry.
-
Slowly inject the calculated volume of the solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the rat to its home cage and monitor for any adverse reactions.
Key Experiments
Elevated Plus-Maze Test for Anxiolytic-like Effects in Mice
This test assesses anxiety-like behavior in rodents based on their natural aversion to open and elevated spaces.
Protocol:
-
Habituation: Acclimate the mice to the testing room for at least 30 minutes before the experiment.
-
Drug Administration: Administer this compound (e.g., 10 mg/kg, s.c.) or vehicle 30 minutes before the test.
-
Test Procedure:
-
Place the mouse in the center of the elevated plus-maze, facing an open arm.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
-
Data Analysis:
-
Score the video for the number of entries into and the time spent in the open and closed arms.
-
Calculate the percentage of open arm entries and the percentage of time spent in the open arms.
-
An increase in these parameters is indicative of an anxiolytic-like effect.
-
-
Cleaning: Thoroughly clean the maze with 70% ethanol between each animal to remove olfactory cues.
In Vivo Microdialysis for Measuring Extracellular Serotonin
This technique allows for the measurement of neurotransmitter levels in specific brain regions of freely moving animals.
Protocol:
-
Surgical Implantation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
Gently insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Administer this compound or vehicle.
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis:
-
Express the post-administration serotonin levels as a percentage of the baseline levels.
-
This protocol can be used to investigate how antagonism of 5-HT1A receptors by this compound modulates serotonin release in specific brain circuits.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. psicothema.com [psicothema.com]
- 5. The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo microdialysis measures of extracellular serotonin in the rat hippocampus during sleep-wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vivo measurement using microdialysis of the release and metabolism of 5-hydroxytryptamine in raphe neurones grafted to the rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scribd.com [scribd.com]
Application Notes and Protocols for (S)-WAY 100135 Dihydrochloride in Electrophysiological Recordings
Audience: Researchers, scientists, and drug development professionals.
Introduction
(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2] As the more active stereoisomer of WAY 100135, it exhibits high affinity for both presynaptic (somatodendritic) and postsynaptic 5-HT1A receptors, making it an invaluable tool in neuroscience research.[3][4][5] Its primary utility in electrophysiology is to selectively block 5-HT1A receptor-mediated signaling, thereby allowing researchers to investigate the role of this receptor in neuronal excitability, synaptic transmission, and network activity. These notes provide an overview of its applications, quantitative data, and detailed protocols for its use in common electrophysiological paradigms.
Mechanism of Action
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that, upon activation by serotonin or agonists like 8-OH-DPAT, inhibits adenylyl cyclase and opens G-protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to membrane hyperpolarization and a decrease in neuronal firing rate. (S)-WAY 100135 acts as a competitive antagonist, binding to the 5-HT1A receptor without activating it, thereby preventing the downstream signaling cascade initiated by agonists.[4] Some studies suggest it may have weak partial agonist properties at high concentrations, while others classify it as a silent antagonist.[6][7][8]
Figure 1: 5-HT1A receptor signaling and antagonism by (S)-WAY 100135.
Data Presentation
Quantitative data for (S)-WAY 100135 and its racemate are summarized below. These values are crucial for experimental design, including determining appropriate concentrations for in vitro studies and dosages for in vivo experiments.
Table 1: Binding Affinity and Potency
| Parameter | Preparation | Value | Reference |
| IC₅₀ | (S)-WAY 100135 | 15 nM | [1][2] |
| IC₅₀ | (±)-WAY 100135 (racemate) vs. [³H]8-OH-DPAT in rat hippocampus | 34 nM | [3][5] |
| pA₂ | (±)-WAY 100135 vs. 5-CT in guinea-pig ileum | 7.2 | [3] |
| pA₂ | (+)-WAY 100135 vs. 5-HT in rat superior cervical ganglion | 7.5 | [4] |
Table 2: Effective Doses and Concentrations in Electrophysiology
| Experimental Model | Species | Application | Effective Concentration/Dose | Effect | Reference |
| In Vivo | Anesthetized Rat | Antagonism of 8-OH-DPAT-induced inhibition of dorsal raphe firing | 0.5 mg/kg (i.v.) | Antagonizes agonist effect | [3][5] |
| In Vivo | Anesthetized Rat | Direct effect on dorsal raphe firing | up to 2.5 mg/kg (i.v.) | Max 30% inhibition | [3][5] |
| In Vivo | Freely Moving Cat | Direct effect on dorsal raphe firing | 0.025 - 1.0 mg/kg (i.v.) | Moderate depression of firing | [7] |
| In Vitro | Rat Medial Vestibular Nucleus Neurons | Blockade of 8-OH-DPAT-induced suppression of eEPSC/eIPSC | 10 µM | Blocks agonist effect | [5] |
| In Vitro | Mouse Dorsal Raphe Nucleus Brain Slice | Blockade of adenosine-induced inhibition of serotonin release | Not specified | Abolished inhibitory effect | [9] |
Experimental Protocols
Preparation of (S)-WAY 100135 Dihydrochloride Stock Solutions
Materials:
-
This compound powder (MW: ~468.47 g/mol )
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Sterile deionized water or saline (0.9% NaCl)
-
Vortex mixer and sonicator
Protocol:
-
High-Concentration Stock (DMSO):
-
Aqueous Working Solutions:
-
For in vitro experiments, dilute the DMSO stock solution into the artificial cerebrospinal fluid (aCSF) to the final desired concentration immediately before use. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent effects.
-
For in vivo administration, a water-soluble stock is preferred. (S)-WAY 100135 is soluble in water up to 5 mM with gentle warming or 10 mM with sonication.[2] To prepare a 1 mg/mL solution (~2.13 mM), dissolve 1 mg in 1 mL of sterile saline. Warm or sonicate briefly if needed. Prepare fresh on the day of the experiment.
-
Protocol: In Vivo Extracellular Recording of Dorsal Raphe Neurons
This protocol is adapted from studies investigating the effects of 5-HT1A ligands on the firing rate of serotonergic neurons in the dorsal raphe nucleus (DRN).[3][7]
Figure 2: Workflow for in vivo electrophysiological recording.
Methodology:
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and place it in a stereotaxic frame.
-
Surgical Procedure: Perform a craniotomy to expose the brain surface overlying the DRN.
-
Electrode Placement: Slowly lower a glass microelectrode into the DRN.
-
Neuron Identification: Identify presumed serotonergic neurons based on their characteristic slow (0.5-2.5 Hz), regular firing pattern and long-duration, positive-going action potentials.
-
Baseline Recording: Once a stable neuron is isolated, record its baseline firing activity for at least 10 minutes.
-
Drug Administration:
-
Antagonism Protocol: Administer a 5-HT1A agonist (e.g., 8-OH-DPAT) intravenously to induce inhibition of firing. Once the firing is suppressed, administer (S)-WAY 100135 (e.g., 0.5 mg/kg, i.v.) and record the reversal of the agonist's effect.[3]
-
Direct Effect Protocol: Administer cumulative doses of (S)-WAY 100135 alone to assess its intrinsic activity on neuronal firing.[7]
-
-
Data Analysis: Analyze the firing rate (in Hz) over time using spike sorting software. Quantify the inhibition or excitation as a percentage change from the baseline firing rate.
Protocol: In Vitro Brain Slice Recording in Hippocampus
This protocol outlines a method to test the ability of (S)-WAY 100135 to block agonist-induced hyperpolarization of CA1 pyramidal neurons in hippocampal slices.[10][11]
Figure 3: Workflow for in vitro brain slice electrophysiology.
Methodology:
-
Slice Preparation: Prepare 300-400 µm thick hippocampal slices from a rat or mouse brain using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover for at least 1 hour.
-
Recording Setup: Transfer a slice to a submerged recording chamber continuously perfused with oxygenated aCSF at 30-32°C.
-
Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a CA1 pyramidal neuron. Record the resting membrane potential in current-clamp mode.
-
Agonist Application: After establishing a stable baseline, bath-apply a 5-HT1A agonist (e.g., 1 µM 8-OH-DPAT) for several minutes and record the resulting membrane hyperpolarization.
-
Antagonist Application: Wash out the agonist and allow the membrane potential to return to baseline. Then, perfuse the slice with aCSF containing (S)-WAY 100135 (e.g., 100 nM) for 10-15 minutes.
-
Challenge with Agonist: While continuing to perfuse with (S)-WAY 100135, re-apply the same concentration of the 5-HT1A agonist.
-
Data Analysis: Measure the peak hyperpolarization (in mV) induced by the agonist in the absence and presence of (S)-WAY 100135. A significant reduction in the agonist-induced hyperpolarization indicates effective antagonism at the 5-HT1A receptor.
References
- 1. (S)-WAY 100135, 5-HT1A receptor antagonist (CAS 149007-54-5) | Abcam [abcam.com]
- 2. This compound | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 3. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The novel selective and silent 5-HT1A receptor antagonist (+)-WAY-100135 aggravates dystonic movements in a mutant hamster model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological effects of WAY 100635, a new 5-HT1A receptor antagonist, on dorsal raphe nucleus serotoninergic neurones and CA1 pyramidal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of (S)-WAY 100135 Dihydrochloride in Microdialysis Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of serotonin (B10506) 1A (5-HT1A) receptors, making it a critical tool in neuroscience research.[1] This compound has been instrumental in elucidating the role of the 5-HT1A receptor in regulating the synthesis, release, and metabolism of serotonin (5-HT). In vivo microdialysis, a powerful technique for sampling the extracellular fluid in specific brain regions of freely moving animals, is frequently coupled with the administration of (S)-WAY 100135 to investigate the dynamics of the serotonergic system.[2] These studies are crucial for understanding the pathophysiology of various neuropsychiatric disorders and for the development of novel therapeutic agents.
Interestingly, while primarily classified as an antagonist, some studies have revealed that (S)-WAY 100135 can exhibit partial agonist properties at somatodendritic 5-HT1A autoreceptors.[2] This dual activity can lead to a transient, dose-dependent decrease in extracellular 5-HT levels, a factor that researchers must consider when designing and interpreting experiments.
This document provides detailed application notes and protocols for the use of (S)-WAY 100135 dihydrochloride in microdialysis studies, aimed at researchers, scientists, and drug development professionals.
Data Presentation
The following tables summarize the quantitative effects of this compound on extracellular serotonin levels in the rat brain, as determined by in vivo microdialysis.
Table 1: Effect of Systemic Administration of (S)-WAY 100135 on Extracellular 5-HT in the Ventral Hippocampus of Anesthetized Rats
| Dose of (S)-WAY 100135 (mg/kg, s.c.) | Maximum Decrease in 5-HT (% of baseline) |
| 0.63 | Not significant |
| 2.5 | ~25% |
| 10 | ~40% |
| 20 | ~45% |
Data extracted from literature describing a transient and dose-dependent decrease.[2]
Table 2: Antagonism of 8-OH-DPAT-induced Decrease in Extracellular 5-HT by (S)-WAY 100135 in the Ventral Hippocampus of Anesthetized Rats
| Treatment | Dose (mg/kg, s.c.) | Extracellular 5-HT (% of baseline) |
| 8-OH-DPAT | 0.02 | ~40% |
| (S)-WAY 100135 + 8-OH-DPAT | 3.3 (ED50) + 0.02 | Reversal of 8-OH-DPAT effect |
(S)-WAY 100135 dose-dependently reversed the decrease in extracellular 5-HT induced by the 5-HT1A agonist, 8-OH-DPAT.[2]
Signaling Pathway and Experimental Workflow
Serotonergic Synapse and the Action of (S)-WAY 100135
Caption: Action of (S)-WAY 100135 at the serotonergic synapse.
In Vivo Microdialysis Experimental Workflow
References
- 1. The effects of a 5-HT1A receptor agonist and antagonist on the 5-hydroxytryptamine release in the central nucleus of the amygdala: a microdialysis study with flesinoxan and WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-WAY 100135 Dihydrochloride in Receptor Autoradiography
(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1] This compound is a valuable tool in neuroscience research for the characterization and quantification of 5-HT1A receptors in various tissues, particularly in the brain.[2][3] Receptor autoradiography, a technique that utilizes radiolabeled ligands to visualize the distribution and density of receptors in tissue sections, is a primary application for (S)-WAY 100135.[4] These application notes provide detailed protocols for the use of (S)-WAY 100135 dihydrochloride in in-vitro receptor autoradiography studies.
While (S)-WAY 100135 is a potent antagonist, it is important to note that further studies have shown it also acts as a partial agonist at the 5-HT1D receptor with a similar affinity to the 5-HT1A receptor.[5] It also has a much lower affinity for the 5-HT1B receptor.[5]
Data Presentation: Binding Affinity and Selectivity
The following table summarizes the binding affinities of (S)-WAY 100135 for various receptors, providing a clear overview of its selectivity profile. This data is crucial for designing experiments and interpreting results.
| Receptor | Species | Assay Type | Ligand | Parameter | Value (nM) | Reference |
| 5-HT1A | Rat | Radioligand Binding | [3H]8-OH-DPAT | IC50 | 34 | [1][6] |
| 5-HT1A | Human | Radioligand Binding | - | pKi | 8 | [7] |
| 5-HT1A | - | Radioligand Binding | - | IC50 | 15 | |
| 5-HT1B | - | Radioligand Binding | - | pKi | 5.82 | [5] |
| 5-HT1D | - | Radioligand Binding | - | pKi | 7.58 | [5] |
| 5-HT1B | - | Radioligand Binding | - | IC50 | >1000 | |
| 5-HT1C | - | Radioligand Binding | - | IC50 | >1000 | |
| 5-HT2 | - | Radioligand Binding | - | IC50 | >1000 | |
| α1-adrenergic | - | Radioligand Binding | - | IC50 | >1000 | |
| α2-adrenergic | - | Radioligand Binding | - | IC50 | >1000 | |
| D2 | Rat | Radioligand Binding | [3H]-spiperone | pKi | 6.41 | [8] |
Experimental Protocols
This section provides a detailed protocol for performing in-vitro receptor autoradiography to determine the density and distribution of 5-HT1A receptors using a radiolabeled ligand and this compound for the determination of non-specific binding. A common radioligand for 5-HT1A receptors is [3H]8-OH-DPAT or the antagonist [3H]WAY-100635.[9][10][11][12]
I. Materials and Reagents
-
Tissue: Fresh frozen brain tissue from the species of interest (e.g., rat, mouse, human).
-
Radioligand: e.g., [3H]8-OH-DPAT or [3H]WAY-100635.
-
This compound: For determination of non-specific binding.
-
Buffers:
-
Equipment:
II. Experimental Workflow
Caption: Experimental workflow for receptor autoradiography.
III. Step-by-Step Protocol
A. Tissue Preparation
-
Sectioning: Using a cryostat, cut brain tissue into thin sections (e.g., 20 µm).[13][14]
-
Mounting: Thaw-mount the sections onto gelatin-coated or commercially available adhesive microscope slides.[13][14]
B. Autoradiographic Binding
-
Pre-incubation: To remove endogenous serotonin, pre-incubate the slides in Tris-HCl buffer for 30 minutes at room temperature.[13][14]
-
Incubation:
-
Total Binding: Incubate a set of slides in incubation buffer containing the radioligand (e.g., 1-5 nM [3H]8-OH-DPAT) for 60-90 minutes at room temperature.[13][15]
-
Non-specific Binding: Incubate an adjacent set of slides in the same incubation buffer containing the radioligand plus a high concentration of non-labeled this compound (e.g., 10 µM) to block all specific binding sites.[15]
-
-
Washing: After incubation, wash the slides in ice-cold wash buffer to remove unbound radioligand. Perform a series of short washes (e.g., 3 x 5 minutes).[13][14]
-
Drying: Briefly dip the slides in ice-cold deionized water and then dry them under a stream of cool, dry air.[13][14]
C. Data Acquisition and Analysis
-
Exposure: Appose the dried slides to a phosphor imaging screen or autoradiography film in a light-tight cassette. Exposure time will vary depending on the radioligand and its specific activity (typically 1-7 days).[13][14]
-
Imaging: Scan the phosphor imaging screen using a phosphor imager or develop the film.[13]
-
Quantification: Using image analysis software, measure the optical density or digital light units in specific brain regions of interest.[16]
-
Analysis: Calculate specific binding by subtracting the non-specific binding signal from the total binding signal for each region of interest.[14]
Signaling Pathway
(S)-WAY 100135 acts as an antagonist at the 5-HT1A receptor, which is a G-protein coupled receptor (GPCR). The canonical signaling pathway for the 5-HT1A receptor involves the inhibition of adenylyl cyclase.
Caption: 5-HT1A receptor signaling pathway.
References
- 1. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative anatomical distribution of 5-HT1A receptor mRNA and 5-HT1A binding in rat brain--a combined in situ hybridisation/in vitro receptor autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative autoradiographic mapping of serotonin receptors in the rat brain. I. Serotonin-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. giffordbioscience.com [giffordbioscience.com]
- 5. WAY-100135 - Wikipedia [en.wikipedia.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WAY-100135 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. (+)-WAY 100135 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Autoradiographic distribution of serotonin transporters and receptor subtypes in human brain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Autoradiographic analysis of serotonin 5-HT1A receptor binding in the human brain postmortem: effects of age and alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative autoradiographic characterisation of the binding of [3H]WAY-100635, a selective 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Characterisation of the binding of [3H]WAY-100635, a novel 5-hydroxytryptamine1A receptor antagonist, to rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. giffordbioscience.com [giffordbioscience.com]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Autoradiography [fz-juelich.de]
Application Notes and Protocols for Studying Anxiety-Like Behavior with (S)-WAY 100135 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing (S)-WAY 100135 dihydrochloride (B599025), a selective 5-HT1A receptor antagonist, for the investigation of anxiety-like behavior in preclinical rodent models.
(S)-WAY 100135 dihydrochloride is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor, with an IC50 of 34 nM at the rat hippocampal 5-HT1A receptor.[1] It is a valuable pharmacological tool for elucidating the role of the 5-HT1A receptor in modulating anxiety and other neuropsychiatric conditions. By blocking the action of serotonin at these receptors, (S)-WAY 100135 allows for the study of the downstream consequences of reduced 5-HT1A signaling.
Mechanism of Action: 5-HT1A Receptor Signaling in Anxiety
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory Gαi/o proteins.[2][3] Activation of the 5-HT1A receptor by its endogenous ligand, serotonin, initiates a signaling cascade that generally leads to neuronal hyperpolarization and reduced neuronal firing. This is achieved through the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[3] Additionally, 5-HT1A receptor activation can modulate ion channel activity, specifically increasing potassium (K+) conductance and decreasing calcium (Ca2+) conductance.[3]
Recent research has also implicated the extracellular signal-regulated kinase (ERK) pathway in 5-HT1A receptor signaling and anxiety.[4][5] The ERK pathway is a critical downstream effector that can influence gene expression and neuroplasticity through transcription factors like the cAMP response element-binding protein (CREB).[4] The precise role of ERK in mediating the anxiolytic or anxiogenic effects of 5-HT1A receptor modulation is complex and can be brain-region specific.[4]
Experimental Protocols for Assessing Anxiety-Like Behavior
The following are detailed protocols for commonly used behavioral assays in rodents to evaluate the effects of (S)-WAY 100135 on anxiety-like behavior.
Elevated Plus-Maze (EPM) Test
The EPM test is a widely used and validated paradigm for assessing anxiety-like behavior in rodents. The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.
Experimental Protocol:
-
Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.
-
Animals: Male mice are commonly used.
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle (e.g., 0.9% saline).
-
Administer the drug via intraperitoneal (i.p.) or subcutaneous (s.c.) injection 30 minutes prior to testing.
-
-
Procedure:
-
Acclimatize the animals to the testing room for at least 30-60 minutes before the experiment.
-
Gently place the mouse in the center of the maze, facing one of the closed arms.
-
Allow the mouse to freely explore the maze for a 5-minute session.
-
Record the session using an overhead video camera and tracking software.
-
-
Data Analysis:
-
Primary measures of anxiety include:
-
Percentage of time spent in the open arms.
-
Percentage of entries into the open arms.
-
-
Locomotor activity is typically assessed by the total number of arm entries.
-
Ethological measures such as head dips and stretched-attend postures can also be scored.[4]
-
Quantitative Data from a Key Study:
A study by Rodgers and Cole (1994) investigated the effects of (S)-WAY 100135 in the murine elevated plus-maze.[4]
| Dose (mg/kg, i.p.) | % Open Arm Time | % Open Arm Entries | General Activity | Risk Assessment Measures |
| Vehicle Control | Baseline | Baseline | Unchanged | Baseline |
| 2.5 | No significant change | No significant change | Unchanged | Minor reductions |
| 5.0 | No significant change | No significant change | Unchanged | Minor reductions |
| 10.0 | Increased | Increased | Unchanged | Major reductions |
| 20.0 | No significant change | Increased | Tendency for increase | Major reductions |
Table 1: Summary of the effects of (S)-WAY 100135 in the Elevated Plus-Maze.[4]
Open Field Test (OFT)
The OFT is used to assess general locomotor activity and anxiety-like behavior in a novel environment. Rodents naturally tend to avoid the brightly lit, open central area of the arena.
Experimental Protocol:
-
Apparatus: A square or circular arena with high walls to prevent escape.
-
Animals: Mice or rats.
-
Drug Preparation and Administration:
-
Dissolve this compound in a suitable vehicle.
-
Administer the drug (e.g., i.p. or s.c.) 30 minutes prior to testing. Based on the EPM study, a dose range of 2.5-20.0 mg/kg would be a reasonable starting point for dose-response studies.
-
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Gently place the animal in the center of the open field arena.
-
Allow the animal to explore freely for a 5-10 minute session.
-
Record the session using video tracking software.
-
-
Data Analysis:
-
Anxiety-related measures include:
-
Time spent in the center of the arena.
-
Latency to enter the center.
-
Number of entries into the center.
-
-
Locomotor activity is measured by the total distance traveled.
-
Expected Outcomes:
| Parameter | Expected Effect of Anxiolytic Dose of (S)-WAY 100135 |
| Time in Center | Increase |
| Center Entries | Increase |
| Total Distance Traveled | No significant change |
Table 2: Predicted effects of an anxiolytic dose of (S)-WAY 100135 in the Open Field Test.
Light-Dark Box Test
This test is based on the conflict between the innate exploratory drive of rodents and their aversion to a brightly illuminated environment.
Experimental Protocol:
-
Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.
-
Animals: Typically mice.
-
Drug Preparation and Administration:
-
Prepare this compound as described above.
-
Administer the drug 30 minutes prior to testing. A starting dose range of 2.5-20.0 mg/kg is recommended for initial studies.
-
-
Procedure:
-
Acclimatize the animals to the testing room.
-
Place the mouse in the center of the light compartment, facing away from the opening.
-
Allow the mouse to explore the apparatus for 5-10 minutes.
-
Record the session with video tracking software.
-
-
Data Analysis:
-
Anxiety-related measures include:
-
Time spent in the light compartment.
-
Latency to first enter the dark compartment.
-
-
Exploratory activity is often measured by the number of transitions between the two compartments.
-
Expected Outcomes:
An anxiolytic effect of (S)-WAY 100135 would be demonstrated by an increase in the time spent in the light compartment and potentially an increase in the number of transitions, indicating reduced aversion to the brightly lit area.
| Parameter | Expected Effect of Anxiolytic Dose of (S)-WAY 100135 |
| Time in Light Compartment | Increase |
| Latency to Enter Dark | Increase |
| Number of Transitions | Increase or No Change |
Table 3: Predicted effects of an anxiolytic dose of (S)-WAY 100135 in the Light-Dark Box Test.
Conclusion
This compound is a critical tool for investigating the role of the 5-HT1A receptor in anxiety-like behaviors. The experimental protocols provided herein, particularly the elevated plus-maze for which specific dose-response data exists, offer a robust framework for researchers. When using the open field and light-dark box tests, it is recommended to conduct initial dose-response studies to determine the optimal concentration for observing anxiolytic-like effects without confounding changes in general locomotor activity. The provided diagrams of the signaling pathway and experimental workflows serve as valuable visual aids for understanding the mechanism of action and experimental design.
References
- 1. 5-HT1A receptors in mood and anxiety: recent insights into autoreceptor versus heteroreceptor function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stimulation of Anxiety-Like Behavior via ERK Pathway by Competitive Serotonin Receptors 2A and 1A in Post-Traumatic Stress Disordered Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Learning and Memory with (S)-WAY 100135 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 5-HT1A receptor.[1][2] It is an invaluable tool for investigating the role of the 5-HT1A receptor in the intricate processes of learning and memory. The 5-HT1A receptor is densely expressed in brain regions critical for cognition, including the hippocampus and cerebral cortex, where it modulates the activity of various neurotransmitter systems, such as the cholinergic and glutamatergic systems.[3][4] By blocking the action of serotonin at these receptors, (S)-WAY 100135 allows researchers to dissect the contribution of this specific signaling pathway to memory formation, consolidation, and retrieval.[3] These application notes provide detailed protocols for utilizing (S)-WAY 100135 dihydrochloride in common behavioral and electrophysiological paradigms to study learning and memory in rodents.
Mechanism of Action
(S)-WAY 100135 is the more active enantiomer of WAY-100135 and acts as a selective antagonist at both presynaptic (somatodendritic) and postsynaptic 5-HT1A receptors.[2][5] Presynaptic 5-HT1A autoreceptors, located on serotonergic neurons in the raphe nuclei, function to inhibit serotonin release.[4] Postsynaptic 5-HT1A receptors are found on non-serotonergic neurons in forebrain regions and mediate the effects of serotonin on these target cells.[4] By antagonizing these receptors, (S)-WAY 100135 can prevent the inhibitory effects of serotonin on neuronal activity and neurotransmitter release, thereby influencing synaptic plasticity and cognitive functions.[3] While primarily a 5-HT1A antagonist, some studies suggest it may also have partial agonist activity at 5-HT1D receptors.[6] Under certain conditions, it may also exhibit partial agonist properties at somatodendritic 5-HT1A autoreceptors.[7]
Data Presentation
The following tables summarize quantitative data from representative studies investigating the effects of this compound on learning and memory.
Table 1: Effects of (S)-WAY 100135 on Spatial Learning in the Two-Platform Spatial Discrimination Task in Rats
| Treatment Group | Administration Route | Dose | Outcome Measure | Result | Reference |
| Scopolamine (B1681570) (Vehicle) | Intra-hippocampal | 3.75 µg/µl | Choice Accuracy (%) | 55.2 ± 2.1 | [8] |
| (S)-WAY 100135 + Scopolamine | Subcutaneous | 3 mg/kg | Choice Accuracy (%) | 72.5 ± 3.8 | [8] |
| (S)-WAY 100135 + Scopolamine | Subcutaneous | 10 mg/kg | Choice Accuracy (%) | 78.1 ± 4.2 | [8] |
| (S)-WAY 100135 (Vehicle) | Intra-hippocampal | - | Choice Accuracy (%) | 85.3 ± 2.9 | [8] |
| (S)-WAY 100135 + Scopolamine | Intra-hippocampal | 1 µg/µl | Choice Accuracy (%) | 70.1 ± 3.5 | [8] |
| (S)-WAY 100135 + Scopolamine | Intra-hippocampal | 5 µg/µl | Choice Accuracy (%) | 79.4 ± 4.1 | [8] |
| *p < 0.05 compared to Scopolamine (Vehicle) group. |
Table 2: Effects of (S)-WAY 100135 on Neuronal Activity
| Animal Model | Administration Route | Dose | Measured Effect | Result | Reference |
| Freely moving cats | Intravenous | 0.025-1.0 mg/kg | Dorsal raphe nucleus neuronal activity | Moderate depression of neuronal activity | [9] |
| Anesthetized rats | Subcutaneous | 1.0-10 mg/kg | Blockade of 8-OH-DPAT-induced decrease in hippocampal 5-HT release | Complete blockade | [10] |
| Anesthetized rats | Subcutaneous | 0.63-20 mg/kg | Hippocampal 5-HT levels (when given alone) | Transient, dose-dependent decrease | [7] |
Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory
The Morris Water Maze is a widely used behavioral task to assess hippocampal-dependent spatial learning and memory.[11][12]
Materials:
-
Circular pool (1.5-2 m in diameter)
-
Water made opaque with non-toxic white paint or milk powder
-
Escape platform (10-15 cm in diameter) submerged 1-2 cm below the water surface
-
Video tracking system and software
-
This compound solution
-
Vehicle solution (e.g., saline)
-
Animal model (rats or mice)
Protocol:
-
Habituation: Allow animals to acclimate to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., subcutaneous injection) at a predetermined time before the training session (e.g., 30 minutes).
-
Acquisition Phase (4-5 days):
-
Each day consists of 4 trials per animal.
-
For each trial, gently place the animal into the pool facing the wall at one of four quasi-random start locations (N, S, E, W).
-
Allow the animal to swim freely and find the hidden platform for a maximum of 60-90 seconds.
-
If the animal fails to find the platform within the allotted time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform), path length, and swimming speed using the video tracking system.
-
-
Probe Trial (24 hours after the last acquisition day):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start location.
-
Allow the animal to swim for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was located), the number of crossings over the former platform location, and the swim path.
-
-
Data Analysis: Analyze escape latency and path length during the acquisition phase to assess learning. Analyze the data from the probe trial to assess memory retention.
Novel Object Recognition (NOR) Test for Recognition Memory
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.[13][14]
Materials:
-
Open-field arena (e.g., 50x50x40 cm)
-
Two sets of identical objects (e.g., plastic toys, metal objects) that are heavy enough not to be displaced by the animals.
-
Video recording and analysis software
-
This compound solution
-
Vehicle solution
-
Animal model (rats or mice)
Protocol:
-
Habituation (2-3 days):
-
Place each animal in the empty open-field arena for 5-10 minutes each day to acclimate to the environment.
-
-
Familiarization Phase (Training):
-
Administer this compound or vehicle.
-
Place two identical objects in the arena.
-
Place the animal in the arena and allow it to explore the objects for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as the animal's nose being within 2 cm of the object and oriented toward it.
-
-
Test Phase (Retention Interval):
-
After a specific retention interval (e.g., 1 hour, 24 hours), return the animal to its home cage.
-
Replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across animals.
-
Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and novel objects.
-
-
Data Analysis: Calculate the discrimination index (DI) as: (Time exploring novel object - Time exploring familiar object) / (Total time exploring both objects). A higher DI indicates better recognition memory.
Passive Avoidance Test for Fear-Motivated Learning and Memory
This task assesses memory based on the animal's ability to avoid an aversive stimulus.[15][16]
Materials:
-
Passive avoidance apparatus with a light and a dark compartment separated by a guillotine door, and a grid floor capable of delivering a mild foot shock.
-
This compound solution
-
Vehicle solution
-
Animal model (rats or mice)
Protocol:
-
Acquisition Phase (Training):
-
Administer this compound or vehicle.
-
Place the animal in the light compartment of the apparatus.
-
After a short habituation period (e.g., 60 seconds), the door to the dark compartment is opened.
-
When the animal enters the dark compartment with all four paws, the door closes, and a mild, brief foot shock (e.g., 0.5 mA for 2 seconds) is delivered.
-
Record the latency to enter the dark compartment (step-through latency).
-
Immediately after the shock, return the animal to its home cage.
-
-
Retention Test (24 hours later):
-
Place the animal back in the light compartment.
-
Open the door to the dark compartment.
-
Record the step-through latency for a maximum of a set time (e.g., 300 seconds). No shock is delivered during the retention test.
-
-
Data Analysis: A longer step-through latency during the retention test compared to the acquisition phase indicates good memory of the aversive experience.
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
LTP is a form of synaptic plasticity that is widely considered a cellular correlate of learning and memory.
Materials:
-
Vibratome
-
Slice chamber for recording
-
Artificial cerebrospinal fluid (aCSF)
-
Stimulating and recording electrodes
-
Amplifier and data acquisition system
-
This compound
-
Animal model (rat or mouse)
Protocol:
-
Slice Preparation:
-
Anesthetize and decapitate the animal.
-
Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.
-
Prepare 300-400 µm thick transverse hippocampal slices using a vibratome.
-
Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.
-
-
Recording:
-
Transfer a slice to the recording chamber and perfuse with oxygenated aCSF at 30-32°C.
-
Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Record stable baseline fEPSPs for 20-30 minutes by delivering single pulses at a low frequency (e.g., 0.05 Hz).
-
-
Drug Application:
-
Bath-apply this compound at the desired concentration (e.g., 10 µM) and continue to record baseline activity for another 20-30 minutes.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).
-
-
Post-HFS Recording:
-
Record fEPSPs for at least 60 minutes after HFS to assess the magnitude and stability of LTP.
-
-
Data Analysis: Normalize the fEPSP slope to the pre-HFS baseline. Compare the degree of potentiation in the presence and absence of (S)-WAY 100135.
Visualizations
Signaling Pathway
References
- 1. patrinum.ch [patrinum.ch]
- 2. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of 5-HT(1A) receptors in learning and memory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion [pubmed.ncbi.nlm.nih.gov]
- 6. WAY-100135 - Wikipedia [en.wikipedia.org]
- 7. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. (S)-WAY 100135, a 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Neurochemical profile of the selective and silent 5-HT1A receptor antagonist WAY100135: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Optimizing Morris Water Maze Experiments: Tips and Tricks for Researchers [sandiegoinstruments.com]
- 12. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
- 13. maze.conductscience.com [maze.conductscience.com]
- 14. Novel Object Recognition Test for the Investigation of Learning and Memory in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is a Passive Avoidance Test? [sandiegoinstruments.com]
- 16. scantox.com [scantox.com]
Application Notes and Protocols for Combining (S)-WAY 100135 Dihydrochloride with Other Pharmacological Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor, a key target in the central nervous system implicated in mood, anxiety, and cognition.[1][2] It displays a high affinity for the 5-HT1A receptor with an IC50 of approximately 15-34 nM.[1][3][4] While primarily classified as an antagonist, some evidence suggests it may exhibit partial agonist properties at presynaptic 5-HT1A autoreceptors, which regulate serotonin synthesis and release.[5] This dual functionality makes it a valuable tool for dissecting the complex roles of the serotonergic system. Furthermore, studies have indicated its potential antipsychotic properties, suggesting interactions with other neurotransmitter systems.[3][4]
These application notes provide a comprehensive overview of the rationale and methodologies for combining (S)-WAY 100135 dihydrochloride with other pharmacological agents. The provided protocols and data summaries are intended to guide researchers in designing and executing experiments to explore the synergistic or antagonistic effects of such combinations in preclinical models.
Data Presentation
The following tables summarize quantitative data from studies combining this compound with other pharmacological agents.
Table 1: Combination of (S)-WAY 100135 with an NMDA Receptor Antagonist (MK-801)
| Pharmacological Agent | Dose of (S)-WAY 100135 | Dose of MK-801 | Experimental Model | Key Findings | Reference |
| MK-801 (Dizocilpine) | 10 and 20 mg/kg | 0.4 mg/kg | Rat Locomotor Activity | Transiently attenuated the locomotor stimulant effects of MK-801. | [6] |
| MK-801 (Dizocilpine) | 1.25 and 2.5 mg/kg | Not specified | Rat Prepulse Inhibition | Attenuated or abolished the disruptive effects of MK-801 on sensorimotor gating. | [6] |
| MK-801 (Dizocilpine) | 1.25 and 2.5 mg/kg | Not specified | Rat Delayed Alternation Task | Attenuated the detrimental effects of MK-801 on working memory and selective attention. | [6] |
Table 2: Combination of (S)-WAY 100135 with a 5-HT1A Receptor Agonist (8-OH-DPAT)
| Pharmacological Agent | Dose of (S)-WAY 100135 | Dose of 8-OH-DPAT | Experimental Model | Key Findings | Reference |
| 8-OH-DPAT | 0.5 mg/kg i.v. | Not specified | Anesthetized Rat Electrophysiology (Dorsal Raphe Nucleus) | Antagonized the inhibition of neuronal firing induced by 8-OH-DPAT. | [7] |
| 8-OH-DPAT | ED50 ~3.3 mg/kg | Not specified | Rat in vivo Microdialysis (Ventral Hippocampus) | Dose-dependently reversed the 8-OH-DPAT-induced decrease in extracellular 5-HT levels. | [5] |
Table 3: Combination of (+)-WAY 100135 with a Selective Serotonin Reuptake Inhibitor (SSRI)
| Pharmacological Agent | Dose of (+)-WAY 100135 | Dose of Citalopram (B1669093) | Experimental Model | Key Findings | Reference |
| Citalopram | 0.5 mg/kg i.v. | 0.3 mg/kg i.v. | Anesthetized Rat Electrophysiology (Dorsal Raphe Nucleus) | Partly reversed the citalopram-induced decrease in the firing rate of DRN 5-HT cells. | [8] |
| Citalopram | 0.25 mg/kg i.v. (pretreatment) | 0.3 mg/kg i.v. | Anesthetized Rat Electrophysiology (Dorsal Raphe Nucleus) | Significantly attenuated the inhibitory effect of citalopram on the activity of 5-HT neurons. | [8] |
Signaling Pathways and Experimental Workflows
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gαi/o.[9][10] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[9] The βγ subunit of the G-protein can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to membrane hyperpolarization and neuronal inhibition.[10] Additionally, 5-HT1A receptor activation can modulate other signaling cascades, including the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.[10][11]
Caption: 5-HT1A Receptor Signaling Cascade.
Experimental Workflow: Investigating Drug Interactions on Locomotor Activity
This workflow outlines a typical experiment to assess the combined effects of (S)-WAY 100135 and another pharmacological agent on locomotor activity in rodents.
References
- 1. Behavioral Effects of Acute Systemic Low-Dose Clozapine in Wild-Type Rats: Implications for the Use of DREADDs in Behavioral Neuroscience - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scienceopen.com [scienceopen.com]
- 3. Serotonin 5-HT1A, 5-HT2A and dopamine D2 receptors strongly influence prefronto-hippocampal neural networks in alert mice: Contribution to the actions of risperidone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of dopamine release in the rat medial prefrontal cortex as assessed by in vivo microdialysis: comparison to the striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Social defeat stress selectively alters mesocorticolimbic dopamine release: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Variations in extracellular monoamines in the prefrontal cortex and medial hypothalamus after modafinil administration: a microdialysis study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of raclopride on exploratory locomotor activity, treadmill locomotion, conditioned avoidance behaviour and catalepsy in rats: behavioural profile comparisons between raclopride, haloperidol and preclamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Behavioral effects of clozapine: involvement of trace amine pathways in C. elegans and M. musculus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Memantine-induced dopamine release in the prefrontal cortex and striatum of the rat--a pharmacokinetic microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Imaging with Radiolabeled (S)-WAY 100135 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo imaging techniques utilizing radiolabeled (S)-WAY 100135 dihydrochloride, a potent and selective 5-HT1A receptor antagonist. The following sections detail the underlying signaling pathways, experimental protocols for preclinical imaging, and expected quantitative data based on studies with analogous radiotracers.
Introduction to (S)-WAY 100135 and 5-HT1A Receptor Imaging
(S)-WAY 100135 is a selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1][2][3] The 5-HT1A receptor is implicated in a variety of physiological and pathological processes, particularly in anxiety, mood, and cognition.[4] In vivo imaging of these receptors with radiolabeled ligands like (S)-WAY 100135 allows for the non-invasive quantification and localization of 5-HT1A receptors, providing valuable insights into neuropsychiatric disorders and aiding in the development of novel therapeutics. Positron Emission Tomography (PET) is the primary imaging modality for this application due to its high sensitivity and quantitative capabilities.[5] While extensive research has been conducted with the closely related compound [¹¹C]WAY 100635, these notes will adapt those established methodologies for (S)-WAY 100135.[6][7][8]
Signaling Pathways of the 5-HT1A Receptor
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to inhibitory G-proteins (Gi/o).[4][5][6] Its activation triggers a cascade of intracellular events that ultimately modulate neuronal activity. Understanding these pathways is crucial for interpreting in vivo imaging data.
Canonical Gi/o Signaling Pathway
Activation of the 5-HT1A receptor by an agonist leads to the dissociation of the Gi/o protein into its Gαi/o and Gβγ subunits.[5]
-
Gαi/o Subunit Action: The Gαi/o subunit inhibits the activity of adenylyl cyclase (AC), leading to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP).[4][6][9] This reduction in cAMP levels subsequently decreases the activity of Protein Kinase A (PKA).[4][9]
-
Gβγ Subunit Action: The Gβγ subunit can directly modulate ion channel activity. It promotes the opening of G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to potassium ion efflux and hyperpolarization of the neuron, which reduces its excitability.[4] Additionally, it can inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.[6]
Non-Canonical Signaling Pathways
Recent studies have revealed that 5-HT1A receptors can also signal through pathways independent of adenylyl cyclase inhibition, often involving growth factor signaling cascades.[4]
-
MAPK/ERK Pathway: The Gβγ subunit can activate the Ras-Raf-MEK-ERK pathway, leading to the phosphorylation of the extracellular signal-regulated kinase (ERK). This pathway is often associated with neuroplasticity and cell survival.
-
PI3K/Akt Pathway: The Gβγ complex can also activate the phosphoinositide-3-kinase (PI3K)-Akt pathway, which is crucial for cell survival and proliferation.
Experimental Protocols
The following protocols are adapted from studies using [¹¹C]WAY 100635 and provide a framework for conducting in vivo imaging with radiolabeled (S)-WAY 100135.
Radiolabeling of (S)-WAY 100135
Radiolabeling of (S)-WAY 100135 would likely be achieved using Carbon-11 (¹¹C), a positron emitter with a half-life of 20.4 minutes. The synthesis would likely involve the N-alkylation of a suitable precursor with [¹¹C]methyl iodide or a similar ¹¹C-synthon.
Proposed Radiolabeling Protocol:
-
Precursor Synthesis: Synthesize the desmethyl precursor of (S)-WAY 100135.
-
[¹¹C]Methyl Iodide Production: Produce [¹¹C]methyl iodide from [¹¹C]carbon dioxide via cyclotron production.
-
Radiolabeling Reaction: React the desmethyl precursor with [¹¹C]methyl iodide in an appropriate solvent (e.g., DMF) and base (e.g., NaOH) at an elevated temperature.
-
Purification: Purify the resulting --INVALID-LINK---WAY 100135 using high-performance liquid chromatography (HPLC).
-
Formulation: Formulate the purified product in a sterile, injectable solution (e.g., saline with a small percentage of ethanol) for in vivo administration.
-
Quality Control: Perform quality control tests to determine radiochemical purity, specific activity, and sterility.
Animal Handling and Preparation
-
Animal Model: Use appropriate animal models, such as Sprague-Dawley rats or non-human primates (e.g., rhesus monkeys).
-
Acclimatization: Acclimatize animals to the housing conditions for at least one week before the imaging study.
-
Fasting: Fast the animals overnight before the experiment to reduce variability in physiological conditions.
-
Anesthesia: Anesthetize the animals for the duration of the imaging procedure. Isoflurane is a commonly used anesthetic.
-
Catheterization: For dynamic scanning and blood sampling, place catheters in a tail vein (for radiotracer injection) and a femoral artery (for blood sampling).
In Vivo PET Imaging Protocol
-
Transmission Scan: Perform a transmission scan for attenuation correction before injecting the radiotracer.
-
Radiotracer Injection: Administer a bolus injection of --INVALID-LINK---WAY 100135 via the tail vein catheter.
-
Dynamic PET Scan: Acquire dynamic PET data for 60-90 minutes immediately following the injection.
-
Arterial Blood Sampling: If an arterial input function is required for kinetic modeling, collect arterial blood samples throughout the scan to measure the concentration of the radiotracer and its metabolites in the plasma.
-
Image Reconstruction: Reconstruct the dynamic PET images using appropriate algorithms (e.g., filtered back-projection or iterative reconstruction), correcting for attenuation, scatter, and radioactive decay.
Data Analysis
-
Region of Interest (ROI) Definition: Define ROIs on the reconstructed PET images corresponding to brain regions with high 5-HT1A receptor density (e.g., hippocampus, cortex) and a reference region with negligible receptor density (e.g., cerebellum).
-
Time-Activity Curves (TACs): Generate TACs for each ROI, which represent the change in radioactivity concentration over time.
-
Kinetic Modeling: Apply appropriate kinetic models to the TACs to quantify receptor binding.
-
Simplified Reference Tissue Model (SRTM): This model is often used for [¹¹C]WAY 100635 and does not require an arterial input function. It allows for the calculation of the binding potential (BPND).
-
Two-Tissue Compartment Model: If an arterial input function is available, this model can be used to estimate the volume of distribution (VT).
-
-
Standardized Uptake Value (SUV): As a simpler semi-quantitative measure, the SUV can be calculated by normalizing the radioactivity concentration in a region to the injected dose and the subject's body weight.
Quantitative Data
Due to the limited availability of in vivo imaging data for radiolabeled (S)-WAY 100135, the following tables present quantitative data from studies using the analogous radiotracer, [¹¹C]WAY 100635. These values can serve as an expected reference for future studies with --INVALID-LINK---WAY 100135.
Table 1: In Vivo Brain Uptake of [¹¹C]WAY 100635 in Rats
| Brain Region | Radioactivity Ratio (Region:Cerebellum) at 60 min post-injection |
| Hippocampus | 16:1[6][7] |
Table 2: In Vivo Brain Uptake of [¹¹C]WAY 100635 in Rhesus Monkeys
| Brain Region | Radioactivity Ratio (Region:Cerebellum) at 80 min post-injection |
| Frontal Cortex | 5.5:1[6][7] |
Table 3: Receptor Density of 5-HT1A Receptors in Cynomolgus Monkeys using [¹¹C]WAY 100635
| Brain Region | Receptor Density (Bmax) (pmol/ml) |
| Neocortex | 16.2 |
| Raphe Nuclei | 4.5 |
Conclusion
In vivo imaging with radiolabeled (S)-WAY 100135 presents a promising avenue for investigating the role of 5-HT1A receptors in health and disease. The protocols and data presented in these application notes, adapted from extensive research on the analogous compound [¹¹C]WAY 100635, provide a solid foundation for researchers and drug development professionals to design and execute their own preclinical imaging studies. The ability to non-invasively quantify 5-HT1A receptor density and distribution will undoubtedly accelerate our understanding of neuropsychiatric disorders and facilitate the development of more effective treatments.
References
- 1. Derivatives of WAY 100635 as potential imaging agents for 5-HT1A receptors: syntheses, radiosyntheses, and in vitro and in vivo evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct Cell Radiolabeling for in Vivo Cell Tracking with PET and SPECT Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. RePORT ⟩ RePORTER [reporter.nih.gov]
- 6. Dual-isotope imaging allows in vivo immunohistochemistry using radiolabelled antibodies in tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. adni.loni.usc.edu [adni.loni.usc.edu]
- 9. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (S)-WAY 100135 Dihydrochloride Stock Solutions
Audience: Researchers, scientists, and drug development professionals.
Introduction: (S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the 5-HT1A serotonin (B10506) receptor, with an IC50 value of approximately 15 nM. It is a valuable tool in neuroscience research for studying the physiological and pathological roles of the 5-HT1A receptor. Proper preparation and long-term storage of (S)-WAY 100135 dihydrochloride stock solutions are crucial for ensuring experimental reproducibility and the integrity of research data. These application notes provide detailed protocols for the preparation, storage, and handling of this compound stock solutions to maintain their stability and efficacy over time.
Physicochemical Properties and Solubility
This compound is a solid, water-soluble compound. Its solubility is a key factor in the preparation of stock solutions. The table below summarizes the solubility of this compound in common laboratory solvents.
| Solvent | Maximum Concentration (mM) | Conditions |
| DMSO | 100 | - |
| Water | 5 | With gentle warming |
| Water | 10 | With sonication |
| (Data sourced from multiple suppliers) |
Protocols for Stock Solution Preparation
1. Materials and Equipment:
-
This compound powder (purity ≥98%)
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade
-
Sterile, nuclease-free water
-
Vortex mixer
-
Sonicator (optional)
-
Sterile, light-protective, screw-cap vials (e.g., amber microcentrifuge tubes)
-
Calibrated pipettes and sterile tips
-
Analytical balance
2. Protocol for Preparing a 10 mM Stock Solution in DMSO:
-
Weighing: Accurately weigh the desired amount of this compound powder using an analytical balance. Note: Always refer to the batch-specific molecular weight provided on the Certificate of Analysis for precise calculations.
-
Solvent Addition: Add the calculated volume of sterile DMSO to the powder to achieve a final concentration of 10 mM.
-
Dissolution: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, light-protective vials. This minimizes freeze-thaw cycles and protects the compound from light degradation.
-
Labeling: Clearly label each aliquot with the compound name, concentration, solvent, date of preparation, and aliquot number.
3. Protocol for Preparing a 5 mM Stock Solution in Water:
-
Weighing: Accurately weigh the desired amount of this compound powder.
-
Solvent Addition: Add the calculated volume of sterile, nuclease-free water to the powder.
-
Dissolution: Gently warm the solution (e.g., in a 37°C water bath) and vortex until the powder is fully dissolved. Alternatively, sonication can be used to facilitate dissolution for a 10 mM solution.
-
Sterilization (Optional but Recommended): If the stock solution is intended for use in cell culture, sterile filter the solution through a 0.22 µm syringe filter into a sterile container.[1]
-
Aliquoting: Distribute the stock solution into sterile, single-use aliquots in light-protective vials.
-
Labeling: Label each aliquot with all necessary information.
Long-Term Storage and Stability
Proper storage is critical for maintaining the stability of this compound stock solutions.
| Storage Condition | Solid Form | Stock Solution in DMSO/Water |
| Temperature | Desiccate at +4°C | -20°C (short-term, up to 1 month)[1][2] or -80°C (long-term, up to 6 months)[1][2] |
| Light | Protect from light | Store in light-protective (amber) vials |
| Moisture | Store with desiccant | Tightly sealed vials to prevent evaporation and moisture ingress |
Key Recommendations for Long-Term Storage:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting into single-use volumes is the most effective way to prevent degradation from repeated temperature changes.[1][2]
-
Use Tightly Sealed Containers: This prevents solvent evaporation, which would alter the concentration of the stock solution over time.
-
Protect from Light: this compound may be light-sensitive. Amber or opaque vials should be used.
Experimental Workflow and Quality Control
To ensure the reliability of experimental results, it is good practice to perform quality control checks on stock solutions, especially after long-term storage.
Caption: Workflow for preparing, storing, and using this compound stock solutions.
Recommended Quality Control Measures:
-
Visual Inspection: Before each use, visually inspect the thawed aliquot for any signs of precipitation or discoloration. If observed, the aliquot should be discarded.
-
Concentration Verification (Optional): For long-term studies, the concentration of a randomly selected aliquot can be verified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector.
-
Purity Assessment (Optional): HPLC can also be used to assess the purity of the stock solution and check for the presence of degradation products.
Signaling Pathway of 5-HT1A Receptor Antagonism
This compound acts as an antagonist at the 5-HT1A receptor. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by its endogenous ligand serotonin (5-HT), inhibits adenylyl cyclase and activates G-protein-coupled inwardly-rectifying potassium (GIRK) channels. As an antagonist, (S)-WAY 100135 blocks these downstream effects of serotonin.
Caption: Mechanism of 5-HT1A receptor antagonism by (S)-WAY 100135.
References
Application Notes and Protocols: Investigating Psychosis Models with (S)-WAY 100135 Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor, a key player in the modulation of serotonergic and other neurotransmitter systems implicated in the pathophysiology of psychosis. The 5-HT1A receptor, a G-protein coupled receptor (GPCR) linked to Gi/o proteins, is a critical target for both therapeutic intervention and for dissecting the neurobiological underpinnings of psychotic disorders. In preclinical research, (S)-WAY 100135 serves as an invaluable tool to probe the role of 5-HT1A receptor blockade in animal models of psychosis, particularly those induced by N-methyl-D-aspartate (NMDA) receptor antagonists like MK-801. These models recapitulate certain behavioral phenotypes observed in schizophrenia, such as hyperlocomotion and sensorimotor gating deficits. These application notes provide a comprehensive guide to utilizing (S)-WAY 100135 dihydrochloride in psychosis research, complete with detailed protocols, quantitative data summaries, and visual representations of relevant pathways and workflows.
Mechanism of Action: 5-HT1A Receptor Antagonism
The 5-HT1A receptor is expressed both presynaptically, as an autoreceptor on serotonergic neurons in the raphe nuclei, and postsynaptically in various brain regions including the hippocampus, cortex, and amygdala. Presynaptic 5-HT1A autoreceptor activation inhibits serotonin release, while postsynaptic receptor activation mediates diverse cellular responses. (S)-WAY 100135 selectively binds to and blocks these receptors, thereby preventing the effects of endogenous serotonin. This antagonism can lead to an increase in serotonergic neuronal activity and modulate downstream signaling cascades, influencing the activity of other neurotransmitter systems, such as dopamine (B1211576) and glutamate, which are central to psychosis.
Data Presentation
The following tables summarize the quantitative effects of this compound in the widely used MK-801-induced rodent model of psychosis.
Table 1: Effect of (S)-WAY 100135 on MK-801-Induced Hyperlocomotion in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Locomotor Activity (Distance Traveled, cm) | % Attenuation of MK-801 Effect | Reference |
| Vehicle + Saline | - | 1500 ± 200 | N/A | [1] |
| Vehicle + MK-801 | 0.4 | 8500 ± 500 | 0% | [1] |
| (S)-WAY 100135 + MK-801 | 1.25 | 8300 ± 600 | ~3% | [1] |
| (S)-WAY 100135 + MK-801 | 2.5 | 8100 ± 550 | ~6% | [1] |
| (S)-WAY 100135 + MK-801 | 5.0 | 7500 ± 450 | ~14% | [1] |
| (S)-WAY 100135 + MK-801 | 10.0 | 5500 ± 400 | ~43% | [1] |
| (S)-WAY 100135 + MK-801 | 20.0 | 4000 ± 350 | ~64% | [1] |
| Data are presented as mean ± SEM. i.p. = intraperitoneal. |
Table 2: Effect of (S)-WAY 100135 on MK-801-Induced Prepulse Inhibition (PPI) Deficit in Rats
| Treatment Group | Dose (mg/kg, i.p.) | % PPI | % Reversal of MK-801-Induced Deficit | Reference |
| Vehicle + Saline | - | 75 ± 5 | N/A | [1] |
| Vehicle + MK-801 | 0.4 | 30 ± 4 | 0% | [1] |
| (S)-WAY 100135 + MK-801 | 1.25 | 65 ± 6 | ~78% | [1] |
| (S)-WAY 100135 + MK-801 | 2.5 | 70 ± 5 | ~89% | [1] |
| (S)-WAY 100135 + MK-801 | 10.0 | 35 ± 5 | ~11% | [1] |
| (S)-WAY 100135 + MK-801 | 20.0 | 32 ± 4 | ~4% | [1] |
| Data are presented as mean ± SEM. i.p. = intraperitoneal. |
Experimental Protocols
Protocol 1: Preparation and Administration of this compound
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Vortex mixer
-
Sterile syringes and needles (e.g., 27-gauge)
Procedure:
-
On the day of the experiment, calculate the required amount of this compound based on the desired dose and the number and weight of the animals.
-
Dissolve the powder in sterile 0.9% saline to the desired final concentration. For example, to achieve a 1 mg/ml solution, dissolve 1 mg of the compound in 1 ml of saline.
-
Vortex the solution thoroughly to ensure complete dissolution.
-
Administer the solution to the animals via intraperitoneal (i.p.) injection at a volume of 1 ml/kg body weight.
-
Administer (S)-WAY 100135 or vehicle 30 minutes prior to the administration of MK-801 or other psychotomimetic agents.
Protocol 2: MK-801-Induced Psychosis Model in Rodents
Materials:
-
MK-801 (dizocilpine maleate)
-
Sterile 0.9% saline solution
-
Rodents (rats or mice)
-
Sterile syringes and needles
Procedure:
-
Prepare a stock solution of MK-801 in sterile 0.9% saline. A typical dose range for inducing psychosis-like behaviors in rats is 0.1-0.5 mg/kg.
-
Administer MK-801 or vehicle (saline) via i.p. injection.
-
Allow a 15-30 minute absorption period before commencing behavioral testing.
Protocol 3: Open-Field Test for Locomotor Activity
Apparatus:
-
Open-field arena (e.g., a square or circular arena with high walls to prevent escape), equipped with an automated activity monitoring system (e.g., infrared beams).
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes before the experiment.
-
Following drug administration (as per Protocols 1 and 2), place each animal individually into the center of the open-field arena.
-
Record locomotor activity for a predefined period, typically 30-60 minutes.
-
Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency
-
-
Clean the arena thoroughly between each animal to eliminate olfactory cues.
Protocol 4: Prepulse Inhibition (PPI) of the Acoustic Startle Response
Apparatus:
-
Acoustic startle response system, consisting of a sound-attenuating chamber, a speaker to deliver acoustic stimuli, and a sensor to measure the whole-body startle response.
Procedure:
-
Habituate the animals to the testing room for at least 60 minutes.
-
Following drug administration, place the animal in the startle chamber.
-
Allow for a 5-minute acclimation period with background white noise (e.g., 65-70 dB).
-
The test session consists of a series of trials presented in a pseudorandom order:
-
Pulse-alone trials: A strong acoustic stimulus (e.g., 110-120 dB, 40 ms (B15284909) duration) to elicit a startle response.
-
Prepulse-pulse trials: A weaker, non-startling acoustic stimulus (the prepulse, e.g., 75-85 dB, 20 ms duration) presented 30-120 ms before the startling pulse.
-
No-stimulus trials: Background noise only, to measure baseline movement.
-
-
Calculate PPI as follows: % PPI = 100 - [ (Startle amplitude on prepulse-pulse trials / Startle amplitude on pulse-alone trials) x 100 ]
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway.
References
Application of (S)-WAY 100135 Dihydrochloride in Sleep Studies: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Application Notes
(S)-WAY 100135 dihydrochloride (B599025) is the active enantiomer of the potent and selective 5-hydroxytryptamine-1A (5-HT1A) receptor antagonist. Its utility in sleep research stems from its ability to probe the intricate role of the serotonergic system in regulating sleep-wake cycles, particularly Rapid Eye Movement (REM) sleep.
Serotonergic neurons, originating primarily in the dorsal raphe nucleus (DRN), are known to play a crucial role in sleep architecture.[1] These neurons exhibit high activity during wakefulness, reduced activity during non-REM (NREM) sleep, and near-complete cessation of firing during REM sleep.[2] This state-dependent activity is, in part, regulated by a powerful inhibitory feedback mechanism mediated by 5-HT1A autoreceptors located on the soma and dendrites of the serotonergic neurons themselves.[3]
(S)-WAY 100135 acts as an antagonist at these presynaptic 5-HT1A autoreceptors. By blocking the inhibitory effect of serotonin (B10506) in the DRN, the compound is hypothesized to disinhibit serotonergic neurons, leading to an increase in their firing rate and subsequent serotonin release in projection areas. This heightened serotonergic tone is generally associated with a promotion of wakefulness and a suppression of REM sleep. Therefore, (S)-WAY 100135 serves as a critical pharmacological tool to investigate the consequences of elevated serotonergic activity on sleep continuity and the generation of specific sleep stages.
Studies involving the more potent, structurally related 5-HT1A antagonist, WAY 100635, have demonstrated that systemic administration increases wakefulness, prolongs the latency to REM sleep, and reduces the total amount of REM sleep in rats.[4] Given its similar mechanism of action, (S)-WAY 100135 is expected to produce comparable, albeit potentially less potent, effects on sleep architecture. Its application allows researchers to dissect the specific contribution of 5-HT1A receptor-mediated signaling in sleep control and to evaluate the therapeutic potential of modulating this system for sleep-related disorders.
Data Presentation
Table 1: Hypothetical Effects of (S)-WAY 100135 on Sleep Architecture in Rats (Data are presented as mean percentage of total recording time over 6 hours post-administration. Values are illustrative and based on the known mechanism of action and data from analogous compounds.)
| Treatment Group | Dose (mg/kg, i.p.) | % Wakefulness | % NREM Sleep | % REM Sleep | REM Latency (min) |
| Vehicle (Saline) | - | 35.2% | 54.5% | 10.3% | 75.4 |
| (S)-WAY 100135 | 1.0 | 40.1% | 52.1% | 7.8% | 92.1 |
| (S)-WAY 100135 | 3.0 | 48.5% | 46.3% | 5.2% | 125.6 |
| (S)-WAY 100135 | 10.0 | 55.3% | 41.2% | 3.5% | 160.2 |
*p<0.05, **p<0.01 compared to Vehicle. NREM = Non-Rapid Eye Movement. i.p. = intraperitoneal.
Experimental Protocols
Protocol 1: Evaluation of (S)-WAY 100135 on Sleep-Wake Architecture in Rats
This protocol details a typical experiment to assess the effects of systemically administered (S)-WAY 100135 on sleep using polysomnography (PSG) in rats.
1. Animal Model:
-
Species: Male Sprague-Dawley rats.[5]
-
Weight: 250-300 grams at the time of surgery.[2]
-
Housing: Individually housed post-surgery in a controlled environment with a 12:12 hour light/dark cycle (e.g., lights on at 07:00) and constant temperature (22-24°C). Food and water are available ad libitum.[2][6]
2. Surgical Implantation of Electrodes:
-
Anesthesia: Administer an anesthetic cocktail, such as Ketamine (90 mg/kg, IP) and Xylazine (9 mg/kg, IP).[2][7] Confirm deep anesthesia via toe-pinch reflex.
-
Stereotaxic Procedure: Secure the rat in a stereotaxic frame.[7]
-
EEG Electrodes: Drill small burr holes through the skull without piercing the dura mater. Implant two stainless-steel screw electrodes over the frontal cortex (e.g., AP: +2.0 mm, ML: ±1.5 mm from Bregma) and two over the parietal cortex (e.g., AP: -7.0 mm, ML: ±1.5 mm from Bregma) for electroencephalogram (EEG) recording.[6]
-
EMG Electrodes: Implant two flexible, insulated stainless-steel wire electrodes into the nuchal (neck) muscles for electromyogram (EMG) recording to measure muscle atonia.[1]
-
Assembly and Fixation: Solder electrode wires to a miniature plug. Secure the entire assembly to the skull using dental cement.[1][5]
-
Post-Operative Care: Administer analgesics for 3 days post-surgery. Allow a recovery period of at least one week before starting the experiment.[2][7]
3. Polysomnographic Recording:
-
Habituation: For one week following recovery, handle the rats daily and connect them to the recording cables in the recording chambers for several hours each day to acclimate them to the experimental conditions.[2]
-
Experimental Design: Use a repeated-measures or crossover design where each rat receives all treatments (vehicle and different doses of (S)-WAY 100135) in a counterbalanced order.[5] Allow at least 3-4 washout days between treatments.[2]
-
Recording Schedule: Each treatment test consists of two consecutive days.
-
Day 1 (Baseline): Connect the rat to the recording apparatus at the beginning of the dark period and record uninterrupted PSG for 24 hours to establish a baseline sleep pattern.[2]
-
Day 2 (Test): Administer the test compound or vehicle via intraperitoneal (i.p.) injection shortly after lights-on (the beginning of the primary sleep period for rats).[5] Record PSG for at least the next 6-12 hours.
-
-
Data Acquisition: Record EEG and EMG signals continuously. Amplify and filter the signals (e.g., EEG: 0.3-30 Hz; EMG: 30-300 Hz) using a polysomnograph system.[2] Digitize the signals at a sampling rate of at least 200 Hz.
4. Data Analysis:
-
Sleep Scoring: Visually score the data in 10-second epochs into three stages: Wake, NREM sleep, and REM sleep, based on standard criteria:[8]
-
Wake: Low-amplitude, high-frequency EEG; high and variable EMG activity.
-
NREM Sleep: High-amplitude, low-frequency (delta waves) EEG; low EMG activity.
-
REM Sleep: Low-amplitude, high-frequency (theta-dominant) EEG; absence of muscle tone (atonia) on the EMG.[8]
-
-
Parameter Calculation: Quantify the following parameters for the first 6 hours post-injection:
-
Total time spent in Wake, NREM, and REM sleep (expressed in minutes and as a percentage of total recording time).
-
Sleep Onset Latency: Time from injection to the first epoch of consolidated NREM sleep.
-
REM Sleep Latency: Time from sleep onset to the first epoch of REM sleep.
-
Bout Analysis: Number and duration of individual sleep/wake stage bouts.
-
-
Statistical Analysis: Use a repeated-measures ANOVA or paired t-tests to compare the effects of each dose of (S)-WAY 100135 to the vehicle control for each calculated parameter. A p-value of <0.05 is typically considered statistically significant.
Mandatory Visualizations
Caption: Signaling pathway of (S)-WAY 100135 in REM sleep suppression.
Caption: Experimental workflow for a rodent sleep pharmacology study.
References
- 1. researchgate.net [researchgate.net]
- 2. ndineuroscience.com [ndineuroscience.com]
- 3. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of the 5-HT1A receptor ligands flesinoxan and WAY 100635 given systemically or microinjected into the laterodorsal tegmental nucleus on REM sleep in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ndineuroscience.com [ndineuroscience.com]
- 6. Sleep and EEG Spectra in Rats Recorded via Telemetry during Surgical Recovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Polysomnographic Features of Sleep Disturbances and REM Sleep Behavior Disorder in the Unilateral 6-OHDA Lesioned Hemiparkinsonian Rat - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (S)-WAY 100135 Dihydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-WAY 100135 dihydrochloride (B599025) is a potent and selective 5-HT1A receptor antagonist widely used in neuroscience research to investigate the role of the serotonergic system in various physiological and pathological processes. Accurate quantification of (S)-WAY 100135 in biological matrices such as plasma and brain tissue is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. These application notes provide detailed protocols for the determination of (S)-WAY 100135 using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), along with essential information on the relevant signaling pathway and bioanalytical method validation.
5-HT1A Receptor Signaling Pathway
(S)-WAY 100135 exerts its effects by blocking the 5-HT1A receptor, a G-protein coupled receptor (GPCR). The binding of the endogenous ligand, serotonin (B10506) (5-HT), to the 5-HT1A receptor initiates a signaling cascade that modulates neuronal activity. As an antagonist, (S)-WAY 100135 prevents this downstream signaling. The canonical signaling pathway involves the inhibition of adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels and subsequent downstream effects on gene expression and neuronal excitability.[1][2]
Experimental Protocols
The following protocols are provided as a comprehensive guide for the quantification of (S)-WAY 100135 in rat plasma and brain tissue. These methods are based on established principles of bioanalysis and may require optimization for specific laboratory conditions and instrumentation.
Protocol 1: Quantification of (S)-WAY 100135 in Rat Plasma by HPLC-UV
This protocol describes a method for the determination of (S)-WAY 100135 in rat plasma using HPLC with UV detection.
1. Materials and Reagents
-
(S)-WAY 100135 dihydrochloride reference standard
-
Internal Standard (IS), e.g., a structurally similar compound not present in the sample
-
HPLC grade acetonitrile (B52724) and methanol
-
Deionized water (18 MΩ·cm)
-
Formic acid
-
Rat plasma (blank)
2. Instrumentation
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
-
Centrifuge
-
Vortex mixer
3. Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 20 µL into the HPLC system.
4. HPLC-UV Conditions
-
Mobile Phase: Acetonitrile : 0.1% Formic acid in water (v/v, adjust ratio for optimal separation, e.g., 40:60)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 238 nm
-
Injection Volume: 20 µL
5. Calibration and Quality Control
-
Prepare calibration standards by spiking blank plasma with known concentrations of (S)-WAY 100135.
-
Prepare quality control (QC) samples at low, medium, and high concentrations in the same manner.
-
Analyze calibration standards and QC samples with each batch of study samples.
Protocol 2: Quantification of (S)-WAY 100135 in Rat Brain Tissue by LC-MS/MS
This protocol provides a highly sensitive and selective method for quantifying (S)-WAY 100135 in brain tissue using LC-MS/MS.
1. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled internal standard (SIL-IS), e.g., (S)-WAY 100135-d8
-
LC-MS grade acetonitrile and methanol
-
Deionized water (18 MΩ·cm)
-
Formic acid
-
Rat brain tissue (blank)
2. Instrumentation
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Tissue homogenizer
-
Centrifuge
-
Vortex mixer
3. Sample Preparation (Homogenization and Protein Precipitation)
-
Accurately weigh the frozen brain tissue sample.
-
Add homogenization buffer (e.g., 4 volumes of ice-cold 0.1% formic acid in water) to the tissue.
-
Homogenize the tissue on ice until a uniform suspension is obtained.
-
To a 1.5 mL microcentrifuge tube, add 100 µL of brain homogenate.
-
Add 10 µL of the SIL-IS working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Inject 5 µL into the LC-MS/MS system.
4. LC-MS/MS Conditions
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient Elution:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.0 min: 90% B
-
3.0-3.1 min: 90-10% B
-
3.1-4.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
(S)-WAY 100135: Precursor ion > Product ion (to be determined by infusion)
-
SIL-IS: Corresponding precursor > product ion
-
5. Calibration and Quality Control
-
Prepare calibration standards and QC samples by spiking blank brain homogenate.
-
Analyze with each batch of study samples.
Bioanalytical Method Validation
Validation of the bioanalytical methods is essential to ensure the reliability of the data. The validation should be performed in accordance with regulatory guidelines such as those from the FDA and EMA. Key validation parameters are summarized below.
| Validation Parameter | Acceptance Criteria (Chromatographic Assays) |
| Selectivity | No significant interference at the retention time of the analyte and IS. |
| Calibration Curve | Correlation coefficient (r²) ≥ 0.99. At least 6 non-zero standards. |
| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). |
| Precision | Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | Analyte response should be at least 5 times the blank response. Accuracy and precision criteria must be met. |
| Recovery | Consistent, precise, and reproducible. |
| Matrix Effect | Assessed to ensure no significant ion suppression or enhancement. |
| Stability | Analyte stability under various conditions (freeze-thaw, short-term, long-term, post-preparative). |
Experimental Workflow Visualization
The general workflow for the quantification of (S)-WAY 100135 in biological samples is depicted below.
Conclusion
The provided protocols and information offer a robust framework for the accurate and reliable quantification of this compound in plasma and brain tissue samples. Adherence to good laboratory practices and thorough method validation are paramount to ensure the integrity of the generated data for its intended research and development applications.
References
Troubleshooting & Optimization
(S)-WAY 100135 dihydrochloride solubility issues and how to solve them
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges and handling of (S)-WAY 100135 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is (S)-WAY 100135 dihydrochloride and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1A receptor, with an IC50 value of approximately 15-34 nM.[1][2] It functions by blocking the binding of serotonin to the 5-HT1A receptor, thereby inhibiting its downstream signaling pathways. This receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gi/o).[3][4][5]
Q2: What are the common solvents for dissolving this compound?
The most common solvents for this compound are Dimethyl Sulfoxide (DMSO) and water. Solubility is significantly higher in DMSO than in water.
Q3: What is the recommended storage condition for this compound?
For long-term stability, this compound solid should be stored at -20°C.[6] Stock solutions in DMSO can be stored at -80°C for up to 6 months, or at -20°C for up to 1 month.[1] It is generally not recommended to store aqueous solutions for more than one day.
Troubleshooting Guides
Issue 1: Difficulty dissolving this compound in water.
-
Problem: The compound is not fully dissolving in water at the desired concentration.
-
Solution:
-
Gentle Warming: Warm the solution gently (e.g., to 37°C) to increase solubility. One supplier notes solubility of up to 5 mM with gentle warming.
-
Sonication: Use a sonicator to aid in the dissolution process. Sonication can increase the solubility in water to as high as 10 mM.
-
pH Adjustment: While not explicitly detailed in the search results, the dihydrochloride salt form suggests that the pH of the solution could influence solubility. Ensure your aqueous solvent is at an appropriate pH, though specific optimal pH values were not found in the search results.
-
Issue 2: Precipitation of the compound in aqueous solutions upon storage.
-
Problem: The compound precipitates out of the aqueous solution after a short period.
-
Solution:
-
Prepare Fresh Solutions: It is highly recommended to prepare aqueous solutions of this compound fresh for each experiment.
-
Avoid Long-Term Storage: Do not store aqueous solutions for more than one day.
-
Use of Co-solvents: For in vivo studies where direct aqueous injection is required, consider preparing a more stable formulation as outlined in the in vivo protocol below.
-
Data Presentation
Table 1: Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 46.85 | 100 | Soluble |
| Water | 2.34 | 5 | With gentle warming. |
| Water | 4.68 | 10 | With sonication. |
Molecular Weight: 468.47 g/mol
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out 4.68 mg of this compound.
-
Dissolution: Add 1 mL of high-purity DMSO to the solid compound.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used if necessary.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C for short-term (up to 1 month) or -80°C for long-term (up to 6 months) storage.[1]
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays
-
Start with Stock: Thaw an aliquot of the 10 mM DMSO stock solution.
-
Dilution: Serially dilute the DMSO stock solution with the appropriate cell culture medium or assay buffer to achieve the desired final concentration.
-
Important: Ensure the final concentration of DMSO in the assay is low (typically <0.1%) to avoid solvent-induced artifacts.
-
-
Sterilization: If necessary, filter the final working solution through a 0.22 µm sterile filter before adding to cells.[1]
-
Use Immediately: Use the freshly prepared aqueous working solution immediately.
Protocol 3: Preparation of a Saline Solution for In Vivo Injection
For direct injection, if the required concentration is low and can be achieved in saline with sonication, follow this protocol. For higher concentrations or to improve stability, a suspension may be necessary.
-
Weighing: Weigh the required amount of this compound.
-
Dissolution in Saline: Add sterile saline (0.9% sodium chloride) to the compound.
-
Aid Dissolution: Use sonication and/or gentle warming to facilitate dissolution.
-
Verification: Ensure the solution is clear and free of particulates before injection.
-
Administration: Administer the freshly prepared solution immediately.
Note: For higher dose in vivo studies, creating a suspension may be necessary. A general protocol for creating a suspension involves using a vehicle such as 0.5% carboxymethylcellulose sodium (CMC-Na) in saline, sometimes with a small amount of a surfactant like Tween-80.
Visualizations
Caption: A typical experimental workflow for using this compound.
Caption: The antagonistic effect of (S)-WAY 100135 on the 5-HT1A receptor signaling pathway.
References
Optimizing (S)-WAY 100135 dihydrochloride dosage to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of (S)-WAY 100135 dihydrochloride (B599025). Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key pharmacological data to help you optimize your experiments and avoid off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (S)-WAY 100135 dihydrochloride?
This compound is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor, with a reported IC50 value of approximately 15 nM.[1] It is active at both presynaptic and postsynaptic 5-HT1A receptors and is centrally active upon systemic administration.
Q2: What are the known off-target effects of this compound?
While (S)-WAY 100135 is highly selective for the 5-HT1A receptor over many other receptors, it has been shown to exhibit some off-target activities that are important to consider in experimental design:
-
5-HT1D Receptor Partial Agonism: Studies have revealed that (S)-WAY 100135 acts as a partial agonist at the 5-HT1D receptor with a pKi of 7.58, which is nearly the same as its affinity for the 5-HT1A receptor.[2][3]
-
5-HT1B Receptor Partial Agonism: It also has a much lower affinity as a partial agonist for the 5-HT1B receptor (pKi = 5.82).[2][3]
-
Alpha-1 Adrenergic Receptors: At higher concentrations, it shows moderate affinity for α1-adrenoceptors.[4]
Q3: What is a recommended starting concentration for in vitro experiments?
For in vitro studies, a concentration range of 10-100 nM is a common starting point for achieving 5-HT1A receptor antagonism. The IC50 is approximately 15-34 nM.[5] However, the optimal concentration will depend on the specific cell type, receptor expression levels, and the assay being performed. A concentration-response curve should always be generated to determine the optimal concentration for your specific experimental conditions.
Q4: What are typical dosages for in vivo experiments in rodents?
In vivo dosages of (S)-WAY 100135 can vary depending on the animal model and the intended effect. Here are some examples from the literature:
-
Mice: In the elevated plus-maze test, anxiolytic-like effects were observed at 10 mg/kg, while doses of 2.5-5.0 mg/kg showed minor behavioral changes.[6] In a resident-intruder paradigm, 2.5 and 5.0 mg/kg enhanced offensive behavior, while 10.0 mg/kg reduced it.[7]
-
Rats: To antagonize the effects of the 5-HT1A agonist 8-OH-DPAT, doses of 0.5 mg/kg (i.v.) have been shown to be effective.[8] In studies investigating its effects on MK-801-induced behaviors, doses ranging from 1.25 mg/kg to 20 mg/kg were used, with different effects observed at different doses.[9]
It is crucial to perform a dose-response study to determine the optimal dosage for your specific experimental question and model.
Data Presentation
Table 1: Receptor Binding Profile of (S)-WAY 100135
| Receptor | Affinity (pKi) | Functional Activity | Reference |
| 5-HT1A | ~8.0 | Antagonist | [5] |
| 5-HT1D | 7.58 | Partial Agonist | [2][3] |
| 5-HT1B | 5.82 | Partial Agonist | [2][3] |
| Dopamine D2 | 6.41 | - | [10] |
| 5-HT1C, 5-HT2 | < 6.0 | - | |
| α1-adrenergic | Moderate Affinity | Antagonist | [4] |
| α2-adrenergic | < 6.0 | - |
Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity.
Table 2: Recommended In Vivo Dosage Ranges
| Animal Model | Dosage Range | Route of Administration | Observed Effect | Reference |
| Mouse | 2.5 - 20.0 mg/kg | s.c. / i.p. | Anxiolytic-like effects, modulation of agonistic behavior. | [6][7] |
| Rat | 0.025 - 1.0 mg/kg | i.v. | Antagonism of 8-OH-DPAT-induced effects. | [8] |
| Rat | 1.25 - 20.0 mg/kg | i.p. | Attenuation of MK-801-induced psychotomimetic effects. | [9] |
| Rat | 0.63 - 20 mg/kg | i.v. | Reversal of 8-OH-DPAT-induced decrease in extracellular 5-HT. | [4] |
Mandatory Visualizations
Caption: 5-HT1A Receptor Signaling and (S)-WAY 100135 Antagonism.
References
- 1. (S)-WAY 100135, 5-HT1A receptor antagonist (CAS 149007-54-5) | Abcam [abcam.com]
- 2. WAY-100135 - Wikipedia [en.wikipedia.org]
- 3. medkoo.com [medkoo.com]
- 4. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the 5-HT1A antagonist (+)-WAY-100135 on murine social and agonistic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (+)-WAY 100135 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
Troubleshooting inconsistent behavioral results with (S)-WAY 100135 dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-WAY 100135 dihydrochloride (B599025). Our aim is to help you address common challenges and ensure the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address specific issues that you might encounter during your experiments with (S)-WAY 100135 dihydrochloride.
Q1: Why am I observing a decrease in neuronal firing or serotonin (B10506) release after administering (S)-WAY 100135, which is supposed to be an antagonist?
A1: This is a critical and often unexpected observation. The primary reason for this effect is that (S)-WAY 100135 is not a "silent" antagonist but rather exhibits partial agonist activity , particularly at the somatodendritic 5-HT1A autoreceptors.[1]
-
Mechanism: These autoreceptors are part of a negative feedback loop.[2] When activated, they inhibit the firing of serotonergic neurons and thus reduce serotonin release. As a partial agonist, (S)-WAY 100135 can weakly activate these autoreceptors, leading to an inhibitory effect on neuronal activity.[1][3] One study noted that (S)-WAY 100135 at doses of 0.025-1.0 mg/kg i.v. moderately depressed neuronal activity.[3] In contrast, a true silent antagonist like WAY-100635 does not exhibit this effect and can actually increase neuronal activity by blocking the tonic inhibitory feedback of endogenous serotonin.[3]
-
Troubleshooting Steps:
-
Consider a Different Antagonist: If your experimental design requires a complete blockade of 5-HT1A receptors without any intrinsic activity, consider using a silent antagonist such as WAY-100635 .[1][3][4]
-
Dose-Response Curve: Perform a careful dose-response study. The partial agonist effects may be more prominent at certain concentrations.
-
Control Experiments: Include control experiments with a known silent antagonist to differentiate the effects of partial agonism from other experimental variables.
-
Q2: My behavioral results are inconsistent or opposite to the expected effects of a 5-HT1A antagonist. What could be the cause?
A2: Inconsistent behavioral results can stem from the compound's partial agonism and dose-dependent effects. For instance, while (S)-WAY 100135 has been shown to have anxiolytic-like effects in some models, the dose is critical.[5]
-
Biphasic Effects: At higher doses, the partial agonist effects or off-target activities might become more pronounced, leading to unexpected behavioral outcomes. One study found that at 20 mg/kg, some anxiolytic effects were diminished, and non-specific behavioral changes were observed.[5] Another study noted that a high dose of 20 mg/kg induced components of the '5-HT behavioral syndrome'.[6]
-
Off-Target Effects: While highly selective for the 5-HT1A receptor, (S)-WAY 100135 is also a partial agonist at 5-HT1D receptors and, to a lesser degree, 5-HT1B receptors.[7][8] Depending on your experimental model and the expression of these receptors in the brain regions of interest, these off-target effects could contribute to your results.
-
Troubleshooting Steps:
-
Optimize Dose: Conduct a thorough dose-response study to identify the optimal concentration range for the desired antagonist effect in your specific behavioral paradigm.
-
Control for Partial Agonism: As mentioned previously, comparing your results with a silent antagonist can help elucidate the contribution of the partial agonist properties of (S)-WAY 100135.
-
Consider the Animal Model: The behavioral effects of 5-HT1A ligands can vary between different species and even strains of animals.
-
Q3: I'm having trouble dissolving this compound. What are the recommended solvents and procedures?
A3: Solubility issues can significantly impact the accuracy of your results. Here are the recommended solvents and tips for preparing solutions:
-
Solubility Data:
-
Stock Solution Preparation:
-
It is recommended to prepare a concentrated stock solution in DMSO.[9]
-
For aqueous buffers, you may need to use gentle warming and sonication to achieve the desired concentration.[9]
-
Important: When preparing aqueous solutions from a DMSO stock, ensure the final concentration of DMSO is low enough not to affect your experimental system. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
-
Storage:
Q4: How does the selectivity of (S)-WAY 100135 compare to other 5-HT1A antagonists like WAY-100635?
A4: While both are potent 5-HT1A antagonists, their selectivity profiles differ, which is a crucial consideration for interpreting results.
-
(S)-WAY 100135:
-
WAY-100635:
-
Primary Target: Highly potent and selective 5-HT1A receptor antagonist (pIC50 = 8.87).[4] It is considered a "silent" antagonist, meaning it has no intrinsic agonist activity.[4]
-
Off-Targets: While initially thought to be highly selective, some studies have shown it can act as a potent agonist at dopamine (B1211576) D4 receptors.[12] However, other research suggests a high selectivity for 5-HT1A over D4 receptors.[13]
-
Quantitative Data Summary
| Compound | Target Receptor | Potency (IC50/pKi) | Off-Target Activity | Reference |
| (S)-WAY 100135 | 5-HT1A | IC50 = 15-34 nM | Partial agonist at 5-HT1D (pKi = 7.58) and 5-HT1B (pKi = 5.82) receptors. Moderate affinity for α1-adrenoceptors. | [1][7][9][11] |
| WAY-100635 | 5-HT1A | pIC50 = 8.87 | Potent agonist at Dopamine D4 receptors (conflicting reports exist). | [4][12][13] |
Experimental Protocols
Protocol 1: In Vitro Electrophysiology - Perfusion over Brain Slices
This protocol is adapted from a study investigating the modulation of serotonin release.[14]
-
Slice Preparation: Prepare acute brain slices (e.g., from the dorsal raphe nucleus) using standard procedures.
-
Solution Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in artificial cerebrospinal fluid (aCSF) to the final desired concentration (e.g., 5 µM). Ensure the final DMSO concentration is minimal and consistent across all conditions.
-
Perfusion: After obtaining a stable baseline recording of evoked serotonin release or neuronal firing, switch the perfusion to the aCSF containing (S)-WAY 100135.
-
Incubation: Perfuse the slice with the drug-containing aCSF for a sufficient period (e.g., 30 minutes) to allow for receptor binding and effect stabilization.
-
Data Acquisition: Record the electrophysiological response in the presence of (S)-WAY 100135.
-
Washout: Perfuse with drug-free aCSF to observe any reversal of the effect.
Protocol 2: In Vivo Microdialysis
This is a general protocol for in vivo microdialysis experiments. Specific parameters should be optimized for your animal model and brain region of interest.
-
Surgical Implantation: Surgically implant a guide cannula into the target brain region of the anesthetized animal. Allow for a recovery period of several days.
-
Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with a sterile aCSF solution at a low, constant flow rate (e.g., 1-2 µL/min).
-
Baseline Collection: Collect several baseline dialysate samples to establish a stable baseline of extracellular neurotransmitter levels.
-
Drug Administration: Administer this compound systemically (e.g., via intraperitoneal or subcutaneous injection) or locally through the microdialysis probe (reverse dialysis). For systemic administration, dissolve the compound in a suitable vehicle (e.g., saline, potentially with a small amount of a solubilizing agent).
-
Sample Collection: Continue to collect dialysate samples at regular intervals after drug administration.
-
Analysis: Analyze the concentration of the neurotransmitter of interest in the dialysate samples using a sensitive analytical technique such as HPLC.
Visualizations
Caption: 5-HT1A receptor signaling and the dual action of (S)-WAY 100135.
Caption: Troubleshooting workflow for inconsistent behavioral results.
References
- 1. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of the novel 5-HT1A receptor antagonist, (+)-WAY 100135, on stereotyped behaviour induced by the NMDA receptor antagonist dizocilpine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Way 100135 | inhibitor/agonist | CAS 133025-23-7 | Buy Way 100135 from Supplier InvivoChem [invivochem.com]
- 8. medkoo.com [medkoo.com]
- 9. This compound | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. WAY-100635 has high selectivity for serotonin 5-HT(1A) versus dopamine D(4) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Potential partial agonist activity of (S)-WAY 100135 dihydrochloride at 5-HT1D receptors
This technical support center provides essential guidance for researchers investigating the pharmacological properties of (S)-WAY 100135 dihydrochloride, with a specific focus on its potential partial agonist activity at the 5-HT1D receptor.
Frequently Asked Questions (FAQs)
Q1: Is (S)-WAY 100135 a selective 5-HT1A antagonist?
A1: While initially characterized as a selective 5-HT1A receptor antagonist, subsequent studies have revealed that it also possesses partial agonist properties at this receptor.[1][2] Furthermore, the (+)-enantiomer of WAY 100135 has been identified as a partial agonist at 5-HT1B and 5-HT1D receptors.[3]
Q2: What evidence points to (S)-WAY 100135 having partial agonist activity at 5-HT1D receptors?
A2: Studies using recombinant human 5-HT1D receptors have shown that (+)-WAY 100135 can stimulate [³⁵S]-GTPγS binding, a hallmark of G-protein activation.[3] This stimulation is less than that produced by a full agonist, which is characteristic of a partial agonist. In functional assays, its effects can vary depending on the level of endogenous serotonin (B10506), acting as an agonist in low-serotonin conditions and potentially as an antagonist when serotonin levels are high.[3]
Q3: My dose-response curve for (S)-WAY 100135 in a 5-HT1D functional assay is not reaching the maximum effect seen with the full agonist. Is this expected?
A3: Yes, this is the expected outcome for a partial agonist. A partial agonist, by definition, has lower intrinsic efficacy than a full agonist and will not produce the same maximal response, even at saturating concentrations. You should characterize this by determining the Emax value of (S)-WAY 100135 relative to a known full 5-HT1D agonist.
Q4: I am observing high background signal in my [³⁵S]-GTPγS binding assay. What are the common causes?
A4: High background can stem from several factors.[4] Firstly, some GPCRs exhibit constitutive (agonist-independent) activity, which can be minimized by using an inverse agonist if available. Secondly, non-specific binding of the radioligand can be an issue; this can be addressed by increasing the number of wash steps or including a control for non-specific binding with a high concentration of an unlabeled ligand.[4]
Quantitative Data Summary
The following table summarizes the reported binding affinity and functional potency of the enantiomers of WAY 100135 at relevant serotonin receptor subtypes.
| Compound | Receptor | Assay Type | Parameter | Value | Reference |
| (+/-)-WAY 100135 | Rat Hippocampal 5-HT1A | Radioligand Binding | IC₅₀ | 34 nM | [5] |
| (S)-WAY 100135 | 5-HT1A | Radioligand Binding | IC₅₀ | 15 nM | |
| (+)-WAY 100135 | Human 5-HT1D | [³⁵S]-GTPγS Binding | pEC₅₀ | 7.61 | [3] |
| (+)-WAY 100135 | Human 5-HT1B | [³⁵S]-GTPγS Binding | - | Partial Agonist | [3] |
Experimental Protocols
Radioligand Competition Binding Assay
This protocol is designed to determine the binding affinity (Ki) of (S)-WAY 100135 for the 5-HT1D receptor.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
Radioligand (e.g., [³H]5-HT).
-
This compound.
-
Non-specific binding control (e.g., unlabeled 5-HT at high concentration).
-
Assay Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, 0.1% BSA, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of (S)-WAY 100135 in assay buffer.
-
In a 96-well plate, add assay buffer, the radioligand at a concentration near its Kd, and the diluted (S)-WAY 100135.
-
For total binding wells, add vehicle instead of the test compound. For non-specific binding wells, add the unlabeled competitor.
-
Initiate the binding reaction by adding the cell membranes to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60 minutes).
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of inhibition against the concentration of (S)-WAY 100135 to determine the IC₅₀, which can then be converted to a Ki value.
[³⁵S]-GTPγS Functional Assay
This protocol measures the activation of G-proteins following receptor stimulation and is used to determine the potency (EC₅₀) and efficacy (Emax) of (S)-WAY 100135.
Materials:
-
Cell membranes expressing the human 5-HT1D receptor.
-
[³⁵S]-GTPγS radioligand.
-
This compound.
-
Full 5-HT1D receptor agonist (positive control).
-
GDP (Guanosine diphosphate).
-
Assay Buffer (e.g., 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4).
-
Scintillation Proximity Assay (SPA) beads or filtration apparatus.
Procedure:
-
Prepare serial dilutions of (S)-WAY 100135 and the full agonist in assay buffer.
-
Pre-incubate the cell membranes with GDP for approximately 15-20 minutes on ice to ensure G-proteins are in their inactive state.
-
In a 96-well plate, add the assay buffer, [³⁵S]-GTPγS, and the test compounds (S)-WAY 100135 or the full agonist).
-
For basal binding wells, add vehicle. For non-specific binding, add a high concentration of unlabeled GTPγS.
-
Initiate the reaction by adding the pre-treated cell membranes.
-
Incubate the plate at 30°C for 30-60 minutes.
-
Terminate the reaction. If using filtration, follow the procedure outlined in the binding assay. If using SPA beads, the reaction stops upon centrifugation or as per the manufacturer's protocol.
-
Quantify the amount of bound [³⁵S]-GTPγS using a scintillation counter.
-
Plot the specific binding against the concentration of the compound to generate a dose-response curve and determine the EC₅₀ and Emax values.
Visualizations
Caption: 5-HT1D receptor Gi-coupled signaling pathway.
Caption: Experimental workflow for a [³⁵S]-GTPγS binding assay.
Caption: Troubleshooting flowchart for functional GPCR assays.
References
- 1. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (+)-WAY 100135, a partial agonist, at native and recombinant 5-HT1B/1D receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
How to ensure stability of (S)-WAY 100135 dihydrochloride in aqueous solutions
Welcome to the technical support center for (S)-WAY 100135 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in ensuring the stability of (S)-WAY 100135 dihydrochloride in aqueous solutions for experimental use. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during solution preparation and handling.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For high concentration stock solutions, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO up to 100 mM.[1] For aqueous-based experiments, sterile water can be used, but solubility is lower.
Q2: What is the solubility of this compound in water?
A2: The solubility of this compound in water is approximately 5 mM with gentle warming and can be increased to 10 mM with sonication.[1] It is important to note that the free base form is not soluble in water.[1]
Q3: How should I store the solid compound and prepared stock solutions?
A3: The solid this compound should be stored desiccated at +4°C.[1] DMSO stock solutions should be aliquoted and stored at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[2] Aqueous stock solutions should be prepared fresh for each experiment. If short-term storage of an aqueous solution is necessary, it should be kept at 4°C for no longer than 24 hours and protected from light.
Q4: Can I use buffers other than water to dissolve this compound?
A4: While water is the most commonly cited aqueous solvent, physiological buffers such as Phosphate-Buffered Saline (PBS) or Artificial Cerebrospinal Fluid (aCSF) can be used for final dilutions in experimental setups.[1] However, the solubility in these buffers may differ from that in pure water. It is recommended to prepare a concentrated stock in water or DMSO and then dilute it to the final concentration in the desired buffer immediately before use.
Q5: Is this compound sensitive to light?
Troubleshooting Guides
Issue 1: Precipitation observed when preparing aqueous solutions.
-
Potential Cause 1: Exceeded solubility limit.
-
Solution: Do not exceed a concentration of 10 mM in water. If a higher concentration is required, consider preparing the stock solution in DMSO. For aqueous solutions, ensure the compound is fully dissolved by using gentle warming (up to 37°C) and/or sonication.[1]
-
-
Potential Cause 2: Using the free base form instead of the dihydrochloride salt.
-
Solution: Verify that you are using the dihydrochloride salt, as the free base form is not water-soluble.[1]
-
-
Potential Cause 3: Low temperature of the aqueous solvent.
-
Solution: Pre-warm the water or buffer to 37°C before adding the compound.
-
Issue 2: Precipitation observed after diluting a DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
-
Potential Cause 1: Rapid change in solvent polarity.
-
Solution: Add the DMSO stock solution to the aqueous buffer dropwise while vortexing or stirring to ensure rapid and even dispersion. This prevents localized high concentrations of the compound that can lead to precipitation.
-
-
Potential Cause 2: Final DMSO concentration is too high.
-
Solution: Keep the final concentration of DMSO in the aqueous solution as low as possible, ideally below 0.5%, to maintain the solubility of the compound and avoid solvent-induced artifacts in biological assays.
-
-
Potential Cause 3: Interaction with buffer components.
-
Solution: If precipitation occurs in a specific buffer, try preparing a fresh stock solution and diluting it in a different, sterile, pH-adjusted buffer. For in vivo preparations, consider using co-solvents such as PEG300 and Tween 80 to improve solubility.[3]
-
Issue 3: Suspected degradation of the compound in solution.
-
Potential Cause 1: Instability in aqueous solution over time.
-
Solution: Prepare fresh aqueous solutions for each experiment. Avoid storing aqueous solutions for extended periods. If storage is unavoidable, aliquot and freeze at -80°C, and perform a quality control check (e.g., HPLC) before use.
-
-
Potential Cause 2: Exposure to harsh pH conditions.
-
Solution: Although specific data is unavailable for this compound, many pharmaceuticals are susceptible to hydrolysis at extreme pH values. It is advisable to maintain the pH of aqueous solutions within a neutral range (pH 6-8) unless the experimental protocol requires otherwise.
-
-
Potential Cause 3: Photodegradation.
-
Solution: Protect all solutions from light by using amber vials or covering the containers with aluminum foil.
-
Data Presentation
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | DMSO | Water |
| Maximum Solubility | 100 mM[1] | 5 mM (with gentle warming)[1] 10 mM (with sonication)[1] |
| Stock Solution Storage | -20°C (1 month)[2] -80°C (6 months)[2] | Prepare fresh for each use. |
| Solid Compound Storage | \multicolumn{2}{c | }{Desiccate at +4°C[1]} |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution
-
Weigh the appropriate amount of this compound powder in a sterile container.
-
Add the required volume of sterile, deionized water to achieve a final concentration of 10 mM.
-
Vortex the solution briefly.
-
Place the container in a sonicator bath and sonicate until the compound is completely dissolved. Gentle warming to 37°C can be applied if necessary.
-
Visually inspect the solution to ensure there are no visible particles.
-
Use the solution immediately. If dilution is required, add the stock solution to the pre-warmed experimental buffer.
Protocol 2: Stability Assessment by HPLC (General Workflow)
This is a general protocol for assessing the stability of this compound in an aqueous solution.
-
Solution Preparation: Prepare a solution of this compound in the desired aqueous buffer at a known concentration.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution into a validated HPLC system to determine the initial concentration and purity.
-
Storage: Store the remaining solution under the desired conditions (e.g., specific temperature, light exposure).
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 4, 8, 24 hours), withdraw an aliquot of the solution and analyze it by HPLC.
-
Data Analysis: Compare the peak area of (S)-WAY 100135 at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate the formation of degradation products.
Visualizations
Caption: Workflow for solution preparation and use.
Caption: Troubleshooting guide for precipitation issues.
Caption: 5-HT1A receptor signaling pathway.
References
Addressing variability in animal responses to (S)-WAY 100135 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for addressing variability in animal responses to (S)-WAY 100135 dihydrochloride (B599025). This guide includes troubleshooting advice, frequently asked questions, detailed experimental protocols, and key pharmacological data to promote reproducible and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is (S)-WAY 100135 dihydrochloride and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor, with an IC50 of approximately 15 nM.[1][2] It is a member of the phenylpiperazine chemical class and is widely used in neuroscience research to investigate the roles of the 5-HT1A receptor in various physiological and pathological processes. It acts at both presynaptic (somatodendritic) and postsynaptic 5-HT1A receptors.
Q2: What are the known off-target effects of (S)-WAY 100135?
While initially considered highly selective for the 5-HT1A receptor, further studies have revealed that (S)-WAY 100135 also exhibits partial agonist activity at the 5-HT1D receptor with a pKi of 7.58, which is nearly the same as its affinity for the 5-HT1A receptor.[3][4] It also has much weaker activity at the 5-HT1B receptor (pKi = 5.82).[3][4] It shows low affinity for 5-HT1C, 5-HT2, α1, α2, and D2 receptors (IC50 > 1000 nM).[1][2]
Q3: Does (S)-WAY 100135 have any agonist activity?
Yes, (S)-WAY 100135 has been shown to act as a partial agonist at presynaptic 5-HT1A autoreceptors in some experimental models.[5] This can lead to a decrease in the firing of serotonergic neurons, an effect that might seem counterintuitive for an antagonist.[6] This partial agonism is a significant source of dose-dependent variability in experimental outcomes.
Q4: How should I store this compound?
This compound powder should be stored desiccated at +4°C.[1][2] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[7] It is recommended to prepare aqueous solutions fresh for each experiment.
Q5: What are the solubility properties of this compound?
The dihydrochloride salt is soluble in water up to 10 mM with sonication.[1] It is also soluble in DMSO at concentrations up to 100 mM.[1]
Troubleshooting Guide: Addressing Variability in Animal Responses
Variability in animal responses to (S)-WAY 100135 can be a significant challenge. This guide addresses common issues in a question-and-answer format.
Q1: I'm observing opposite behavioral effects at different doses. Why is this happening?
This is a known characteristic of (S)-WAY 100135 and is likely due to its complex pharmacology.
-
Dose-Dependent Receptor Occupancy: At lower doses, the drug may preferentially act at higher affinity sites or as a partial agonist at 5-HT1A autoreceptors, leading to a decrease in serotonin release. At higher doses, its antagonist effects at postsynaptic 5-HT1A receptors may predominate. For example, in the murine elevated plus-maze, anxiolytic-like effects are observed at 10 mg/kg, but this effect is diminished at 20 mg/kg.[7][8] Similarly, in a resident-intruder test in mice, offensive behavior was enhanced at 2.5 and 5.0 mg/kg but reduced at 10.0 mg/kg.[9]
-
Off-Target Effects: At higher concentrations, the partial agonism at 5-HT1D receptors may become more prominent and contribute to the observed behavioral profile.[3][4]
Recommendation: Conduct a thorough dose-response study for your specific behavioral paradigm to identify the optimal dose range for the desired effect.
Q2: My results are inconsistent across different animal species. What could be the reason?
Species-specific differences in the serotonergic system are a likely cause of this variability.
-
Receptor Subtypes: While the 5-HT1A receptor is the somatodendritic autoreceptor in all species studied so far, the terminal autoreceptor is the 5-HT1B subtype in rats and mice, but the 5-HT1D subtype in humans, pigs, rabbits, and guinea pigs.[8] Since (S)-WAY 100135 has activity at 5-HT1D receptors, this could lead to different effects in these species.
-
Receptor Density and Distribution: The density and distribution of 5-HT1A and other serotonin receptors can vary significantly between species, which can alter the overall effect of the drug.
-
Metabolism: Although specific metabolic pathways for (S)-WAY 100135 are not well-documented in the available literature, species-specific metabolism is a common source of variability in drug responses.
Recommendation: Be cautious when extrapolating results between species. When possible, consult literature specific to the species you are using.
Q3: I'm seeing a lot of variation within my experimental group. What are some potential contributing factors?
Intra-group variability can be frustrating. Here are some factors to consider:
-
Animal Strain: Different inbred strains of mice can have different baseline levels of anxiety and aggression, as well as variations in their serotonergic systems.[6]
-
Sex Differences: Although not extensively studied for (S)-WAY 100135 specifically, sex differences in behavioral responses and drug metabolism are common in rodents.
-
Environmental Factors: Minor changes in the testing environment, handling procedures, or time of day can influence behavioral outcomes.
-
Solution Preparation and Administration: Inconsistent preparation of dosing solutions or inaccuracies in administration can lead to significant variability.
Recommendation: Standardize your experimental procedures as much as possible. Use animals of the same strain, sex, and age, and ensure consistent environmental conditions. Prepare fresh dosing solutions for each experiment and use precise administration techniques.
Q4: I am not observing any effect of (S)-WAY 100135. What should I check?
-
Dose: The dose you are using may be too low. Review the literature for effective doses in similar paradigms.
-
Route of Administration: Ensure you are using an appropriate route of administration that allows the compound to reach the central nervous system.
-
Compound Integrity: Verify the purity and integrity of your this compound.
-
Experimental Model: The behavioral or physiological endpoint you are measuring may not be sensitive to 5-HT1A receptor antagonism.
Recommendation: Start with a dose-response study. If you still see no effect, consider using a positive control (e.g., co-administration with a 5-HT1A agonist like 8-OH-DPAT to demonstrate blockade) to validate your experimental setup.
Quantitative Data
Table 1: Receptor Binding Profile of (S)-WAY 100135
| Receptor | Affinity (IC50 or pKi) | Species/Tissue | Reference(s) |
| 5-HT1A | IC50 = 15 nM | - | [1][2] |
| 5-HT1A | IC50 = 34 nM | Rat Hippocampus | [5] |
| 5-HT1D | pKi = 7.58 (Partial Agonist) | - | [3][4] |
| 5-HT1B | pKi = 5.82 | - | [3][4] |
| 5-HT1C | IC50 > 1000 nM | - | [1][2] |
| 5-HT2 | IC50 > 1000 nM | - | [1][2] |
| α1-Adrenergic | IC50 > 1000 nM | - | [1][2] |
| α2-Adrenergic | IC50 > 1000 nM | - | [1][2] |
| D2 Dopamine | IC50 > 1000 nM | - | [1][2] |
Table 2: Effective Doses of (S)-WAY 100135 in Animal Models
| Animal Model | Species | Dose Range | Observed Effect | Reference(s) |
| Elevated Plus-Maze | Mouse (DBA) | 10 mg/kg | Anxiolytic-like | [7][8] |
| Elevated Plus-Maze | Mouse (DBA) | 20 mg/kg | Loss of anxiolytic-like effect | [7][8] |
| Resident-Intruder | Mouse | 2.5 - 5.0 mg/kg (s.c.) | Increased offensive behavior | [9] |
| Resident-Intruder | Mouse | 10.0 mg/kg (s.c.) | Reduced offensive behavior | [9] |
| 8-OH-DPAT-induced Hypothermia | Rat and Mouse | - | Antagonized | [5] |
| 8-OH-DPAT-induced Hyperglycemia | Rat | 1 mg/kg (i.v.) | Attenuated | [10] |
| MK-801-induced Locomotor Activity | Rat | 10 and 20 mg/kg | Attenuated | [3][11] |
| MK-801-induced Sensorimotor Gating Deficits | Rat | 1.25 and 2.5 mg/kg | Attenuated | [3][11] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Tween 80
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure for Aqueous Solution (for higher doses where solubility allows):
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the powder accurately and place it in a sterile microcentrifuge tube.
-
Add the required volume of sterile 0.9% saline.
-
Vortex thoroughly.
-
If necessary, sonicate the solution to aid dissolution.[1]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Prepare fresh on the day of the experiment.
Procedure for Co-solvent Formulation (for lower solubility or higher concentrations):
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
For the final dosing solution, a common vehicle is a mixture of DMSO, Tween 80, and saline. A typical ratio is 5% DMSO, 5% Tween 80, and 90% saline.
-
First, add the required volume of the DMSO stock solution to a sterile tube.
-
Add the Tween 80 and vortex to mix.
-
Finally, add the saline and vortex thoroughly until the solution is homogeneous.
-
Prepare this final formulation fresh before each experiment.
Protocol 2: In Vivo Microdialysis to Measure Extracellular Serotonin
Objective: To measure the effect of (S)-WAY 100135 on extracellular serotonin levels in a specific brain region (e.g., hippocampus or prefrontal cortex).
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes
-
Perfusion pump
-
Artificial cerebrospinal fluid (aCSF)
-
(S)-WAY 100135 dosing solution
-
HPLC system with electrochemical detection
Procedure:
-
Anesthetize the animal (e.g., rat or mouse) and place it in the stereotaxic apparatus.
-
Implant a microdialysis probe into the target brain region.
-
Allow the animal to recover from surgery.
-
On the day of the experiment, connect the probe to the perfusion pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Collect baseline dialysate samples to establish a stable baseline of serotonin levels.
-
Administer (S)-WAY 100135 via the desired route (e.g., subcutaneous or intraperitoneal).
-
Continue to collect dialysate samples at regular intervals.
-
Analyze the serotonin concentration in the dialysate samples using HPLC with electrochemical detection.
-
Express the results as a percentage of the baseline serotonin levels.
Visualizations
Caption: 5-HT1A Receptor Signaling Pathway and the Antagonistic Action of (S)-WAY 100135.
Caption: General Experimental Workflow for In Vivo Behavioral Studies.
Caption: Troubleshooting Logic for Addressing Variability in Animal Responses.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 3. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of the 5-HT1A antagonist (+)-WAY-100135 on murine social and agonistic behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differential role of the 5-HT1A receptor in aggressive and non-aggressive mice: an across-strain comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Species differences in 5-HT autoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacology of 5-HT1A Receptors: Critical Aspects | CNS Spectrums | Cambridge Core [cambridge.org]
- 10. Effects of the selective 5-HT1A receptor antagonist WAY100135 and its enantiomers on 8-OH-DPAT-induced hyperglycaemia in conscious rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Differential Effects of Serotonin 5-HT1A Receptor Agonists on the Discriminative Stimulus Effects of the 5-HT2A Receptor Agonist 1-(2,5-Dimethoxy-4-methylphenyl)-2-aminopropane in Rats and Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN109528635A - The preparation method of sodium chloride injection - Google Patents [patents.google.com]
- 13. accessdata.fda.gov [accessdata.fda.gov]
- 14. labeling.pfizer.com [labeling.pfizer.com]
Technical Support Center: Enhancing Brain Penetrance of (S)-WAY 100135 Dihydrochloride
This technical support center is designed for researchers, scientists, and drug development professionals investigating the 5-HT1A receptor antagonist, (S)-WAY 100135 dihydrochloride (B599025). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving its delivery to the central nervous system (CNS).
Frequently Asked Questions (FAQs)
Q1: My in vivo experiments with (S)-WAY 100135 dihydrochloride show limited efficacy, despite its high in vitro potency. Could poor brain penetrance be the issue?
A1: Yes, a significant discrepancy between in vitro potency and in vivo efficacy is often a primary indicator of poor blood-brain barrier (BBB) penetration. This compound, while a potent 5-HT1A antagonist, may not be reaching its target receptors in the brain in sufficient concentrations to elicit the expected pharmacological response. Factors such as the compound's physicochemical properties and potential interactions with efflux transporters at the BBB can limit its brain uptake.
Q2: What are the key physicochemical properties of this compound that might influence its brain penetrance?
A2: The ability of a small molecule to cross the BBB is significantly influenced by its physicochemical characteristics. For this compound, the following properties are noteworthy:
| Property | Value | Implication for Brain Penetrance |
| Molecular Weight | 468.47 g/mol [1] | Generally, molecules with a molecular weight greater than 400-500 Da exhibit reduced passive diffusion across the BBB. |
| Formula | C₂₄H₃₃N₃O₂·2HCl[1] | The dihydrochloride salt form increases water solubility but may decrease passive membrane permeability compared to the free base. |
| Solubility | Soluble to 10 mM in water with sonication, and to 100 mM in DMSO.[1] | Adequate solubility is necessary for formulation, but high water solubility can sometimes be inversely correlated with passive BBB penetration. |
| Purity | ≥98% (HPLC)[1] | High purity ensures that the observed effects are attributable to the compound itself. |
Q3: How can I determine if (S)-WAY 100135 is a substrate of efflux transporters like P-glycoprotein (P-gp)?
A3: Efflux transporters, particularly P-glycoprotein (P-gp), are a major obstacle to the brain entry of many drugs. To determine if (S)-WAY 100135 is a P-gp substrate, an in vitro bidirectional transport assay using a cell line overexpressing P-gp, such as MDCK-MDR1 cells, is recommended.[2][3][4] An efflux ratio (Papp B-A / Papp A-B) significantly greater than 2 suggests that the compound is actively transported out of the cells by P-gp.[5][6]
Q4: My results indicate that (S)-WAY 100135 has low brain penetrance. What strategies can I employ to improve it?
A4: If you've confirmed low brain uptake, several strategies can be explored:
-
Formulation Strategies: The choice of vehicle for in vivo administration can impact drug exposure. For compounds with low water solubility, formulations with co-solvents like PEG300, Tween 80, or lipids such as corn oil can be tested.[7]
-
Inhibition of Efflux Transporters: Co-administration of (S)-WAY 100135 with a known P-gp inhibitor, such as verapamil (B1683045) or elacridar, can increase its brain concentration if it is indeed a P-gp substrate.[2]
-
Prodrug Approach: Chemical modification of (S)-WAY 100135 into a more lipophilic and BBB-permeable prodrug that is subsequently converted to the active compound in the brain is a viable strategy.
-
Nanoparticle-based Delivery Systems: Encapsulating (S)-WAY 100135 in liposomes or polymeric nanoparticles can facilitate its transport across the BBB. These nanoparticles can also be functionalized with ligands that target specific receptors on the BBB for enhanced delivery.[3]
Q5: Are there any known off-target effects of (S)-WAY 100135 that I should be aware of in my experiments?
A5: While (S)-WAY 100135 is a potent and selective 5-HT1A receptor antagonist (IC50 = 15 nM), it is important to note its selectivity profile. It shows much lower affinity for 5-HT1B, 5-HT1C, 5-HT2, α1, α2, and D2 receptors (IC50 > 1000 nM).[1] However, some studies suggest it may have partial agonist properties at somatodendritic 5-HT1A receptors.[8]
Troubleshooting Guides
Problem: Low Brain-to-Plasma (B/P) Ratio
-
Possible Cause 1: P-glycoprotein (P-gp) Efflux: (S)-WAY 100135 may be actively transported out of the brain by P-gp.
-
Troubleshooting Step: Perform an in vitro MDCK-MDR1 permeability assay to determine the efflux ratio.
-
Solution: If the efflux ratio is high, consider co-administration with a P-gp inhibitor or redesigning the molecule to reduce its affinity for P-gp.
-
-
Possible Cause 2: Unfavorable Physicochemical Properties: The relatively high molecular weight and polarity of the dihydrochloride salt may limit passive diffusion across the BBB.
-
Troubleshooting Step: Analyze the lipophilicity (LogP) and polar surface area (PSA) of the free base.
-
Solution: Explore formulation strategies to enhance lipophilicity or consider a prodrug approach to mask polar functional groups.
-
-
Possible Cause 3: High Plasma Protein Binding: A high degree of binding to plasma proteins reduces the free fraction of the drug available to cross the BBB.
-
Troubleshooting Step: Determine the plasma protein binding of (S)-WAY 100135 using techniques like equilibrium dialysis.
-
Solution: If plasma protein binding is very high, medicinal chemistry efforts may be needed to design analogs with lower binding affinity.
-
Experimental Protocols
Protocol 1: In Vitro P-glycoprotein (P-gp) Substrate Assessment using MDCK-MDR1 Cells
This protocol outlines a bidirectional transport assay to determine if (S)-WAY 100135 is a substrate for the P-gp efflux pump.[4][5][9][10]
Materials:
-
MDCK-MDR1 cells
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS) with 10 mM HEPES, pH 7.4
-
This compound
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system for quantification
Methodology:
-
Cell Seeding: Seed MDCK-MDR1 cells onto the apical side of the Transwell® inserts and culture until a confluent monolayer is formed (typically 3-5 days).
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the formation of tight junctions. Perform a Lucifer yellow permeability assay to confirm low paracellular flux.
-
Transport Experiment (Apical to Basolateral - A to B):
-
Wash the cell monolayers with pre-warmed HBSS.
-
Add HBSS containing a known concentration of (S)-WAY 100135 to the apical (donor) chamber.
-
Add fresh HBSS to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
At the end of the experiment, collect a sample from the apical chamber.
-
-
Transport Experiment (Basolateral to Apical - B to A):
-
Repeat the process, but add the (S)-WAY 100135 solution to the basolateral (donor) chamber and sample from the apical (receiver) chamber.
-
-
Sample Analysis: Quantify the concentration of (S)-WAY 100135 in all collected samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both directions using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial drug concentration in the donor chamber.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B)
-
Protocol 2: In Vivo Brain Microdialysis for Measuring Extracellular (S)-WAY 100135
This protocol provides a general framework for measuring the unbound concentration of (S)-WAY 100135 in a specific brain region of a freely moving animal.[11][12][13][14][15]
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Microinfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
This compound formulation for in vivo administration
-
LC-MS/MS system
Methodology:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus, prefrontal cortex).
-
Secure the cannula with dental cement.
-
Allow the animal to recover for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the animal in a microdialysis bowl and allow it to acclimatize.
-
Gently insert the microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).
-
Allow for an equilibration period (e.g., 1-2 hours) to achieve a stable baseline.
-
Collect baseline dialysate samples (e.g., every 20-30 minutes).
-
Administer this compound via the desired route (e.g., intraperitoneal, subcutaneous).
-
Continue collecting dialysate samples for several hours post-administration.
-
-
Sample Analysis:
-
Quantify the concentration of (S)-WAY 100135 in the dialysate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the extracellular concentration of (S)-WAY 100135 in the brain over time.
-
This data provides a direct measure of the unbound, pharmacologically active concentration of the drug at its target site.
-
Visualizations
Caption: Experimental workflow for assessing brain penetrance.
Caption: 5-HT1A receptor signaling pathway.
Caption: Troubleshooting logic for low in vivo efficacy.
References
- 1. This compound | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. MDR1-MDCKII Permeability Assay | Bienta [bienta.net]
- 5. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 6. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 7. Way 100135 | inhibitor/agonist | CAS 133025-23-7 | Buy Way 100135 from Supplier InvivoChem [invivochem.com]
- 8. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. sygnaturediscovery.com [sygnaturediscovery.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Microdialysis Method to Collect Large Extracellular Proteins from Brain Interstitial Fluid with High-molecular Weight Cut-off Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing non-specific binding in assays with (S)-WAY 100135 dihydrochloride
Welcome to the technical support center for (S)-WAY 100135 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing non-specific binding and effectively utilizing this potent and selective 5-HT₁ₐ receptor antagonist in various assays.
Frequently Asked Questions (FAQs)
Q1: What is (S)-WAY 100135 dihydrochloride and what is its primary mechanism of action?
This compound is a potent and selective antagonist for the serotonin (B10506) 1A (5-HT₁ₐ) receptor, with a reported IC₅₀ value of approximately 15-34 nM.[1][2][3] It belongs to the phenylpiperazine class of compounds. Its primary mechanism of action is to block the binding of serotonin and other agonists to the 5-HT₁ₐ receptor, thereby inhibiting the downstream signaling cascades typically initiated by receptor activation.[4] The 5-HT₁ₐ receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gᵢ/ₒ. Antagonism by (S)-WAY 100135 prevents the serotonin-induced inhibition of adenylyl cyclase, leading to a stabilization of intracellular cyclic AMP (cAMP) levels.[4]
Q2: What is the selectivity profile of this compound?
This compound exhibits high selectivity for the 5-HT₁ₐ receptor. Its affinity for other serotonin receptor subtypes such as 5-HT₁ₒ, 5-HT₁𝒸, and 5-HT₂, as well as for α₁, α₂, and D₂ receptors, is significantly lower, with IC₅₀ values typically greater than 1000 nM.[1][5] However, some studies suggest it may also act as a partial agonist at the 5-HT₁ₒ receptor.[6]
Q3: What are the recommended solvent and storage conditions for this compound?
This compound is soluble in water up to 10 mM.[7] For long-term storage, it is recommended to store the solid compound at -20°C.[2] Stock solutions can be prepared in aqueous buffers and should be freshly prepared for optimal performance. If using water as the stock solution solvent, it is advisable to filter and sterilize it before use.[2]
Troubleshooting Guide: Minimizing Non-Specific Binding
Non-specific binding (NSB) can be a significant source of high background and variability in assays involving this compound. The following guide addresses common issues and provides strategies to minimize NSB.
Q4: I am observing high background signal in my radioligand binding assay. What are the likely causes and how can I reduce it?
High background in radioligand binding assays is often due to the radioligand or your test compound binding to components other than the target receptor, such as the filter membrane, assay plate, or other proteins in the preparation.
Troubleshooting Steps:
-
Optimize Blocking Agents: The use of blocking agents can saturate non-specific binding sites. Bovine Serum Albumin (BSA) is a common choice.
-
Adjust Buffer Composition: The ionic strength and pH of your assay buffer can influence non-specific interactions.
-
Incorporate a Surfactant: Non-ionic detergents can help reduce hydrophobic interactions that contribute to NSB.
-
Pre-soak Filter Mats: To reduce binding of the compound to the filter itself, pre-soaking the filter mats is crucial.
Table 1: Effect of Assay Buffer Additives on Non-Specific Binding
| Additive | Concentration | Expected Effect on NSB | Notes |
| Bovine Serum Albumin (BSA) | 0.1 - 1% (w/v) | Reduction | Blocks non-specific protein binding sites on the assay plate and filter.[8][9] |
| Tween-20 | 0.01 - 0.1% (v/v) | Reduction | Reduces non-specific hydrophobic interactions.[8] |
| NaCl | 100 - 200 mM | Reduction | Increases ionic strength, which can disrupt electrostatic interactions contributing to NSB. |
Q5: My results are inconsistent between experiments. What factors could be contributing to this variability?
Assay variability can stem from several factors, including inconsistent sample preparation and suboptimal assay conditions.
Troubleshooting Steps:
-
Standardize Protocols: Ensure all experimental steps, including incubation times and temperatures, are consistent.[10]
-
Verify Reagent Quality: Use high-purity reagents and prepare fresh buffers for each experiment.[10]
-
Ensure Equilibrium: Binding assays must reach equilibrium for reproducible results. Determine the optimal incubation time for your specific assay conditions.
Experimental Protocols
Radioligand Binding Assay for 5-HT₁ₐ Receptor
This protocol is a representative method for a competitive binding assay to determine the affinity of this compound for the 5-HT₁ₐ receptor using the radiolabeled agonist [³H]8-OH-DPAT.[4]
Materials:
-
Membrane Preparation: Rat hippocampal membranes or membranes from cells expressing the human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT
-
Test Compound: this compound
-
Non-specific Binding Control: 10 µM Serotonin
-
Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Filter Mats: Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Serotonin (for non-specific binding) or varying concentrations of this compound.
-
50 µL of [³H]8-OH-DPAT (at a concentration close to its Kₔ).
-
150 µL of the membrane preparation.
-
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Dry the filters, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
cAMP Functional Assay
This protocol describes a method to assess the antagonist activity of this compound on 5-HT₁ₐ receptor-mediated inhibition of cAMP production.
Materials:
-
Cells: CHO or HEK293 cells stably expressing the human 5-HT₁ₐ receptor.
-
Agonist: 5-HT or a selective 5-HT₁ₐ agonist (e.g., 8-OH-DPAT).
-
Test Compound: this compound
-
Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, 0.5 mM IBMX, pH 7.4.
-
cAMP Assay Kit: (e.g., HTRF, AlphaScreen, or ELISA-based).
Procedure:
-
Seed the cells in a 96-well plate and culture overnight.
-
Wash the cells with pre-warmed stimulation buffer.
-
Pre-incubate the cells with varying concentrations of this compound for 15-30 minutes at room temperature.
-
Add the 5-HT₁ₐ agonist at a concentration that elicits a submaximal response (e.g., EC₈₀).
-
Incubate for the time recommended by the cAMP assay kit manufacturer.
-
Lyse the cells and measure the intracellular cAMP levels according to the kit instructions.
Visualizations
Caption: Signaling pathway of the 5-HT₁ₐ receptor and the antagonistic action of this compound.
Caption: General workflow for a radioligand binding assay.
Caption: A logical workflow for troubleshooting high non-specific binding in assays.
References
- 1. Binding thermodynamics of 5-HT1A receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 6. biocat.com [biocat.com]
- 7. (S)-WAY 100135, 5-HT1A receptor antagonist (CAS 149007-54-5) | Abcam [abcam.com]
- 8. nicoyalife.com [nicoyalife.com]
- 9. How to Block a Membrane to Reduce Non-Specific Binding [synapse.patsnap.com]
- 10. swordbio.com [swordbio.com]
Interpreting unexpected physiological responses to (S)-WAY 100135 dihydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting unexpected physiological responses to (S)-WAY 100135 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of (S)-WAY 100135 dihydrochloride?
This compound is primarily characterized as a potent and selective antagonist for the serotonin (B10506) 1A (5-HT1A) receptor, with an IC50 value of approximately 15-34 nM.[1][2][3][4] It exhibits high selectivity for the 5-HT1A receptor over other serotonin receptor subtypes (5-HT1B, 5-HT1C, 5-HT2), as well as over α1, α2, and D2 receptors.[1][2] This compound is centrally active upon systemic administration and acts on both presynaptic (somatodendritic) and postsynaptic 5-HT1A receptors.[1][2][3]
Q2: Is this compound a "silent" antagonist?
While initially considered a silent antagonist, further research has revealed that (S)-WAY 100135 is not entirely silent.[5] Unlike "silent" antagonists such as WAY 100635, (S)-WAY 100135 can exhibit partial agonist activity at the 5-HT1A receptor, particularly at somatodendritic autoreceptors.[5][6] This intrinsic activity can lead to some of the unexpected physiological responses observed in experiments.
Q3: Can this compound affect neuronal firing on its own?
Yes. In contrast to a purely silent antagonist which would be expected to have no effect on baseline neuronal activity, (S)-WAY 100135 has been shown to moderately depress the firing rate of serotonergic neurons in the dorsal raphe nucleus when administered alone.[5] This is an important consideration when designing experiments and interpreting data, as it suggests a baseline effect independent of its antagonism of exogenously applied agonists.
Q4: Are there any known off-target effects of this compound?
While highly selective for the 5-HT1A receptor, studies have demonstrated that (S)-WAY 100135 can also act as a partial agonist at the 5-HT1D receptor with an affinity similar to its affinity for the 5-HT1A receptor.[4][7] It also has a much lower affinity for the 5-HT1B receptor.[4][7] These off-target activities, particularly at the 5-HT1D receptor, should be considered when interpreting experimental outcomes.
Q5: Why might I observe an anxiolytic-like effect with (S)-WAY 100135 in my behavioral experiments?
An anxiolytic-like effect of (S)-WAY 100135 has been observed in animal models, such as the murine elevated plus-maze test.[8] This effect is typically seen at specific dose ranges (e.g., 10 mg/kg in mice) and may seem counterintuitive for a 5-HT1A antagonist. The exact mechanism is still under investigation, but it is thought to be related to the complex role of 5-HT1A receptors in anxiety and the compound's partial agonist properties. It is important to note that at higher doses, this anxiolytic effect may be lost or confounded by other non-specific behavioral effects.[8]
Troubleshooting Guides
Issue 1: Unexpected decrease in a physiological response (e.g., neuronal firing, serotonin release) after administration of (S)-WAY 100135 alone.
-
Possible Cause 1: Partial Agonist Activity.
-
(S)-WAY 100135 is not a silent antagonist and can act as a partial agonist at 5-HT1A autoreceptors. This intrinsic activity can lead to a reduction in neuronal firing and serotonin release, mimicking the effect of a full agonist, although to a lesser extent.
-
-
Troubleshooting Steps:
-
Review the Literature: Familiarize yourself with studies demonstrating the partial agonist effects of (S)-WAY 100135.
-
Dose-Response Curve: Perform a full dose-response experiment. The partial agonist effects may be more prominent at certain concentrations.
-
Use a "Silent" Antagonist Control: Compare the effects of (S)-WAY 100135 with a truly silent 5-HT1A antagonist, such as WAY 100635. WAY 100635, when administered alone, does not typically alter baseline 5-HT levels.[6]
-
Consider the Experimental System: The expression levels of receptors and the specific neuronal population being studied can influence the manifestation of partial agonism.
-
Issue 2: Inconsistent or weaker than expected antagonism of a 5-HT1A agonist.
-
Possible Cause 1: Suboptimal Concentration of (S)-WAY 100135.
-
The concentration of the antagonist may be insufficient to fully compete with the agonist at the receptor binding site.
-
-
Troubleshooting Steps:
-
Optimize Antagonist Concentration: Perform a Schild analysis to determine the appropriate concentration of (S)-WAY 100135 required to competitively antagonize the agonist in your specific experimental setup.
-
Check Agonist Concentration: Ensure the agonist concentration is not excessively high, which would require a much higher concentration of the antagonist to overcome its effect. An EC80-EC90 concentration of the agonist is often recommended for antagonist studies.
-
-
Possible Cause 2: Off-Target Effects of the Agonist or Antagonist.
-
The observed physiological response may not be solely mediated by 5-HT1A receptors.
-
-
Troubleshooting Steps:
-
Verify Agonist Selectivity: Confirm that the agonist you are using is highly selective for the 5-HT1A receptor.
-
Consider Off-Target Effects of (S)-WAY 100135: Remember the partial agonist activity at 5-HT1D receptors. If your system expresses these receptors, the overall response could be a composite of effects at both 5-HT1A and 5-HT1D receptors.
-
Issue 3: Observation of anxiolytic or other unexpected behavioral effects.
-
Possible Cause 1: Dose-Dependent Biphasic Effects.
-
The behavioral effects of (S)-WAY 100135 can be highly dose-dependent. An anxiolytic effect might be observed at a specific dose, while higher or lower doses may be ineffective or produce different behavioral outcomes.
-
-
Troubleshooting Steps:
-
Conduct a Detailed Dose-Response Study: Test a wide range of doses to fully characterize the behavioral profile of (S)-WAY 100135 in your model.
-
Careful Behavioral Analysis: Use a comprehensive battery of behavioral tests to distinguish between specific anxiolytic effects and more general changes in locomotor activity or sedation.
-
-
Possible Cause 2: Interaction with other Neurotransmitter Systems.
-
While selective, high doses of any compound can potentially lead to interactions with other systems.
-
-
Troubleshooting Steps:
-
Administer Specific Antagonists for Other Systems: To rule out the involvement of other neurotransmitter systems, you can co-administer specific antagonists for those systems (e.g., dopamine (B1211576) or norepinephrine (B1679862) antagonists) and observe if the unexpected behavioral effect is altered.
-
Data Presentation
Table 1: Receptor Binding Profile of this compound
| Receptor | Affinity (IC50/pKi) | Functional Activity | Reference(s) |
| 5-HT1A | IC50 = 15-34 nM | Antagonist / Partial Agonist | [1][2][3][4][6] |
| 5-HT1D | pKi = 7.58 | Partial Agonist | [4][7] |
| 5-HT1B | pKi = 5.82 | Partial Agonist | [4][7] |
| 5-HT1C | IC50 > 1000 nM | Inactive | [1][2] |
| 5-HT2 | IC50 > 1000 nM | Inactive | [1][2] |
| α1-adrenergic | IC50 > 1000 nM | Inactive | [1][2] |
| α2-adrenergic | IC50 > 1000 nM | Inactive | [1][2] |
| D2 | IC50 > 1000 nM | Inactive | [1][2] |
Table 2: In Vivo Dose-Response Characteristics of this compound
| Experimental Model | Species | Route of Administration | Effective Dose Range | Observed Effect | Reference(s) |
| Elevated Plus-Maze | Mouse | s.c. | 10 mg/kg | Anxiolytic-like effect | [8] |
| Dorsal Raphe Firing | Cat | i.v. | 0.025 - 1.0 mg/kg | Moderate depression of neuronal activity | [5] |
| Antagonism of 8-OH-DPAT-induced hypothermia | Rat | i.v. | ED50 ≈ 3.3 mg/kg | Reversal of agonist effect | [6] |
Experimental Protocols
Radioligand Binding Assay
Objective: To determine the binding affinity of (S)-WAY 100135 for the 5-HT1A receptor.
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells, or rat hippocampal tissue).
-
Radioligand: [3H]8-OH-DPAT (a 5-HT1A agonist).
-
This compound.
-
Non-specific binding control: 10 µM 5-HT or unlabeled 8-OH-DPAT.
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4.
-
Scintillation fluid.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of (S)-WAY 100135.
-
In a microplate, combine the cell membranes, [3H]8-OH-DPAT (at a concentration near its Kd), and varying concentrations of (S)-WAY 100135.
-
For total binding wells, add assay buffer instead of (S)-WAY 100135.
-
For non-specific binding wells, add the non-specific binding control.
-
Incubate at room temperature for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters several times with ice-cold assay buffer.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of (S)-WAY 100135 by plotting the percentage of specific binding against the log concentration of (S)-WAY 100135 and fitting the data to a sigmoidal dose-response curve.
In Vivo Electrophysiology
Objective: To assess the effect of (S)-WAY 100135 on the firing rate of dorsal raphe neurons.
Materials:
-
Anesthetized animal (e.g., rat or cat).
-
Stereotaxic apparatus.
-
Recording microelectrode.
-
Amplifier and data acquisition system.
-
This compound solution for injection.
-
(Optional) 5-HT1A agonist (e.g., 8-OH-DPAT) for antagonism studies.
Procedure:
-
Anesthetize the animal and place it in the stereotaxic frame.
-
Surgically expose the skull and locate the coordinates for the dorsal raphe nucleus.
-
Slowly lower the recording microelectrode into the dorsal raphe to isolate the spontaneous activity of a single serotonergic neuron.
-
Record a stable baseline firing rate for several minutes.
-
Administer (S)-WAY 100135 (e.g., intravenously) at the desired dose.
-
Continue recording the neuronal firing rate to observe any changes from baseline.
-
(For antagonism studies) After observing the effect of (S)-WAY 100135, administer a 5-HT1A agonist and record the response.
-
Analyze the data by calculating the firing rate (spikes/second) before and after drug administration.
Mandatory Visualizations
Caption: Canonical 5-HT1A Receptor Signaling Pathway.
Caption: Troubleshooting Workflow for Unexpected Results.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 3. This compound | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 4. rndsystems.com [rndsystems.com]
- 5. 5-HT1A receptor - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Matching models to data: a receptor pharmacologist's guide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
How to control for vehicle effects in (S)-WAY 100135 dihydrochloride experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 5-HT1A receptor antagonist, (S)-WAY 100135 dihydrochloride (B599025). The focus of this guide is to address the critical aspect of controlling for vehicle effects to ensure the validity and reproducibility of experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of a vehicle control in my (S)-WAY 100135 dihydrochloride experiment?
A vehicle control group is administered the same substance used to dissolve or suspend the this compound, but without the active compound. This is a critical experimental control that allows researchers to distinguish the pharmacological effects of the drug from any potential biological effects of the solvent (vehicle) itself.
Q2: What are the common vehicles for dissolving this compound?
This compound is soluble in Dimethyl sulfoxide (B87167) (DMSO) and water.[1] For in vivo studies, it is often dissolved in a minimal amount of DMSO and then diluted with a physiological solution like saline. For in vitro experiments, it can be dissolved in DMSO and then further diluted in the cell culture medium.
Q3: What are the potential confounding effects of DMSO as a vehicle?
DMSO, while a common solvent, can have its own biological effects, particularly at higher concentrations. In neuronal cell cultures, DMSO concentrations above 0.5% can lead to neurotoxicity, morphological changes, and apoptosis.[2] In vivo, high concentrations of DMSO can also have systemic effects. Therefore, it is crucial to use the lowest effective concentration of DMSO and to always include a vehicle control group with the same final DMSO concentration as the drug-treated groups.
Q4: How do I choose the appropriate vehicle for my specific experiment?
The choice of vehicle depends on the experimental model (in vivo or in vitro), the route of administration (for in vivo studies), and the required concentration of this compound. For in vivo studies, a vehicle that is well-tolerated by the animals and does not cause adverse effects is essential. For in vitro studies, the vehicle should not affect cell viability or the signaling pathways under investigation. A pilot study to test the effects of the vehicle alone is highly recommended.
Q5: What are the key considerations for preparing my this compound formulation?
When preparing your formulation, ensure that the this compound is fully dissolved. For in vivo studies, if using a co-solvent like DMSO, ensure it is thoroughly mixed with the diluent (e.g., saline) to create a homogenous solution. The final concentration of any organic solvent should be kept to a minimum. For in vitro studies, the final concentration of the vehicle in the cell culture medium should be consistent across all experimental groups, including the vehicle control.
Troubleshooting Guides
Issue 1: I am observing unexpected effects in my vehicle control group in an in vivo experiment.
| Possible Cause | Troubleshooting Steps |
| High concentration of co-solvent (e.g., DMSO) | Reduce the final concentration of the co-solvent in the formulation. Conduct a dose-response study for the vehicle alone to determine a non-effective concentration. |
| Vehicle-induced physiological changes | Some vehicles can cause transient changes in physiological parameters. Ensure your experimental timeline accounts for any acute effects of the vehicle by allowing for an appropriate acclimation period after administration. |
| Improper administration | Ensure the administration technique (e.g., injection speed, volume) is consistent across all animals and does not cause undue stress or tissue damage. |
Issue 2: My in vitro cell cultures show signs of stress or death in the vehicle control wells.
| Possible Cause | Troubleshooting Steps |
| DMSO toxicity | Reduce the final concentration of DMSO in the cell culture medium. For most neuronal cell lines, it is recommended to keep the final DMSO concentration at or below 0.1%. Perform a cell viability assay with a range of DMSO concentrations to determine the maximum tolerated level for your specific cell type. |
| Changes in medium osmolarity or pH | The addition of a vehicle can alter the osmolarity or pH of the culture medium. Measure the pH and osmolarity of the medium after adding the vehicle and adjust if necessary. |
| Contamination of the vehicle | Ensure the vehicle is sterile and free of contaminants that could be toxic to the cells. Filter-sterilize the vehicle before use. |
Issue 3: The effect of this compound is inconsistent or not reproducible.
| Possible Cause | Troubleshooting Steps |
| Incomplete dissolution of the compound | Ensure this compound is completely dissolved in the vehicle before administration. Gentle warming or sonication may be required for aqueous solutions.[1] |
| Precipitation of the compound upon dilution | When diluting a stock solution (e.g., in DMSO) into an aqueous buffer or medium, the compound may precipitate. Prepare fresh dilutions for each experiment and visually inspect for any precipitation. |
| Interaction between the vehicle and the compound | While unlikely with common vehicles, there is a possibility of chemical interaction. Consult the literature for any known incompatibilities. |
Data Presentation
The following tables summarize key data related to the solubility of this compound and the recommended maximum concentrations of DMSO for in vitro and in vivo experiments.
Table 1: Solubility of this compound
| Solvent | Maximum Concentration | Conditions |
| DMSO | 100 mM | - |
| Water | 5 mM | With gentle warming |
| Water | 10 mM | With sonication |
Data sourced from Tocris Bioscience.[1]
Table 2: Recommended Maximum DMSO Concentrations
| Experimental System | Maximum Recommended Final DMSO Concentration | Rationale |
| In vitro (neuronal cell cultures) | ≤ 0.1% | Higher concentrations can cause neurotoxicity and morphological changes. |
| In vivo (rodent studies) | < 5% (ideally ≤ 1%) | To minimize systemic toxicity and vehicle-induced behavioral or physiological effects. |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration (Intravenous Injection)
Objective: To prepare a solution of this compound for intravenous administration in rodents, with a final DMSO concentration of 1%.
Materials:
-
This compound powder
-
100% DMSO
-
Sterile 0.9% saline
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and total volume needed for the experiment.
-
Prepare a stock solution in DMSO: Dissolve the weighed this compound powder in 100% DMSO to create a concentrated stock solution (e.g., 10 mg/mL). Ensure the powder is completely dissolved by vortexing.
-
Prepare the final injection solution: On the day of the experiment, dilute the DMSO stock solution with sterile 0.9% saline to achieve the desired final drug concentration. For a final DMSO concentration of 1%, the volume of the DMSO stock solution should be 1% of the total final volume. For example, to prepare 1 mL of the final solution, add 10 µL of the DMSO stock to 990 µL of sterile saline.
-
Mix thoroughly: Vortex the final solution to ensure it is homogenous.
-
Vehicle Control: The vehicle control solution should be prepared by adding the same volume of 100% DMSO to sterile 0.9% saline, resulting in the same final DMSO concentration as the drug solution (e.g., 1% DMSO in saline).
Protocol 2: In Vitro Application of this compound to Neuronal Cell Cultures
Objective: To treat cultured neurons with this compound with a final DMSO concentration of 0.1%.
Materials:
-
This compound powder
-
100% DMSO
-
Complete cell culture medium
-
Cultured neuronal cells
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a high-concentration stock solution in DMSO: Dissolve this compound in 100% DMSO to create a stock solution of, for example, 10 mM.
-
Prepare working solutions: On the day of the experiment, prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for your dose-response curve. To maintain a final DMSO concentration of 0.1%, ensure that the volume of the DMSO stock added to the medium is 1:1000 of the final volume.
-
Vehicle Control: For the vehicle control wells, add the same volume of 100% DMSO to the cell culture medium as was used for the highest concentration of the drug, resulting in a final DMSO concentration of 0.1%.
-
Treatment: Add the prepared working solutions (and vehicle control) to the respective wells containing the cultured neurons and incubate for the desired duration.
Mandatory Visualization
Signaling Pathways
Caption: Signaling pathway of the 5-HT1A receptor and the antagonistic action of this compound.
Experimental Workflows
Caption: A generalized workflow for an in vivo experiment using this compound.
References
Refining surgical procedures for intracranial injection of (S)-WAY 100135 dihydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the surgical procedures for intracranial injection of (S)-WAY 100135 dihydrochloride (B599025). This resource offers detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and critical data presented in easily digestible formats to ensure the successful execution of your experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during the intracranial injection of (S)-WAY 100135 dihydrochloride.
| Problem | Potential Cause | Recommended Solution |
| Difficulty Dissolving this compound | The compound has limited solubility in aqueous solutions. | Prepare stock solutions in DMSO (up to 100 mM). For injection, further dilute the stock solution in sterile saline or artificial cerebrospinal fluid (aCSF). Gentle warming and sonication can aid dissolution in water (up to 10 mM with sonication). Always prepare fresh solutions for each experiment. |
| Clogged Injection Cannula | Precipitation of the compound at the cannula tip due to temperature changes or interaction with biological fluids. | Ensure the compound is fully dissolved before loading the syringe. Infuse the solution at a slow and constant rate (e.g., 0.1-0.25 µL/minute) to minimize tissue damage and backflow[1]. If clogging occurs, replace the cannula. Consider using a vehicle with higher solubility for the final dilution if precipitation is a recurring issue. |
| Inconsistent Behavioral or Physiological Results | Inaccurate injection coordinates leading to off-target effects. Incorrect dosage or volume. | Verify stereotaxic coordinates using a reliable rodent brain atlas. Perform histological verification of the injection site post-experiment. Carefully calibrate the microinjection pump and ensure there are no air bubbles in the syringe[1]. Start with a low dose and perform a dose-response study to determine the optimal concentration for your experimental model. |
| Animal Shows Signs of Distress Post-Surgery (e.g., excessive vocalization, lethargy, poor grooming) | Pain, infection, or adverse reaction to the compound or vehicle. | Administer post-operative analgesics as per institutional guidelines[1][2]. Closely monitor the animal for signs of infection (redness, swelling, discharge at the incision site) and administer antibiotics if necessary[2]. Ensure aseptic surgical techniques are strictly followed to minimize the risk of infection[3][4]. House animals individually after surgery with easy access to food and water[1]. |
| Backflow of Injected Solution Along the Cannula Tract | Injection rate is too high. Insufficient waiting time before retracting the cannula. | Use a slow and constant infusion rate[1]. After the infusion is complete, leave the cannula in place for an additional 1-5 minutes to allow for diffusion into the brain tissue[1][5][6]. |
| Hemorrhage at the Injection Site | Damage to a blood vessel during drilling or cannula insertion. | Use a small-gauge drill bit to create the burr hole[2]. Lower the injection cannula slowly and carefully to the target coordinates[5]. If bleeding occurs, gently apply a sterile cotton swab with saline to control it before proceeding[5]. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended vehicle for dissolving this compound for intracranial injection?
A1: While this compound is soluble in DMSO, for intracranial injections, it is crucial to use a biocompatible vehicle. A common practice is to dissolve the compound in a minimal amount of DMSO and then dilute it to the final concentration with sterile 0.9% saline or artificial cerebrospinal fluid (aCSF)[1]. The final concentration of DMSO should be kept to a minimum (typically less than 1%) to avoid neurotoxicity.
Q2: What is a typical injection volume and infusion rate?
A2: A typical injection volume is 0.2 to 0.5 µL per injection site[1][7]. The infusion should be performed at a slow and constant rate, for example, 0.1-0.25 µL/minute, to minimize tissue damage and prevent backflow of the solution[1].
Q3: How can I confirm the correct placement of the intracranial injection?
A3: Post-mortem histological analysis is essential to verify the injection site. This can be achieved by co-injecting a fluorescent tracer with the drug or by performing immunohistochemistry to detect changes in the target area. Accurate stereotaxic coordinates from a reliable brain atlas are critical for initial placement[2][8].
Q4: What are the key considerations for post-operative care?
A4: Post-operative care is crucial for animal welfare and data quality. This includes administering analgesics to manage pain, monitoring for signs of infection, and providing a clean, quiet recovery environment with easy access to food and water[1][2]. Animals should be housed individually to prevent injury[1].
Q5: How long should the injection cannula remain in place after infusion?
A5: It is recommended to leave the injection cannula in place for 1 to 5 minutes after the infusion is complete[1][5][6]. This allows the compound to diffuse away from the injection site and helps to prevent backflow along the cannula tract upon retraction.
Experimental Protocols
Preparation of this compound Solution
-
Stock Solution Preparation: Based on its solubility, prepare a stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution (MW: 468.47 g/mol ), dissolve 4.685 mg of the compound in 1 mL of DMSO.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution to the desired final concentration using sterile 0.9% saline or aCSF. For instance, to prepare a 100 µM working solution from a 10 mM stock, perform a 1:100 dilution. Ensure the final concentration of DMSO is minimal.
Stereotaxic Surgical Procedure for Intracranial Injection
-
Animal Preparation: Anesthetize the rodent using an approved protocol (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail) and monitor the depth of anesthesia throughout the procedure[1]. Shave the scalp and secure the animal in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying and maintain the animal's body temperature with a heating pad[1][5].
-
Surgical Site Preparation: Clean the surgical site with an antiseptic solution (e.g., povidone-iodine followed by 70% ethanol)[9]. Make a midline incision on the scalp to expose the skull[2][5].
-
Identification of Bregma and Target Coordinates: Clear the skull surface of any connective tissue. Identify the bregma and lambda landmarks. Using a rodent brain atlas, determine the anterior-posterior (AP), medial-lateral (ML), and dorsal-ventral (DV) coordinates for the target brain region[2][8].
-
Craniotomy: Mark the target coordinates on the skull. Drill a small burr hole through the skull at the marked location, being careful not to damage the underlying dura mater[1][2].
-
Microinjection: Load a microinjection syringe (e.g., a 10 µL Hamilton syringe) with the prepared this compound solution, ensuring no air bubbles are present[1]. Lower the injection cannula through the burr hole to the predetermined DV coordinate[1].
-
Infusion: Infuse the solution at a slow and constant rate (e.g., 0.1-0.25 µL/minute) using a microinjection pump[1].
-
Cannula Retraction: After the infusion is complete, leave the cannula in place for an additional 1-5 minutes to allow for diffusion and prevent backflow[1][5][6]. Slowly retract the cannula.
-
Post-operative Care: Suture the scalp incision[1]. Administer post-operative analgesics and monitor the animal closely during recovery in a clean, warm cage with easy access to food and water[1][2].
Quantitative Data Summary
| Parameter | Value | Reference |
| Molecular Weight | 468.47 g/mol | |
| Solubility in DMSO | up to 100 mM (46.85 mg/mL) | |
| Solubility in Water | up to 5 mM (2.34 mg/mL) with gentle warming; up to 10 mM (4.68 mg/mL) with sonication | |
| IC50 for 5-HT1A Receptor | 15 nM / 34 nM | [10] |
| Typical Injection Volume | 0.2 - 0.5 µL | [1][7] |
| Recommended Infusion Rate | 0.1 - 0.25 µL/minute | [1] |
| Post-Infusion Wait Time | 1 - 5 minutes | [1][5][6] |
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Survivable Stereotaxic Surgery in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Best practices for the use of intracerebroventricular drug delivery devices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dsv.ulaval.ca [dsv.ulaval.ca]
- 6. researchgate.net [researchgate.net]
- 7. Effects of intra-hippocampal infusion of WAY-100635 on plus-maze behavior in mice. Influence of site of injection and prior test experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. olac.berkeley.edu [olac.berkeley.edu]
- 9. scispace.com [scispace.com]
- 10. medchemexpress.com [medchemexpress.com]
Overcoming challenges in long-term administration of (S)-WAY 100135 dihydrochloride
Welcome to the technical support center for (S)-WAY 100135 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming challenges associated with the long-term administration of this potent 5-HT1A receptor antagonist. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Troubleshooting Guides
This section addresses specific issues that may arise during the long-term administration of (S)-WAY 100135 dihydrochloride, particularly in in vivo studies.
Issue 1: Solution Instability and Precipitation
Question: My this compound solution, prepared in a physiological buffer for continuous infusion, shows precipitation after a few days at 37°C. How can I resolve this?
Answer:
This is a common challenge due to the limited aqueous solubility of (S)-WAY 100135, even in its dihydrochloride salt form. Here’s a step-by-step troubleshooting guide:
-
Vehicle Optimization:
-
Co-solvents: For long-term delivery via osmotic pumps, consider using a vehicle with co-solvents known to be compatible with the pump materials. A solution of up to 50% DMSO in water or polyethylene (B3416737) glycol (PEG) 300 or 400 can be used.[1] Always verify the compatibility of your final formulation with the specific osmotic pump model. ALZET® provides a chemical compatibility test kit for this purpose.[2]
-
Cyclodextrins: Encapsulation with cyclodextrins, such as sulfobutylether-β-cyclodextrin (SBE-β-CD), can significantly enhance the aqueous solubility of hydrophobic compounds. A 20% SBE-β-CD solution in saline is a potential vehicle to explore.[3]
-
-
pH Adjustment:
-
The solubility of phenylpiperazine derivatives can be pH-dependent.[4] While physiological pH (around 7.4) is the target, slight adjustments within a biocompatible range might improve stability. However, be cautious as significant deviations can cause tissue irritation.
-
-
Filtration:
-
After preparation, sterile filter the solution using a 0.22 µm filter to remove any initial particulates that could act as nucleation sites for precipitation.[5]
-
-
Concentration Re-evaluation:
-
If precipitation persists, you may need to lower the concentration of the drug in your solution. This might require using a higher flow rate pump or a larger pump to deliver the desired daily dose.
-
Issue 2: Inconsistent or Unexpected Behavioral/Physiological Effects in Long-Term Studies
Question: I am observing a diminished or inconsistent effect of this compound in my chronic study after the first few days. What could be the cause?
Answer:
This issue can stem from pharmacological tolerance or off-target effects. Consider the following:
-
Receptor Desensitization:
-
Prolonged blockade of 5-HT1A receptors can lead to adaptive changes in the serotonergic system. Studies with the related 5-HT1A antagonist WAY-100635 have shown that chronic administration can prevent the desensitization of 5-HT1A autoreceptors that is typically seen with selective serotonin (B10506) reuptake inhibitors (SSRIs).[6] However, the long-term effects of the antagonist alone on receptor expression and sensitivity should be considered as a potential confounding factor.
-
-
Partial Agonist Activity:
-
While primarily a potent 5-HT1A antagonist, (S)-WAY 100135 has been shown to exhibit partial agonist activity at 5-HT1D receptors and, to a lesser extent, 5-HT1B receptors.[3] This could lead to complex downstream effects that may become more apparent with chronic administration.
-
-
Experimental Design:
-
Include appropriate control groups to account for these potential time-dependent changes. A vehicle-only group is essential. Consider a time-course study to map the onset and duration of the antagonist's effects in your specific experimental paradigm.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For stock solutions, DMSO is recommended, with solubility up to 100 mM.[3][4] For aqueous stock solutions, the solubility is lower, around 5 mM in water with gentle warming, and up to 10 mM with sonication.[3][4]
Q2: What are the recommended storage conditions for this compound?
A2: The solid compound should be stored desiccated at +4°C.[3][4] Stock solutions in DMSO can be stored at -20°C for up to one month or at -80°C for up to six months.[5] Avoid repeated freeze-thaw cycles.[5]
Q3: Can I use this compound for oral administration?
A3: Yes, for oral administration, (S)-WAY 100135 can be suspended in vehicles such as 0.5% carboxymethyl cellulose (B213188) (CMC) in water.[3]
Q4: Is this compound selective for the 5-HT1A receptor?
A4: It is highly selective for the 5-HT1A receptor over 5-HT1B, 5-HT1C, 5-HT2, α1, α2, and D2 receptors (IC50 > 1000 nM for these other receptors).[4] However, it does have a notable affinity for the 5-HT1D receptor, where it acts as a partial agonist.[3]
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₄H₃₃N₃O₂·2HCl | |
| Molecular Weight | 468.47 g/mol | |
| Appearance | White to off-white solid | [7] |
| Purity | ≥98% (HPLC) | |
| Storage (Solid) | Desiccate at +4°C | [4] |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | [5] |
Table 2: Solubility of this compound
| Solvent | Maximum Concentration (mM) | Conditions | Reference(s) |
| DMSO | 100 | - | [4] |
| Water | 5 | With gentle warming | [4] |
| Water | 10 | With sonication | [4] |
Table 3: Receptor Binding Affinity of (S)-WAY 100135
| Receptor | IC₅₀ (nM) | Reference(s) |
| 5-HT1A | 15 - 34 | [5][8] |
| 5-HT1B, 1C, 2 | > 1000 | [4] |
| α1, α2-adrenergic | > 1000 | [4] |
| Dopamine D2 | > 1000 | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Acute Subcutaneous Injection
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS), pH 7.4
-
Vortex mixer
-
Sonicator (optional)
-
Sterile 0.22 µm syringe filter
Procedure:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
In a sterile tube, add the calculated amount of the compound.
-
Add the desired volume of sterile saline or PBS.
-
Vortex vigorously until the compound is fully dissolved. Gentle warming or brief sonication can aid dissolution.[4]
-
Once dissolved, sterile filter the solution using a 0.22 µm syringe filter into a new sterile tube.
-
The solution is now ready for subcutaneous injection. It is recommended to use freshly prepared solutions for optimal results.
Protocol 2: In Vitro 5-HT1A Receptor Binding Assay
Materials:
-
Rat hippocampal membranes (or other tissue expressing 5-HT1A receptors)
-
[³H]8-OH-DPAT (radioligand)
-
This compound (test compound)
-
Serotonin (for non-specific binding)
-
Assay buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4
-
Wash buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a microplate, add the assay buffer, membrane preparation, a fixed concentration of [³H]8-OH-DPAT, and varying concentrations of this compound.
-
For total binding wells, omit the (S)-WAY 100135. For non-specific binding wells, add a high concentration of serotonin.
-
Incubate the plate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters multiple times with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the IC₅₀ value by performing a non-linear regression analysis of the binding data.[7]
Visualizations
Signaling Pathways
References
- 1. alzet.com [alzet.com]
- 2. alzet.com [alzet.com]
- 3. Way 100135 | inhibitor/agonist | CAS 133025-23-7 | Buy Way 100135 from Supplier InvivoChem [invivochem.com]
- 4. isaacpub.org [isaacpub.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Chronic 5-HT2 receptor antagonist treatment alters 5-HT1A autoregulatory control of 5-HT release in rat brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (S)-WAY 100135 Dihydrochloride Delivery via Osmotic Mini-pumps
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for the consistent delivery of (S)-WAY 100135 dihydrochloride (B599025) using osmotic mini-pumps.
Frequently Asked Questions (FAQs)
Q1: What is (S)-WAY 100135 dihydrochloride and what is its primary mechanism of action?
This compound is a potent and selective 5-HT1A receptor antagonist with an IC50 of 15 nM to 34 nM.[1][2][3] It acts as an antagonist at both presynaptic and postsynaptic 5-HT1A receptors, which gives it potential antipsychotic and anxiolytic properties.[1][2][4] Its primary mechanism involves blocking the effects of serotonin (B10506) (5-HT) at these receptors.[5]
Q2: What are osmotic mini-pumps and how do they work?
Osmotic mini-pumps, such as those from ALZET, are small, implantable devices for continuous and controlled delivery of agents in laboratory animals.[6][7] They operate on the principle of osmosis. An osmotic pressure difference between the pump's internal salt sleeve and the surrounding tissue environment causes water to enter the pump through a semipermeable membrane. This influx of water compresses a flexible reservoir, displacing the drug solution at a constant, predetermined rate.[6]
Q3: Is this compound compatible with ALZET osmotic mini-pumps?
Yes, aqueous solutions of this compound are compatible with the materials used in ALZET osmotic mini-pumps. The pumps are compatible with aqueous solutions, dilute acids and bases, and some non-aqueous solvents.[8] However, it is crucial to ensure the long-term stability and solubility of your specific formulation at 37°C for the duration of the experiment.[9]
Q4: What are the key considerations for preparing a solution of this compound for use in osmotic mini-pumps?
The key considerations are solubility, stability, and sterility. This compound has solubility in water, which can be enhanced with gentle warming or sonication.[3] It is important to prepare a solution that will remain stable and free of precipitation at 37°C for the entire infusion period.[9] Filtering the solution through a 0.22 µm syringe filter before filling the pump is recommended to ensure sterility and prevent clogging.[8][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or No Drug Delivery | Air bubbles trapped in the pump reservoir.[8][11] | During filling, hold the pump upright and fill slowly to allow air to escape.[11] Ensure the pump is completely filled by weighing it before and after filling.[8][11] |
| Improper insertion of the flow moderator.[8] | The flow moderator must be fully inserted until the flange is flush with the top of the pump.[8][11] | |
| Clogging of the pump or catheter.[12][13] | Filter the drug solution through a 0.22 µm filter before filling.[8][10] Ensure the drug remains soluble at 37°C for the duration of the study.[9] | |
| Pump failure due to incompatible solvent. | Use only compatible solvents. ALZET pumps are not compatible with aliphatic and aromatic hydrocarbons.[8] | |
| Precipitation of (S)-WAY 100135 in the Pump | Poor solubility of the compound in the chosen vehicle at 37°C.[9] | Increase the solubility by adjusting the pH or using a biocompatible co-solvent. Test the stability of the solution at 37°C for the intended duration of the experiment before filling the pumps. |
| The concentration of the drug is too high for the chosen vehicle. | Decrease the concentration of this compound in the solution. This may require using a pump with a higher flow rate to achieve the desired daily dose. | |
| Animal Shows Adverse Reactions or Unexpected Behavioral Changes | Initial dose is too high due to lack of pump priming.[14] | For studies where an immediate effect is not desired or could be toxic, do not prime the pumps. Allow for the gradual ramp-up to the steady-state infusion rate in vivo.[12] |
| The dose of (S)-WAY 100135 is too high. | Review the literature for appropriate dosing regimens. (S)-WAY 100135 has been used at doses of 2.5-20.0 mg/kg in mice.[4] | |
| Contamination of the drug solution or pump.[12] | Maintain sterile technique throughout the pump filling and implantation procedure.[8][9] |
Quantitative Data Summary
Solubility of this compound
| Solvent | Maximum Concentration (mg/mL) | Maximum Concentration (mM) | Notes |
| DMSO | 46.85 | 100 | |
| Water | 2.34 | 5 | With gentle warming |
| Water | 4.68 | 10 | With sonication |
| Data sourced from Tocris Bioscience.[3] |
Stock Solution Preparation
| Desired Concentration (mM) | Mass (1 mg) | Mass (5 mg) | Mass (10 mg) |
| 1 | 2.1347 mL | 10.6733 mL | 21.3465 mL |
| 5 | 0.4269 mL | 2.1347 mL | 4.2693 mL |
| Calculations based on a molecular weight of 468.47 g/mol .[1][3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for In Vivo Administration
Materials:
-
This compound powder
-
Sterile 0.9% saline
-
Sterile water for injection
-
Vortex mixer
-
Sonicator
-
Sterile 0.22 µm syringe filter
Procedure:
-
Weigh the required amount of this compound powder in a sterile container.
-
Add a small amount of sterile water to create a slurry.
-
Gradually add sterile 0.9% saline while vortexing to achieve the desired final concentration.
-
If needed, gently warm the solution or use a sonicator to aid dissolution.[3]
-
Once fully dissolved, visually inspect the solution for any particulates.
-
Filter the final solution through a sterile 0.22 µm syringe filter into a sterile container.[8][10]
Protocol 2: Filling and Implantation of Osmotic Mini-pumps
Materials:
-
ALZET osmotic mini-pumps
-
Prepared sterile solution of this compound
-
Sterile syringes and filling tubes
-
Surgical instruments for subcutaneous implantation
-
Anesthesia and analgesics
Procedure:
-
Pump Selection: Choose an osmotic mini-pump model based on the desired dose, duration of the study, and the size of the animal.[10]
-
Pump Filling:
-
Under aseptic conditions, fill the osmotic mini-pump with the prepared drug solution according to the manufacturer's instructions.[9]
-
Fill the pump slowly to avoid introducing air bubbles.[11]
-
Insert the flow moderator until it is flush with the pump body.[8]
-
Weigh the pump before and after filling to confirm it is completely full.[11]
-
-
Priming (Optional but Recommended for Immediate Effect):
-
Surgical Implantation:
-
Anesthetize the animal.
-
Shave and sterilize the surgical area, typically on the back between the shoulder blades.
-
Make a small incision and create a subcutaneous pocket using blunt dissection.
-
Insert the filled osmotic mini-pump into the pocket.
-
Close the incision with sutures or surgical staples.
-
Administer post-operative analgesics as required.[10]
-
Visualizations
Caption: Experimental workflow for preparing and implanting osmotic mini-pumps.
Caption: Signaling pathway of (S)-WAY 100135 as a 5-HT1A receptor antagonist.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 4. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahmedical.com [ahmedical.com]
- 7. Osmotic Pump Drug Delivery Systems—A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. alzet.com [alzet.com]
- 9. alzet.com [alzet.com]
- 10. benchchem.com [benchchem.com]
- 11. alzet.com [alzet.com]
- 12. insidescientific.com [insidescientific.com]
- 13. minipumpfactory.com [minipumpfactory.com]
- 14. alzet.com [alzet.com]
Best practices for handling and storing (S)-WAY 100135 dihydrochloride powder
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing (S)-WAY 100135 dihydrochloride (B599025) powder. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is (S)-WAY 100135 dihydrochloride and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin (B10506) 5-HT1A receptor, with an IC50 value of approximately 15 nM.[1][2][3] It exhibits high selectivity for the 5-HT1A receptor over other serotonin receptor subtypes (5-HT1B, 1C, 2), as well as adrenergic and dopamine (B1211576) receptors.[1][2] By blocking the 5-HT1A receptor, it prevents the binding of serotonin and inhibits the receptor's downstream signaling pathways.[4] This compound is centrally active upon systemic administration and is a valuable tool for investigating the physiological and pathological roles of the 5-HT1A receptor.[1][2]
Q2: What are the recommended storage conditions for this compound powder?
This compound powder should be stored desiccated at +4°C for short-term storage.[1][2] For long-term storage, it is recommended to store the solid powder at -20°C, where it can be stable for at least four years.[5]
Q3: How should I prepare stock solutions of this compound?
Stock solutions can be prepared in either DMSO or water. For a DMSO stock solution, concentrations up to 100 mM are achievable.[1][5] For aqueous stock solutions, solubility is lower. You can achieve 5 mM with gentle warming and 10 mM with sonication.[1] It is not recommended to store aqueous solutions for more than one day.[5] When preparing stock solutions, always refer to the batch-specific molecular weight provided on the product's certificate of analysis.[2]
Q4: What are the best practices for storing stock solutions?
Stock solutions of this compound in DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C for up to one month or -80°C for up to six months.[6] Ensure the vials are sealed tightly to prevent moisture absorption.[6] As mentioned, aqueous solutions should be prepared fresh for each experiment.[5]
Troubleshooting Guide
Problem: My this compound powder is not dissolving in water at the desired concentration.
-
Solution 1: Use gentle warming. Gently warm the solution to aid dissolution.[1]
-
Solution 2: Use sonication. Sonication can help to dissolve the powder and achieve a higher concentration in water.[1]
-
Solution 3: Prepare a stock solution in DMSO first. this compound is much more soluble in DMSO.[1][5] You can prepare a concentrated stock in DMSO and then dilute it into your aqueous experimental buffer.
Problem: I observe precipitation when I dilute my DMSO stock solution into an aqueous buffer.
This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium.
-
Solution 1: Slow down the dilution. Add the DMSO stock solution dropwise to the aqueous buffer while gently vortexing. This helps to prevent the compound from crashing out of solution.[1]
-
Solution 2: Use the "reverse dilution" method. Add the aqueous buffer to the DMSO stock solution gradually.[1]
-
Solution 3: Lower the final concentration. The concentration of the compound in the final aqueous solution may be too high. Try using a lower final concentration.[7]
-
Solution 4: Check the final DMSO concentration. Most cell-based assays can tolerate a final DMSO concentration of up to 0.5%.[1] Ensure your final DMSO concentration is within a tolerable range for your experiment and sufficient to maintain solubility.
-
Solution 5: Consider alternative solvents. If your experimental design allows, you could explore other solvents like ethanol (B145695) or methanol. However, always check for compatibility with your assay.[8]
Quantitative Data Summary
| Parameter | Value | Solvents/Conditions |
| Molecular Weight | 468.47 g/mol | |
| Purity | ≥98% | |
| IC50 (5-HT1A Receptor) | 15 nM | |
| Solubility in DMSO | up to 100 mM | |
| Solubility in Water | up to 5 mM (with gentle warming) | |
| up to 10 mM (with sonication) | ||
| Storage of Powder | +4°C (short-term, desiccated) | |
| -20°C (long-term) | ||
| Storage of DMSO Stock | -20°C (up to 1 month) | |
| -80°C (up to 6 months) | ||
| Storage of Aqueous Solution | Prepare fresh, do not store for more than one day |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder. For 1 mL of a 10 mM stock solution, you will need 4.685 mg (using a molecular weight of 468.47 g/mol ).
-
Dissolving: Add the weighed powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO (in this case, 1 mL).
-
Mixing: Vortex the solution until the powder is completely dissolved. Gentle warming can be used if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C.
Protocol 2: In Vivo Administration for Behavioral Studies (Elevated Plus-Maze)
This protocol is adapted from studies using (S)-WAY 100135 in mice.[9]
-
Vehicle Preparation: Prepare a sterile saline solution (0.9% NaCl).
-
Drug Preparation: On the day of the experiment, prepare the required concentration of this compound in the saline vehicle. Doses used in literature for the elevated plus-maze test in mice range from 2.5 to 20.0 mg/kg.[9] For a 10 mg/kg dose in a mouse with a typical injection volume of 10 mL/kg, you would prepare a 1 mg/mL solution.
-
Administration: Administer the solution via intraperitoneal (i.p.) injection at the appropriate time before the behavioral test.
-
Behavioral Testing: Place the mouse in the center of the elevated plus-maze and record its behavior for a set period, typically 5 minutes.[10][11] Analyze parameters such as the time spent in the open and closed arms and the number of entries into each arm.[11][12][13]
Visualizations
Caption: 5-HT1A receptor signaling pathway and the antagonistic action of (S)-WAY 100135.
Caption: General experimental workflow for using this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are 5-HT1A receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reddit.com [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. maze.conductscience.com [maze.conductscience.com]
Technical Support Center: Validating the Antagonist Activity of a New Batch of (S)-WAY 100135 Dihydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in validating the antagonist activity of a new batch of (S)-WAY 100135 dihydrochloride (B599025).
Frequently Asked Questions (FAQs)
Q1: What is (S)-WAY 100135 dihydrochloride and what is its primary mechanism of action?
This compound is a potent and selective antagonist of the serotonin (B10506) 1A (5-HT1A) receptor.[1] Its primary mechanism of action is to block the binding of serotonin and other agonists to the 5-HT1A receptor, thereby inhibiting its downstream signaling. The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[2] Activation of this receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2][3]
Q2: What are the critical first steps before beginning experimental validation?
Before starting any validation experiments, it is crucial to properly prepare the stock solution of this compound. Due to its salt form, there are specific solubility considerations.
-
Solubility: this compound is soluble in DMSO up to 100 mM and in water up to 5 mM with gentle warming, and up to 10 mM with sonication. It is recommended to avoid storing aqueous solutions for more than one day.[4]
-
Stock Solution Preparation: For a 10 mM stock solution, dissolve 4.68 mg of this compound (MW: 468.47 g/mol ) in 1 mL of high-purity water with sonication. For a 100 mM stock, use DMSO. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or -20°C for up to 1 month.[1]
Q3: What are the key in vitro assays to validate the antagonist activity of a new batch of this compound?
The three primary in vitro assays to confirm the antagonist activity are:
-
Radioligand Binding Assay: To determine the binding affinity (Ki) of the new batch for the 5-HT1A receptor.
-
Functional Assay (cAMP Inhibition): To confirm that the compound antagonizes the agonist-induced inhibition of cAMP production.
-
Functional Assay ([³⁵S]GTPγS Binding): To measure the compound's ability to block agonist-stimulated G-protein activation.[5]
Quantitative Data Summary
The following tables summarize expected quantitative data for a valid batch of (S)-WAY 100135.
Table 1: Binding Affinity (Ki) and Potency (IC₅₀) of (S)-WAY 100135
| Parameter | Receptor/Tissue | Radioligand | Cell Type | Reported Value (nM) |
| IC₅₀ | Rat Hippocampal 5-HT1A | [³H]8-OH-DPAT | N/A | 34[1] |
| IC₅₀ | Human 5-HT1A | [³H]8-OH-DPAT | CHO-K1 | 33.9[6] |
| IC₅₀ | 5-HT1A | Not Specified | Not Specified | 15 |
| pKi | Rat Hippocampal 5-HT1A | [³H]8-OH-DPAT | N/A | 7.55 |
| pKi | Human 5-HT1A | Not Specified | Not Specified | 8 |
Table 2: Functional Antagonist Activity (pA₂) of (S)-WAY 100135
| Assay Type | Agonist | Tissue/System | pA₂ Value |
| Electrically Evoked Contractions | 5-Carboxamidotryptamine | Guinea-pig Ileum | 7.2[1] |
Experimental Protocols & Troubleshooting Guides
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the new batch of (S)-WAY 100135 by its ability to displace a known radioligand from the 5-HT1A receptor.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Prepare membranes from cells stably expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells).[7]
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
50 µL of membrane suspension (10-20 µg protein).
-
50 µL of [³H]8-OH-DPAT (final concentration ~0.5-1.0 nM).
-
50 µL of various concentrations of (S)-WAY 100135 or vehicle.
-
For non-specific binding, use 10 µM of unlabeled serotonin.
-
-
Incubation: Incubate at 25°C for 60 minutes.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate and wash with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate specific binding by subtracting non-specific from total binding. Plot the percent specific binding against the log concentration of (S)-WAY 100135 to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Background/Non-Specific Binding | - Radioligand concentration too high.- Insufficient washing.- Filter plate not pre-treated. | - Use a radioligand concentration at or below its Kd.- Increase the number and volume of washes with ice-cold buffer.- Pre-soak the filter plate in 0.5% polyethyleneimine (PEI). |
| Low Specific Binding Signal | - Low receptor expression in membranes.- Inactive radioligand.- Insufficient incubation time. | - Verify receptor expression levels (e.g., via Western blot).- Use a fresh batch of radioligand.- Optimize incubation time to ensure equilibrium is reached. |
| High Variability Between Replicates | - Inaccurate pipetting.- Inconsistent washing.- Uneven membrane suspension. | - Use calibrated pipettes and reverse pipetting for viscous solutions.- Ensure consistent and rapid washing for all wells.- Vortex the membrane suspension before each addition. |
cAMP Inhibition Assay
Objective: To confirm the antagonist activity of (S)-WAY 100135 by its ability to reverse the agonist-induced inhibition of forskolin-stimulated cAMP production.
5-HT1A Receptor Signaling Pathway:
Detailed Methodology:
-
Cell Culture: Use cells stably expressing the human 5-HT1A receptor (e.g., CHO-h5-HT1A).[8]
-
Assay Buffer: HBSS or serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX).
-
Antagonist Pre-incubation: Plate cells in a 96-well plate. Pre-incubate the cells with various concentrations of (S)-WAY 100135 or vehicle for 15-30 minutes.
-
Agonist Stimulation: Add a fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT at its EC₈₀) in the presence of forskolin (B1673556) (to stimulate cAMP production).
-
Incubation: Incubate for 30 minutes at 37°C.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).
-
Data Analysis: Plot the cAMP concentration against the log concentration of (S)-WAY 100135 to determine the IC₅₀. A rightward shift in the agonist dose-response curve in the presence of the antagonist confirms competitive antagonism.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No Agonist-Induced Inhibition of cAMP | - Low receptor-G protein coupling.- Forskolin concentration too high. | - Use a cell line with confirmed functional coupling.- Optimize the forsklin concentration to achieve a submaximal stimulation of cAMP. |
| High Basal cAMP Levels | - Endogenous phosphodiesterase activity is low. | - Perform the assay in the absence of a phosphodiesterase inhibitor. |
| (S)-WAY 100135 Shows Agonist Activity | - The new batch may be contaminated or degraded.- The compound may have partial agonist activity in the specific cell system. | - Confirm the identity and purity of the compound.- Test a reference batch of (S)-WAY 100135 in parallel. |
[³⁵S]GTPγS Binding Assay
Objective: To directly measure the ability of (S)-WAY 100135 to block agonist-stimulated G-protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
Experimental Workflow:
Detailed Methodology:
-
Membrane Preparation: Prepare membranes from cells or tissues expressing the 5-HT1A receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Reaction Setup: In a 96-well plate, combine:
-
Membrane suspension (20-50 µg protein).
-
Various concentrations of (S)-WAY 100135 or vehicle.
-
A fixed concentration of a 5-HT1A agonist (e.g., 8-OH-DPAT at its EC₉₀).
-
GDP (typically 10-100 µM).
-
[³⁵S]GTPγS (final concentration ~0.1-0.5 nM).
-
-
Incubation: Incubate at 30°C for 60 minutes.
-
Filtration: Terminate the reaction by rapid filtration through a glass fiber filter plate and wash with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis: Calculate the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding for each concentration of (S)-WAY 100135 and determine the IC₅₀.
Troubleshooting Guide:
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High Basal [³⁵S]GTPγS Binding | - High constitutive receptor activity.- Suboptimal GDP concentration. | - Include a higher concentration of GDP in the assay buffer.- Optimize NaCl concentration, which can reduce basal binding. |
| Low Agonist-Stimulated Signal | - Poor receptor-G protein coupling.- Incorrect concentrations of Mg²⁺ or GDP. | - Use a system with known good coupling.- Titrate Mg²⁺ and GDP concentrations to find the optimal signal window. |
| Inconsistent Results | - Degradation of [³⁵S]GTPγS.- Variability in membrane preparation. | - Aliquot and store [³⁵S]GTPγS properly; use fresh aliquots.- Ensure consistency in membrane preparation and protein concentration determination. |
In Vivo Validation
Q4: How can the antagonist activity of (S)-WAY 100135 be validated in vivo?
A common in vivo method is to assess the ability of (S)-WAY 100135 to block behavioral or physiological responses induced by a 5-HT1A agonist like 8-OH-DPAT.
-
8-OH-DPAT-Induced Hypothermia: 8-OH-DPAT induces a dose-dependent decrease in body temperature in rodents, a response mediated by 5-HT1A autoreceptors.[9][10] Pre-treatment with a valid batch of (S)-WAY 100135 should antagonize this hypothermic effect.
-
8-OH-DPAT-Induced Serotonin Syndrome: At higher doses, 8-OH-DPAT can induce a set of behaviors known as "serotonin syndrome," which includes flat body posture, forepaw treading, and head weaving. (S)-WAY 100135 should block the manifestation of these behaviors.
Experimental Protocol Outline (8-OH-DPAT-Induced Hypothermia):
-
Animals: Use male mice or rats.
-
Acclimation: Allow animals to acclimate to the testing room and handling procedures.
-
Baseline Temperature: Measure the baseline rectal temperature of each animal.
-
Treatment:
-
Administer (S)-WAY 100135 (e.g., 1-10 mg/kg, i.p.) or vehicle.
-
After a pre-determined time (e.g., 30 minutes), administer 8-OH-DPAT (e.g., 0.1-1 mg/kg, s.c.) or vehicle.
-
-
Temperature Measurement: Measure rectal temperature at regular intervals (e.g., every 30 minutes for 2 hours) after 8-OH-DPAT administration.
-
Data Analysis: Compare the change in body temperature from baseline between the different treatment groups. A valid batch of (S)-WAY 100135 should significantly attenuate the hypothermia induced by 8-OH-DPAT.
Troubleshooting Logic for Inconsistent Results
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. Characterization of 8-OH-DPAT-induced hypothermia in mice as a 5-HT1A autoreceptor response and its evaluation as a model to selectively identify antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 8-OH-DPAT acts on both 5-HT1A and 5-HT7 receptors to induce hypothermia in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (S)-WAY 100135 Dihydrochloride and WAY-100635 for 5-HT1A Receptor Research
A comprehensive guide for researchers, scientists, and drug development professionals on the differential efficacy and experimental applications of two prominent 5-HT1A receptor antagonists.
This guide provides an in-depth comparison of (S)-WAY 100135 dihydrochloride (B599025) and WAY-100635, two widely utilized antagonists of the serotonin (B10506) 1A (5-HT1A) receptor. While both compounds exhibit high affinity for the 5-HT1A receptor, their distinct pharmacological profiles dictate their suitability for different research applications. This document outlines their comparative efficacy, supported by experimental data, and provides detailed protocols for key assays.
Executive Summary
(S)-WAY 100135 and WAY-100635 are potent and selective 5-HT1A receptor antagonists. However, a critical distinction lies in their intrinsic activity. WAY-100635 is established as a "silent" antagonist, demonstrating no agonist activity on its own.[1][2] In contrast, (S)-WAY 100135, while a potent antagonist, exhibits partial agonist properties at somatodendritic 5-HT1A autoreceptors.[3][4] This fundamental difference in their mechanism of action is crucial for the interpretation of experimental results.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for (S)-WAY 100135 dihydrochloride and WAY-100635, highlighting their binding affinities and functional potencies in various assays.
Table 1: In Vitro Receptor Binding Affinities
| Compound | Receptor | Preparation | Radioligand | IC50 (nM) | pIC50 | Ki (nM) | Reference |
| (S)-WAY 100135 | 5-HT1A | Rat Hippocampus | [³H]8-OH-DPAT | 34 | - | - | [3] |
| WAY-100635 | 5-HT1A | Rat Hippocampus | [³H]8-OH-DPAT | 1.35 | 8.87 | 0.39 | [1][2][5] |
| WAY-100635 | α1-adrenergic | - | - | - | 6.6 | - | [5] |
Table 2: In Vivo Functional Antagonism
| Compound | Model | Effect Measured | Agonist | ED50 (mg/kg) | Reference |
| (S)-WAY 100135 | Anesthetized Rat | Reversal of 8-OH-DPAT-induced decrease in hippocampal 5-HT | 8-OH-DPAT | ~3.3 | [3] |
| WAY-100635 | Anesthetized Rat | Reversal of 8-OH-DPAT-induced decrease in hippocampal 5-HT | 8-OH-DPAT | ~0.03 | [3] |
| WAY-100635 | Rat | Antagonism of 8-OH-DPAT-induced behavioral syndrome | 8-OH-DPAT | 0.01 (ID50) | [2] |
| WAY-100635 | Mouse | Antagonism of 8-OH-DPAT-induced hypothermia | 8-OH-DPAT | 0.01 (ID50) | [2] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate experimental design and replication.
Radioligand Binding Assay Protocol
This protocol is adapted from standard methodologies for determining the binding affinity of compounds to the 5-HT1A receptor.[6][7][8][9]
1. Membrane Preparation:
-
Homogenize rat hippocampal tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
2. Binding Assay:
-
In a 96-well plate, combine the membrane preparation (50-100 µg of protein), [³H]8-OH-DPAT (final concentration of ~1.0 nM), and varying concentrations of the test compound ((S)-WAY 100135 or WAY-100635).
-
For total binding, omit the test compound. For non-specific binding, add a high concentration of unlabeled 5-HT (e.g., 10 µM).
-
Incubate the plate at 30°C for 60 minutes.
3. Filtration and Counting:
-
Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3% polyethyleneimine.
-
Wash the filters multiple times with ice-cold assay buffer.
-
Dry the filters and add scintillation cocktail.
-
Quantify radioactivity using a liquid scintillation counter.
4. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
In Vivo Microdialysis Protocol
This protocol outlines the measurement of extracellular serotonin levels in the rat brain, a method used to assess the in vivo effects of 5-HT1A ligands.[3][10][11][12][13]
1. Surgical Implantation of Microdialysis Probe:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically into the desired brain region (e.g., ventral hippocampus).
-
Secure the cannula with dental cement. Allow the animal to recover for several days.
2. Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes).
3. Drug Administration and Sample Collection:
-
After establishing a stable baseline of serotonin levels, administer the test compound ((S)-WAY 100135, WAY-100635, or an agonist like 8-OH-DPAT) systemically (e.g., subcutaneously or intraperitoneally).
-
Continue collecting dialysate samples for a designated period post-injection.
4. Neurotransmitter Analysis:
-
Analyze the concentration of serotonin in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
5. Data Analysis:
-
Express the serotonin concentrations as a percentage of the baseline levels for each animal.
-
Compare the effects of the different drug treatments on extracellular serotonin levels.
In Vivo Electrophysiology Protocol
This protocol describes the recording of the firing activity of serotonergic neurons in the dorsal raphe nucleus to assess the functional effects of 5-HT1A ligands.[4][14][15][16][17][18]
1. Animal Preparation:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Expose the skull and drill a small hole above the dorsal raphe nucleus.
2. Extracellular Single-Unit Recording:
-
Lower a recording microelectrode into the dorsal raphe nucleus to identify and record the spontaneous firing of individual serotonergic neurons. These neurons are typically identified by their characteristic slow and regular firing pattern.
3. Drug Administration:
-
Administer drugs intravenously to observe their effects on neuronal firing rate.
-
To test for antagonist properties, first administer a 5-HT1A agonist (e.g., 8-OH-DPAT) to inhibit neuronal firing, and then administer the antagonist ((S)-WAY 100135 or WAY-100635) to observe the reversal of this inhibition.
-
To test for intrinsic agonist activity, administer the antagonist alone and observe any changes in the baseline firing rate.
4. Data Analysis:
-
Analyze the firing rate of the neurons before, during, and after drug administration.
-
Express the firing rate as a percentage of the baseline firing rate.
-
Determine the dose-response relationships for the effects of the drugs.
Mandatory Visualizations
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi/o.[19][20][21][22][23] Upon activation by an agonist, this initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also modulate ion channels, leading to neuronal hyperpolarization.[21] A silent antagonist like WAY-100635 binds to the receptor but does not initiate this signaling cascade, effectively blocking the action of agonists. A partial agonist like (S)-WAY 100135 can weakly activate this pathway in the absence of a full agonist.
Caption: 5-HT1A receptor signaling pathway.
Experimental Workflow: Radioligand Binding Assay
The following diagram illustrates the workflow for a competitive radioligand binding assay to determine the affinity of (S)-WAY 100135 and WAY-100635 for the 5-HT1A receptor.
Caption: Radioligand binding assay workflow.
Logical Relationship: Antagonist Effect on Neuronal Firing
This diagram illustrates the logical relationship of how a 5-HT1A agonist and the antagonists, (S)-WAY 100135 and WAY-100635, affect the firing rate of serotonergic neurons in the dorsal raphe nucleus.
Caption: Antagonist effect on neuronal firing.
Conclusion
The choice between this compound and WAY-100635 as a 5-HT1A receptor antagonist should be carefully considered based on the specific experimental goals. WAY-100635 is the preferred tool for studies requiring a "silent" antagonist to block 5-HT1A receptors without introducing any intrinsic agonist activity.[1][2] This is particularly important for elucidating the physiological roles of endogenous serotonin at these receptors. In contrast, (S)-WAY 100135, with its partial agonist properties, may be useful in paradigms where a modest level of receptor stimulation in the absence of the endogenous ligand is desired or needs to be accounted for.[3] Researchers should be mindful of these differences to ensure the accurate interpretation of their findings in the complex field of serotonergic neurotransmission.
References
- 1. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. In vivo Monitoring of Serotonin in the Striatum of Freely-Moving Rats with One-Minute Temporal Resolution by Online Microdialysis-Capillary High Performance Liquid Chromatography at Elevated Temperature and Pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 13. Psychological stress increases serotonin release in the rat amygdala and prefrontal cortex assessed by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Electrophysiological evidence for postsynaptic 5-HT(1A) receptor control of dorsal raphe 5-HT neurones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrophysiological and pharmacological properties of GABAergic cells in the dorsal raphe nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Electrophysiological responses of serotoninergic dorsal raphe neurons to 5-HT1A and 5-HT1B agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Electrophysiological Characteristics of Dorsal Raphe Nucleus in Tail Suspension Test - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | What Do We Really Know About 5-HT1A Receptor Signaling in Neuronal Cells? [frontiersin.org]
- 21. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 23. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to Selective 5-HT1A Antagonists: (S)-WAY 100135 Dihydrochloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The serotonin (B10506) 1A (5-HT1A) receptor, a key modulator of serotonergic neurotransmission, is a critical target in the development of therapeutics for a spectrum of central nervous system disorders, including anxiety and depression. The selection of a suitable antagonist is paramount for both preclinical research and clinical development, with performance characteristics such as binding affinity, selectivity, and functional activity dictating its utility. This guide provides an objective comparison of (S)-WAY 100135 dihydrochloride (B599025) against other prominent selective 5-HT1A antagonists, supported by experimental data and detailed methodologies.
Performance Comparison of Selective 5-HT1A Antagonists
The efficacy and safety of a 5-HT1A antagonist are largely determined by its binding affinity for the target receptor and its selectivity over other receptors, which can mediate off-target effects. The following tables summarize the quantitative performance data for (S)-WAY 100135 and a selection of alternative antagonists.
Table 1: 5-HT1A Receptor Binding Affinity
This table presents the binding affinity of selected antagonists for the 5-HT1A receptor, expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50). Lower values indicate higher affinity.
| Compound | Kᵢ (nM) | IC₅₀ (nM) | Species | Reference(s) |
| (S)-WAY 100135 | - | 15 - 34 | Rat | [1] |
| WAY-100635 | 0.39 | 0.91 - 1.35 | Human, Rat | [2][3] |
| NAN-190 | 1.9 (Kᵦ) | - | Rat | [4] |
| Robalzotan (B1680709) (NAD-299) | High (nM range) | - | Human, Rat | [5] |
| DU-125530 | Low nM range | - | Rat, Human | [6][7] |
Table 2: Receptor Selectivity Profile
Selectivity is crucial for minimizing off-target effects. This table outlines the binding affinity (Ki or IC50 in nM) of the antagonists for various off-target receptors. A higher value indicates lower affinity and thus higher selectivity for the 5-HT1A receptor.
| Compound | 5-HT₁B | 5-HT₁D | 5-HT₂ | D₂ | α₁-adrenergic | Reference(s) |
| (S)-WAY 100135 | >1000 | pKi = 7.58 | >1000 | >1000 | >1000 | [8] |
| WAY-100635 | >100-fold selective | >100-fold selective | >100-fold selective | 940 (D₂L) | pIC₅₀ = 6.6 | [2][9][10] |
| NAN-190 | - | - | - | - | High affinity (pKi = 8.9) | [11] |
| Robalzotan (NAD-299) | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | >100-fold selective | [5] |
| DU-125530 | ≥10-fold selective | ≥10-fold selective | ≥10-fold selective | ≥10-fold selective | ~10-fold lower than 5-HT₁ₐ | [6][7] |
Note: Direct comparison of selectivity can be challenging due to variations in the specific receptors tested and the reporting metrics across different studies.
Table 3: Functional Activity and In Vivo Effects
The functional activity of a ligand describes its effect upon binding to the receptor. For an antagonist, this is ideally "silent" (neutral), meaning it blocks the receptor without eliciting an intrinsic response. Some compounds, however, may exhibit partial agonism.
| Compound | Functional Activity | Key In Vivo Effects | Reference(s) |
| (S)-WAY 100135 | Partial agonist properties reported. | Anxiolytic-like effects in the elevated plus-maze. Can depress neuronal firing. | [12][13] |
| WAY-100635 | Silent (neutral) antagonist. | Blocks 8-OH-DPAT-induced effects; increases serotonergic neuronal activity. | [9][12] |
| NAN-190 | Mixed agonist/antagonist properties. | Antagonizes postsynaptic 5-HT1A receptors but may act as an agonist at somatodendritic autoreceptors. | [4][14] |
| Robalzotan (NAD-299) | Selective antagonist. | Increases the firing rate of 5-HT cells and reverses citalopram-induced inhibition of firing. | [15][16][17] |
| DU-125530 | Silent (neutral) antagonist. | Antagonizes 8-OH-DPAT-induced suppression of 5-HT activity and augments SSRI-induced increases in extracellular 5-HT. | [6][7] |
Signaling Pathways and Experimental Workflows
To provide a deeper context for the comparison of these antagonists, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for characterizing a novel 5-HT1A antagonist.
Figure 1. 5-HT1A Receptor Signaling Pathway and Antagonist Action.
Figure 2. Experimental Workflow for 5-HT1A Antagonist Characterization.
Experimental Protocols
Radioligand Binding Assay (Competitive Inhibition)
This protocol outlines a standard method for determining the binding affinity of a test compound for the 5-HT1A receptor.
-
Membrane Preparation:
-
Homogenize tissue (e.g., rat hippocampus) or cells expressing the human 5-HT1A receptor in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[18]
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the pellet with fresh buffer and re-centrifuge.
-
Resuspend the final pellet in an appropriate assay buffer, and determine the protein concentration.
-
-
Assay Incubation:
-
In a 96-well plate, combine the membrane preparation, a fixed concentration of a high-affinity 5-HT1A radioligand (e.g., [³H]8-OH-DPAT), and varying concentrations of the unlabeled test compound.[19]
-
For determining non-specific binding, a separate set of wells should contain the membrane, radioligand, and a high concentration of a known 5-HT1A ligand (e.g., 10 µM metergoline).[19]
-
Total binding is determined in wells containing only the membrane and radioligand.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[18]
-
-
Filtration and Counting:
-
Rapidly terminate the incubation by vacuum filtration through glass fiber filters, washing with ice-cold buffer to remove unbound radioligand.[18]
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value from the resulting sigmoidal curve using non-linear regression.
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
In Vivo Microdialysis
This protocol describes a method to assess the effect of a 5-HT1A antagonist on neurotransmitter levels in the brain of a living animal.
-
Surgical Implantation:
-
Anesthetize the animal (e.g., rat) and place it in a stereotaxic frame.
-
Surgically implant a microdialysis guide cannula targeting a specific brain region (e.g., ventral hippocampus or prefrontal cortex).
-
Allow the animal to recover from surgery.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Collect baseline dialysate samples at regular intervals to establish basal neurotransmitter levels.
-
-
Drug Administration and Sample Collection:
-
Administer the 5-HT1A antagonist (e.g., via subcutaneous injection or through the dialysis probe).
-
Continue to collect dialysate samples at regular intervals post-administration.
-
In some experiments, a 5-HT1A agonist or a selective serotonin reuptake inhibitor (SSRI) may be co-administered to assess the antagonist's ability to block or modulate their effects.
-
-
Neurotransmitter Analysis:
-
Analyze the concentration of serotonin (5-HT) and/or other neurotransmitters in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the baseline levels.
-
Compare the changes in neurotransmitter levels between the treatment group and a vehicle-treated control group to determine the in vivo effect of the antagonist.
-
This comprehensive guide provides a comparative overview of (S)-WAY 100135 and other key selective 5-HT1A antagonists, offering valuable data and methodologies to aid researchers in their selection of the most appropriate tool for their specific scientific inquiries. The choice of antagonist will ultimately depend on the desired balance of potency, selectivity, and functional activity for the intended application.
References
- 1. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WAY-100135 - Wikipedia [en.wikipedia.org]
- 9. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Mixed agonist/antagonist properties of NAN-190 at 5-HT1A receptors: behavioural and in vivo brain microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. The 5-HT(1A) receptor antagonist robalzotan completely reverses citalopram-induced inhibition of serotonergic cell firing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. 4.3. 5-HT1A Receptor Binding Assays [bio-protocol.org]
Validating the Selectivity of (S)-WAY 100135 Dihydrochloride in a Novel Quadruple-Receptor Expressing Cellular Model: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the selectivity of the 5-HT1A receptor antagonist, (S)-WAY 100135 dihydrochloride (B599025), utilizing a novel in-vitro experimental model. We present a direct comparison with other commonly used 5-HT1A receptor antagonists, supported by hypothetical experimental data, detailed methodologies, and visual representations of the signaling pathway and experimental workflow.
Introduction
(S)-WAY 100135 dihydrochloride is a well-established and potent antagonist of the serotonin (B10506) 1A (5-HT1A) receptor, with an IC50 of approximately 15-34 nM.[1][2] It is widely used as a research tool to investigate the physiological and pathological roles of the 5-HT1A receptor.[3][4][5] While generally considered selective, some evidence suggests potential off-target effects, particularly partial agonism at 5-HT1D and, to a lesser extent, 5-HT1B receptors.[6][7] This guide outlines a novel experimental model designed to rigorously assess the selectivity of this compound in a controlled environment.
Comparative Analysis of 5-HT1A Receptor Antagonists
To provide a clear comparison, this guide evaluates this compound alongside two other known 5-HT1A receptor antagonists: WAY-100635 and Pindolol.
| Compound | Primary Target | Reported IC50/Ki (5-HT1A) | Known Off-Target Activity |
| This compound | 5-HT1A Antagonist | 15-34 nM[1] | Partial agonist at 5-HT1D (pKi = 7.58), weak partial agonist at 5-HT1B (pKi = 5.82)[6][7] |
| WAY-100635 | 5-HT1A Antagonist | ~0.96 nM | Potent D4 receptor agonist[6] |
| Pindolol | Beta-Adrenergic Antagonist | 25-100 nM | Also acts as a 5-HT1A partial agonist/antagonist |
A Novel Experimental Model: Quadruple-Receptor Expressing HEK293 Cells
To directly and simultaneously assess the selectivity of this compound, we propose the use of a human embryonic kidney (HEK293) cell line stably co-expressing the human 5-HT1A, 5-HT1B, 5-HT1D, and Dopamine D4 receptors. This model allows for the concurrent evaluation of a compound's activity at its primary target and key potential off-targets within the same cellular context.
Experimental Workflow
The following diagram outlines the experimental workflow for validating antagonist selectivity using this novel model.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WAY-100135 - Wikipedia [en.wikipedia.org]
- 7. Way 100135 | inhibitor/agonist | CAS 133025-23-7 | Buy Way 100135 from Supplier InvivoChem [invivochem.com]
A Cross-Study Examination of the Behavioral Effects of (S)-WAY 100135 Dihydrochloride
(S)-WAY 100135 dihydrochloride (B599025), a selective 5-HT1A receptor antagonist, has been the subject of numerous behavioral studies to elucidate its role in anxiety, learning, memory, and motor function.[1][2] This guide provides a comparative analysis of its effects across various preclinical models, presenting quantitative data, detailed experimental protocols, and a visualization of its underlying signaling pathway. For comparative purposes, data on the related 5-HT1A antagonist, WAY 100635, is also included where available.
Quantitative Behavioral Data
The following tables summarize the key quantitative findings from studies investigating the behavioral effects of (S)-WAY 100135 dihydrochloride and the comparator compound WAY 100635.
Table 1: Effects on Anxiety-Like Behavior in the Elevated Plus-Maze (EPM)
| Compound | Species (Strain) | Dose (mg/kg) | Route | Key Findings | Reference |
| (S)-WAY 100135 | Mouse (DBA/2) | 2.5 - 5.0 | i.p. | Minor reductions in risk assessment behaviors. | [1] |
| 10 | i.p. | Significant increase in % open arm entries and % open arm time, with no change in general activity. | [1] | ||
| 20 | i.p. | Anxiolytic effect less pronounced; no significant effect on % open arm time. | [1] | ||
| WAY 100635 | Mouse | 0.03 - 9.0 | s.c. | Anxiolytic-like profile with a bell-shaped dose-response. | [3] |
| Rat | 0.3 - 1.0 | s.c. | No significant difference from vehicle-treated animals. | [4] |
Table 2: Effects on Learning and Memory
| Compound | Species (Strain) | Behavioral Task | Model | Dose | Route | Key Findings | Reference |
| (S)-WAY 100135 | Rat (Sprague-Dawley) | Two-Platform Spatial Discrimination | Scopolamine-induced deficit | 3 and 10 mg/kg | s.c. | Prevented the impairment of choice accuracy. | [5] |
| 0.2, 1, and 5 µg/µl | Intra-hippocampal | Dose-dependently prevented the impairment of choice accuracy. | [5] | ||||
| Rat | Delayed Alternation Task | MK-801-induced deficit | 1.25 and 2.5 mg/kg | i.p. | Attenuated the detrimental effects on working memory and selective attention. | [2] | |
| WAY 100635 | Rat (Sprague-Dawley) | Two-Platform Spatial Discrimination | Scopolamine-induced deficit | 1 mg/kg | s.c. | Prevented the impairment of choice accuracy. | [6] |
| Rat | Passive Avoidance | Scopolamine-induced deficit | Not specified | s.c. | Attenuated the impairment of passive avoidance retention. | [7] |
Table 3: Effects on Locomotor Activity
| Compound | Species (Strain) | Condition | Dose (mg/kg) | Route | Key Findings | Reference |
| (S)-WAY 100135 | Rat | Alone | - | i.p. | No effect on locomotor activity. | [2] |
| With MK-801 (0.4 mg/kg) | 10 and 20 | i.p. | Attenuated the locomotor stimulant effects of MK-801. | [2] | ||
| WAY 100635 | Rat | Alone | 0.3 - 1.0 | s.c. | No significant difference from vehicle-treated animals. | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Elevated Plus-Maze (EPM) Test
-
Apparatus: The EPM is a plus-shaped maze elevated above the floor, typically with two open arms and two arms enclosed by walls.[8][9] Dimensions for mice are often around 25-30 cm long and 5 cm wide for each arm, with 15-16 cm high walls for the closed arms.[9][10] The maze is usually made of a non-reflective material and evenly illuminated.[10]
-
Procedure: Animals are placed in the center of the maze facing an open arm and allowed to explore freely for a 5-minute session.[11] The number of entries into and the time spent in the open and closed arms are recorded using a video-tracking system.[9][11] An increase in the proportion of time spent and entries made into the open arms is indicative of an anxiolytic effect.[9]
-
Animal Models: The study with (S)-WAY 100135 used male DBA/2 mice.[1] The WAY 100635 studies cited used mice and rats.[3][4] Animals are typically habituated to the testing room for at least 30-60 minutes before the test.[8]
Two-Platform Spatial Discrimination Task
-
Apparatus: This task is often conducted in a water maze where animals must learn the location of a hidden platform to escape the water.[12] In the two-platform version, the animal is trained to discriminate between two potential platform locations based on spatial cues.
-
Procedure: In the cited study, scopolamine (B1681570) was infused bilaterally into the CA1 region of the dorsal hippocampus 10 minutes before each training session to induce a learning deficit.[5] (S)-WAY 100135 was administered either subcutaneously 30 minutes before each session or directly into the dorsal hippocampus 15 minutes before each session.[5] Choice accuracy, choice latency, and errors of omission are the primary measures.[5]
-
Animal Models: Male Sprague-Dawley rats were used in the study investigating (S)-WAY 100135 and WAY 100635.[5][6]
Locomotor Activity Test
-
Apparatus: Spontaneous locomotor activity is typically measured in an open-field arena equipped with infrared beams or a video-tracking system to monitor movement.[8][13][14]
-
Procedure: Animals are placed in the activity chamber, and their horizontal and vertical movements are recorded over a specified period.[13] In the study with (S)-WAY 100135, locomotor activity was assessed in rats following administration of the compound alone or in combination with the NMDA receptor antagonist MK-801.[2]
-
Animal Models: The study cited used rats.[2] Animals are typically acclimated to the testing room before the experiment begins.[8]
Signaling Pathway and Experimental Workflow
The behavioral effects of (S)-WAY 100135 are primarily mediated through its antagonist action at the 5-HT1A receptor. The following diagrams illustrate the signaling pathway and a typical experimental workflow for behavioral testing.
References
- 1. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Influence of 5-HT1A receptor antagonism on plus-maze behaviour in mice. II. WAY 100635, SDZ 216-525 and NAN-190 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. On the elevated plus-maze the anxiolytic-like effects of the 5-HT(1A) agonist, 8-OH-DPAT, but not the anxiogenic-like effects of the 5-HT(1A) partial agonist, buspirone, are blocked by the 5-HT1A antagonist, WAY 100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (S)-WAY 100135, a 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal scopolamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. WAY 100635, a 5-HT1A receptor antagonist, prevents the impairment of spatial learning caused by intrahippocampal administration of scopolamine or 7-chloro-kynurenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Selective 5-HT1A antagonists WAY 100635 and NAD-299 attenuate the impairment of passive avoidance caused by scopolamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. Elevated Plus Maze for Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of intra-hippocampal scopolamine injections in a repeated spatial acquisition task in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 14. What is the Locomotor Activity Test? [sandiegoinstruments.com]
A Comparative Analysis of (S)-WAY 100135 and its R-enantiomer: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of the enantiomers of WAY 100135, a notable 5-HT1A receptor ligand. This document synthesizes experimental data to delineate the distinct profiles of the (S) and (R)-enantiomers, offering insights into their potential applications in neuroscience research.
WAY 100135 is a phenylpiperazine derivative that has been instrumental in the study of the serotonin (B10506) 5-HT1A receptor. As a chiral molecule, it exists as two non-superimposable mirror images, the (S) and (R)-enantiomers. Pharmacological studies have revealed a significant stereoselectivity in the interaction of these enantiomers with the 5-HT1A receptor, with the (S)-enantiomer demonstrating markedly higher potency. This guide will delve into the specifics of their binding affinities, functional activities, and the experimental methodologies used to characterize them.
Quantitative Comparison of (S)- and (R)-WAY 100135
The following tables summarize the key quantitative data comparing the pharmacological properties of the (S)- and (R)-enantiomers of WAY 100135 at the 5-HT1A receptor. It is widely accepted that the more active (+)-enantiomer corresponds to the (S)-configuration, while the less active (-)-enantiomer is the (R)-configuration.
Table 1: 5-HT1A Receptor Binding Affinity
| Enantiomer | IC50 (nM) | pA2 |
| (S)-(+)-WAY 100135 | 15 - 34[1] | 7.5[2] |
| (R)-(-)-WAY 100135 | Not widely reported | 6.3[2] |
| Racemic (+/-)-WAY 100135 | 34[1][3] | 7.2[2] |
Table 2: Receptor Selectivity and Functional Activity
| Enantiomer | Primary Activity at 5-HT1A | Other Notable Activity |
| (S)-(+)-WAY 100135 | Potent, selective antagonist. Some studies suggest partial agonist activity at presynaptic autoreceptors.[4] | Partial agonist at 5-HT1D receptors (pKi = 7.58) and weak activity at 5-HT1B receptors (pKi = 5.82).[5][6] |
| (R)-(-)-WAY 100135 | Weak antagonist activity.[2] | Not extensively characterized due to low potency. |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of ligand binding, it is crucial to visualize the downstream signaling cascades and the experimental procedures used to measure these effects.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: Radioligand Binding Assay Workflow.
Caption: Enantiomer-Receptor Interaction.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key assays used to characterize the enantiomers of WAY 100135.
Radioligand Binding Assay for 5-HT1A Receptor
Objective: To determine the binding affinity (Ki) of (S)-WAY 100135 and (R)-WAY 100135 for the 5-HT1A receptor through competitive displacement of a radiolabeled ligand.
Materials:
-
Cell membranes expressing the 5-HT1A receptor (e.g., from CHO or HEK293 cells, or rat hippocampus)
-
Radioligand: [3H]8-hydroxy-DPAT
-
Assay buffer: 50 mM Tris-HCl, 10 mM MgSO4, 0.5 mM EDTA, 0.1% (w/v) ascorbic acid, pH 7.4
-
Non-specific binding control: 10 µM serotonin or 8-OH-DPAT
-
Test compounds: (S)-WAY 100135 and (R)-WAY 100135 at a range of concentrations
-
96-well microplates
-
Glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Filtration apparatus
-
Liquid scintillation counter and cocktail
Procedure:
-
Thaw the cell membranes on ice and dilute to the desired protein concentration in assay buffer.
-
In a 96-well plate, add the assay components in the following order:
-
Assay buffer (for total binding) or non-specific binding control.
-
Test compound at various concentrations.
-
Diluted [3H]8-hydroxy-DPAT (final concentration typically 0.2-1.0 nM).
-
Diluted membrane preparation.
-
-
Incubate the plate at room temperature or 37°C for 60 minutes to allow binding to reach equilibrium.
-
Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Transfer the filters to scintillation vials, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value for each enantiomer by non-linear regression analysis of the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
[³⁵S]GTPγS Binding Assay for Functional Activity
Objective: To assess the functional activity of (S)-WAY 100135 and (R)-WAY 100135 at the 5-HT1A receptor by measuring their ability to modulate agonist-stimulated G-protein activation. As antagonists, they are expected to inhibit the stimulation of [³⁵S]GTPγS binding by a 5-HT1A agonist.
Materials:
-
Cell membranes expressing the 5-HT1A receptor
-
Assay buffer: 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4
-
[³⁵S]GTPγS
-
GDP (typically 10-30 µM)
-
5-HT1A receptor agonist (e.g., 8-OH-DPAT)
-
Test compounds: (S)-WAY 100135 and (R)-WAY 100135
-
Unlabeled GTPγS for determining non-specific binding
-
96-well filter plates and vacuum manifold
-
Scintillation counter
Procedure:
-
Prepare the membrane suspension in assay buffer.
-
In a 96-well plate, add the following:
-
Assay buffer
-
GDP
-
Test compound ((S)- or (R)-WAY 100135) at various concentrations.
-
5-HT1A agonist at a fixed concentration (e.g., its EC80).
-
Membrane preparation.
-
-
Pre-incubate for a short period.
-
Initiate the reaction by adding [³⁵S]GTPγS. For non-specific binding wells, add a high concentration of unlabeled GTPγS.
-
Incubate the plate at 30°C for 60-90 minutes.
-
Terminate the reaction by rapid filtration through the filter plate.
-
Wash the filters with ice-cold assay buffer.
-
Dry the filter plate and measure the bound radioactivity using a scintillation counter.
-
Analyze the data to determine the ability of each enantiomer to inhibit agonist-stimulated [³⁵S]GTPγS binding and calculate its IC50 and subsequently its functional antagonist constant (Kb).
Conclusion
The experimental data clearly demonstrate a significant stereoselectivity in the pharmacological activity of WAY 100135. The (S)-enantiomer is a potent 5-HT1A receptor antagonist with high affinity, while the (R)-enantiomer exhibits considerably weaker antagonist properties. This pronounced difference underscores the importance of chiral separation in drug development and the use of enantiomerically pure compounds in research to ensure target specificity and to accurately interpret experimental results. (S)-WAY 100135 remains a valuable tool for investigating the role of the 5-HT1A receptor in various physiological and pathological processes. Researchers employing this compound should be aware of its potential partial agonist activity at presynaptic autoreceptors and its off-target effects at 5-HT1D receptors at higher concentrations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WAY-100135 - Wikipedia [en.wikipedia.org]
- 6. Way 100135 | inhibitor/agonist | CAS 133025-23-7 | Buy Way 100135 from Supplier InvivoChem [invivochem.com]
A Comparative Guide to (S)-WAY 100135 Dihydrochloride for 5-HT1A Receptor Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-WAY 100135 dihydrochloride (B599025) with other commonly used 5-HT1A receptor antagonists. The information presented is intended to aid in the selection of the most appropriate pharmacological tools for reproducible research findings. Data is compiled from published literature to ensure an objective overview of performance and characteristics.
Introduction to (S)-WAY 100135 Dihydrochloride
This compound is a potent and selective antagonist of the 5-hydroxytryptamine-1A (5-HT1A) receptor.[1] It is widely utilized in neuroscience research to investigate the physiological and pathological roles of the 5-HT1A receptor. However, subtle but significant differences in its pharmacological profile compared to other antagonists can impact experimental outcomes and their reproducibility. This guide will explore these differences, providing quantitative data and detailed methodologies for key experimental assays.
Comparative Analysis of 5-HT1A Receptor Antagonists
The selection of a 5-HT1A receptor antagonist can significantly influence experimental results. While (S)-WAY 100135 is a potent antagonist, some studies suggest it may possess partial agonist properties, unlike "silent" or "neutral" antagonists such as WAY-100635.[2] This section provides a comparative summary of key pharmacological parameters for (S)-WAY 100135 and other frequently used antagonists.
Table 1: In Vitro Binding Affinity at Human 5-HT1A Receptors
| Compound | Kᵢ (nM) | IC₅₀ (nM) | Reference(s) |
| (S)-WAY 100135 | - | 15 | [1] |
| WAY-100635 | 0.39 | 0.91 - 2.2 | [3][4][5] |
| Spiperone (B1681076) | - | 55.5 (inhibits basal activity) | [6] |
| NAN-190 | 1.9 (Kᴇ) | - | [7] |
| Lecozotan (B8752296) | 1.6 (agonist site), 4.5 (antagonist site) | - | [8] |
Kᵢ: Inhibitory constant; IC₅₀: Half-maximal inhibitory concentration; Kᴇ: Equilibrium dissociation constant.
Table 2: Functional Activity Profile
| Compound | Primary Activity | Evidence of Partial Agonism/Inverse Agonism | Key Distinctions | Reference(s) |
| (S)-WAY 100135 | Antagonist | Yes, may decrease 5-HT levels alone. | Can induce a transient, dose-dependent decrease in hippocampal 5-HT levels. | [2] |
| WAY-100635 | Silent/Neutral Antagonist | No, considered a "silent" antagonist. | Does not alter basal 5-HT levels when administered alone. Also a potent dopamine (B1211576) D4 receptor agonist. | [2][3][6] |
| Spiperone | Inverse Agonist | Yes, inhibits basal [³⁵S]GTPγS binding. | Also has high affinity for D2 and 5-HT2A receptors. | [6][9][10] |
| NAN-190 | Antagonist | Yes, suggested partial agonist properties in some models. | Also a potent α1-adrenoceptor antagonist and may block Nav1.7 sodium channels. | [7][11][12] |
| Lecozotan | Silent Antagonist | No, described as a silent antagonist. | Potentiates glutamate (B1630785) and acetylcholine (B1216132) release in the hippocampus. | [8][13] |
Experimental Protocols
Reproducibility of findings heavily relies on detailed and standardized experimental protocols. This section outlines key methodologies for characterizing the interaction of compounds like (S)-WAY 100135 with the 5-HT1A receptor.
Radioligand Binding Assay (Competitive Inhibition)
This assay determines the binding affinity of a test compound for the 5-HT1A receptor by measuring its ability to displace a radiolabeled ligand.
1. Membrane Preparation:
-
Homogenize tissue (e.g., rat hippocampus) or cells expressing the human 5-HT1A receptor in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).[14]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove large debris.[14]
-
Pellet the membranes by high-speed centrifugation (e.g., 20,000 x g).[14]
-
Wash the pellet by resuspension in fresh buffer and repeat the centrifugation.[14]
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) for storage at -80°C.[14]
-
Determine protein concentration using a standard method (e.g., BCA assay).[14]
2. Assay Procedure:
-
On the day of the assay, thaw and resuspend the membranes in the final binding buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4).[14]
-
In a 96-well plate, combine the membrane preparation, the radioligand (e.g., [³H]8-OH-DPAT or [³H]WAY-100635), and various concentrations of the unlabeled test compound (e.g., (S)-WAY 100135).[14][15]
-
To determine non-specific binding, a high concentration of a known 5-HT1A ligand (e.g., unlabeled serotonin (B10506) or WAY-100635) is used in a set of wells.[15]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) to reach equilibrium.[14]
3. Filtration and Detection:
-
Terminate the binding reaction by rapid vacuum filtration through a filter mat (e.g., GF/C filters pre-soaked in polyethyleneimine).[14]
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[14]
-
Dry the filters and measure the radioactivity using a scintillation counter.[14]
4. Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kᴅ)), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.[15]
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins coupled to the 5-HT1A receptor, allowing for the differentiation of agonists, antagonists, and inverse agonists.
1. Membrane Preparation:
-
Prepare cell membranes expressing the 5-HT1A receptor as described in the radioligand binding assay protocol.
2. Assay Procedure:
-
In a 96-well plate, combine the membrane preparation, GDP (to ensure all G-proteins are in an inactive state), and the test compound (e.g., (S)-WAY 100135) or vehicle.[16][17]
-
To assess antagonist activity, pre-incubate with the antagonist before adding a known 5-HT1A agonist (e.g., 8-OH-DPAT). To assess inverse agonist activity, measure the effect of the compound on basal binding.[6][17]
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60-90 minutes).[17]
3. Filtration and Detection:
-
Terminate the reaction and wash the filters as described in the radioligand binding assay protocol.[17]
-
Measure the incorporated [³⁵S]GTPγS using a scintillation counter.[18]
4. Data Analysis:
-
For agonists, calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) from the dose-response curve of stimulated [³⁵S]GTPγS binding.
-
For antagonists, determine the ability to block agonist-stimulated binding.
-
For inverse agonists, measure the reduction in basal [³⁵S]GTPγS binding.[6]
Forskolin-Induced cAMP Accumulation Assay
This assay measures the functional consequence of 5-HT1A receptor activation (which is Gᵢ-coupled and thus inhibits adenylyl cyclase) by quantifying changes in intracellular cyclic AMP (cAMP) levels.
1. Cell Culture and Plating:
-
Culture cells expressing the human 5-HT1A receptor in appropriate media.[19]
-
Plate the cells in a 96- or 384-well plate and allow them to adhere overnight.[19]
2. Assay Procedure:
-
Wash the cells with assay buffer.
-
Add the test compound (antagonist) at various concentrations and pre-incubate.[19]
-
Add a 5-HT1A agonist (e.g., 8-OH-DPAT) to stimulate the receptor, along with forskolin (B1673556) (a direct activator of adenylyl cyclase) to induce a measurable level of cAMP.[19][20]
-
Incubate for a defined period (e.g., 30 minutes) at room temperature.[19]
3. cAMP Detection:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., LANCE Ultra cAMP assay or AlphaScreen).[19][21][22]
4. Data Analysis:
-
Express the data as a percentage of the forskolin-stimulated response.
-
Plot the percentage of inhibition against the log concentration of the antagonist.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Visualizations
5-HT1A Receptor Signaling Pathway
Caption: 5-HT1A receptor signaling cascade.
Experimental Workflow for Antagonist Characterization
Caption: Workflow for 5-HT1A antagonist characterization.
Conclusion
The choice of a 5-HT1A receptor antagonist is a critical decision in experimental design. While this compound is a potent and selective tool, researchers should be aware of its potential for partial agonist activity, which distinguishes it from silent antagonists like WAY-100635. The provided data and protocols aim to facilitate informed decisions and enhance the reproducibility of research findings in the study of the 5-HT1A receptor system. Careful consideration of the specific experimental question and the pharmacological nuances of each antagonist is paramount for generating robust and reliable data.
References
- 1. This compound | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 2. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WAY 100635 maleate | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Inhibition of the constitutive activity of human 5-HT1A receptors by the inverse agonist, spiperone but not the neutral antagonist, WAY 100,635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NAN-190: agonist and antagonist interactions with brain 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of lecozotan in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Electrophysiological evidence that spiperone is an antagonist of 5-HT1A receptors in the dorsal raphe nucleus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Spiperone: influence of spiro ring substituents on 5-HT2A serotonin receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effect of the putative 5-HT1A receptor antagonist NAN-190 on rat brain serotonergic transmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NAN-190, a 5-HT1A antagonist, alleviates inflammatory pain by targeting Nav1.7 sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Lecozotan (SRA-333): a selective serotonin 1A receptor antagonist that enhances the stimulated release of glutamate and acetylcholine in the hippocampus and possesses cognitive-enhancing properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. benchchem.com [benchchem.com]
- 16. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. researchgate.net [researchgate.net]
- 21. resources.revvity.com [resources.revvity.com]
- 22. blossombio.com [blossombio.com]
A Head-to-Head Comparison of (S)-WAY 100135 and Pindolol as 5-HT1A Antagonists
For researchers, scientists, and drug development professionals, the selection of an appropriate 5-HT1A receptor antagonist is a critical decision in experimental design. This guide provides a comprehensive, data-driven comparison of two commonly used antagonists: (S)-WAY 100135 and pindolol (B1678383). We will delve into their binding affinities, functional activities, and selectivity profiles, supported by experimental data and detailed protocols.
The serotonin (B10506) 1A (5-HT1A) receptor, a G-protein coupled receptor (GPCR), is extensively distributed throughout the central nervous system and plays a crucial role in modulating mood, anxiety, and cognition.[1] Consequently, it is a significant target for therapeutic intervention in various neuropsychiatric disorders.[1] (S)-WAY 100135 is a potent and selective 5-HT1A receptor antagonist, while pindolol, a non-selective beta-adrenergic receptor blocker, also exhibits notable affinity for the 5-HT1A receptor.[2] This guide aims to provide an objective comparison to aid researchers in selecting the optimal tool for their specific research needs.
Data Presentation: Quantitative Comparison
The following tables summarize the key pharmacological parameters of (S)-WAY 100135 and pindolol at the 5-HT1A receptor, derived from various in vitro studies.
Table 1: Binding Affinity for the 5-HT1A Receptor
| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) | IC₅₀ (nM) | Reference |
| (S)-WAY 100135 | 15 | ||||
| (±)-WAY 100135 | Rat Hippocampus | 34 | [3][4] | ||
| (-)-Pindolol | [³H]8-OH-DPAT | Human Brain (Dorsal Raphe) | 10.8 | [5] | |
| (-)-Pindolol | [³H]8-OH-DPAT | Human Brain (Hippocampus) | 6.5 - 13.5 | [5] | |
| (-)-Pindolol | CHO-h5-HT1A cells | 6.4 | [6] | ||
| (±)-Pindolol | [³H]WAY-100635 | Human Brain (Dorsal Raphe) | 8.9 ± 1.1 | [5] | |
| (±)-Pindolol | [³H]WAY-100635 | Human Brain (Hippocampus CA1) | 14.4 ± 1.5 | [5] | |
| Pindolol | 8.9 | 6.8 | [1] |
Table 2: Antagonist Potency at the 5-HT1A Receptor
| Compound | Assay | pA₂ | Reference |
| (±)-WAY 100135 | 5-CT-induced hyperpolarization in rat superior cervical ganglion | 7.2 | [7] |
| (+)-WAY 100135 | 5-CT-induced hyperpolarization in rat superior cervical ganglion | 7.5 | [7] |
| (-)-WAY 100135 | 5-CT-induced hyperpolarization in rat superior cervical ganglion | 6.3 | [7] |
| (±)-WAY 100135 | Antagonism of 5-carboxamidoiodotryptamine in guinea-pig ileum | 7.2 | [3][4] |
Table 3: Functional Activity at the 5-HT1A Receptor
| Compound | Activity | Assay | Efficacy | Reference |
| (S)-WAY 100135 | Antagonist | No agonist activity observed | [7] | |
| (S)-WAY 100135 | Partial Agonist | Decrease in hippocampal 5-HT levels | Transient, dose-dependent decrease | [8] |
| (-)-Pindolol | Partial Agonist | [³⁵S]GTPγS binding in CHO-h5-HT1A cells | 20.3% relative to 5-HT | [6] |
| (-)-Pindolol | Partial Agonist | MAPK activation in CHO-h5-HT1A cells | 57% relative to (+)8-OH-DPAT | [9] |
| (-)-Pindolol | Antagonist | Reversal of 8-OH-DPAT inhibition of adenylyl cyclase | Potent reversal | [10] |
Table 4: Selectivity Profile
| Compound | Receptor | Kᵢ (nM) or IC₅₀ (> µM) | Selectivity vs. 5-HT1A | Reference |
| (S)-WAY 100135 | 5-HT1B, 5-HT1C, 5-HT2, α₁, α₂, D₂ | > 1000 nM | > 66-fold | |
| (S)-WAY 100135 | 5-HT1D | pKᵢ = 7.58 | Similar to 5-HT1A | [11][12] |
| (S)-WAY 100135 | 5-HT1B | pKᵢ = 5.82 | Lower affinity | [11][12] |
| Pindolol | β₁-adrenergic | 0.25 | [13] | |
| Pindolol | β₂-adrenergic | 0.54 | [13] | |
| Pindolol | 5-HT1B | Also acts as an antagonist | [1][14] |
Signaling Pathways and Experimental Workflows
To understand the functional consequences of 5-HT1A receptor antagonism, it is essential to visualize the underlying signaling cascades and the experimental procedures used for their characterization.
Caption: Canonical 5-HT1A receptor signaling cascade.
The activation of the 5-HT1A receptor by an agonist like serotonin initiates a signaling cascade through the inhibitory G-protein, Gᵢ/ₒ.[15] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels, and the modulation of ion channels, causing neuronal hyperpolarization.[15][16] Antagonists like (S)-WAY 100135 and pindolol prevent these downstream effects by blocking the initial receptor activation.
Caption: A generalized workflow for characterizing 5-HT1A antagonists.
The characterization of a 5-HT1A antagonist typically follows a structured experimental workflow, beginning with in vitro binding and functional assays to determine affinity and potency, followed by selectivity profiling and in vivo studies to assess physiological and behavioral effects.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols used to characterize (S)-WAY 100135 and pindolol.
Radioligand Binding Assay (Competitive Inhibition)
Objective: To determine the binding affinity (Kᵢ) of a test compound for the 5-HT1A receptor.
Materials:
-
Receptor Source: Membranes from cells (e.g., HEK293 or CHO) stably expressing the human 5-HT1A receptor, or brain tissue homogenates (e.g., hippocampus).
-
Radioligand: A high-affinity 5-HT1A receptor radioligand, such as [³H]8-OH-DPAT.
-
Test Compound: (S)-WAY 100135 or pindolol at various concentrations.
-
Non-specific Binding Control: A high concentration of a known 5-HT1A ligand (e.g., 10 µM serotonin) to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.
-
Filtration Apparatus: A cell harvester and glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation: Homogenize the receptor source tissue or cells in a suitable buffer and prepare a membrane fraction by centrifugation.
-
Assay Setup: In a 96-well plate, add the assay buffer, the radioligand at a fixed concentration (typically near its K₋d value), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at a specific temperature (e.g., 37°C) for a defined period (e.g., 30 minutes) to allow binding to reach equilibrium.
-
Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K₋d), where [L] is the concentration of the radioligand and K₋d is its dissociation constant.
[³⁵S]GTPγS Binding Assay
Objective: To assess the functional activity of a compound (agonist, partial agonist, or antagonist) by measuring its effect on G-protein activation.
Materials:
-
Receptor Source: Membranes from cells expressing the 5-HT1A receptor.
-
Radioligand: [³⁵S]GTPγS.
-
Test Compound: (S)-WAY 100135 or pindolol.
-
Agonist: A known 5-HT1A agonist (e.g., 5-HT or 8-OH-DPAT) for antagonist studies.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 1 mM EGTA, 3 mM MgCl₂, 100 mM NaCl, pH 7.4.
-
GDP: To ensure G-proteins are in their inactive state at the start of the assay.
Procedure:
-
Membrane Incubation: Incubate the cell membranes with the test compound (and a fixed concentration of agonist for antagonist mode) and GDP in the assay buffer.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: For agonist activity, plot the stimulated binding against the compound concentration to determine EC₅₀ and Eₘₐₓ values. For antagonist activity, measure the inhibition of agonist-stimulated [³⁵S]GTPγS binding to determine the IC₅₀ and subsequently the K₋b value.
In Vitro Electrophysiology (Slice Patch-Clamp)
Objective: To measure the effect of a 5-HT1A antagonist on neuronal excitability and agonist-induced responses.
Materials:
-
Brain Slices: Acutely prepared brain slices containing the region of interest (e.g., dorsal raphe nucleus or hippocampus).
-
Artificial Cerebrospinal Fluid (aCSF): Continuously bubbled with 95% O₂/5% CO₂.
-
Recording Pipettes: Filled with an appropriate intracellular solution.
-
Electrophysiology Rig: Including a microscope, micromanipulators, amplifier, and data acquisition system.
-
Test Compounds: (S)-WAY 100135, pindolol, and a 5-HT1A agonist.
Procedure:
-
Slice Preparation: Prepare acute brain slices from an animal and maintain them in oxygenated aCSF.
-
Recording: Obtain whole-cell patch-clamp recordings from individual neurons in the target region.
-
Baseline Recording: Record baseline neuronal activity, such as resting membrane potential and firing rate.
-
Drug Application: Apply the 5-HT1A agonist to the bath to induce a response (e.g., hyperpolarization).
-
Antagonist Application: Co-apply the antagonist ((S)-WAY 100135 or pindolol) with the agonist to observe the blockade of the agonist-induced response.
-
Data Analysis: Analyze the changes in membrane potential, firing frequency, and other electrophysiological parameters to quantify the antagonist effect.
Head-to-Head Comparison
(S)-WAY 100135
(S)-WAY 100135 is a highly potent and selective 5-HT1A receptor antagonist. Its high selectivity for the 5-HT1A receptor over other serotonin receptor subtypes and adrenergic and dopaminergic receptors makes it a valuable tool for specifically investigating 5-HT1A receptor function. While generally considered a "silent" antagonist with no intrinsic agonist activity, some studies have reported weak partial agonist effects under certain conditions, such as a transient decrease in hippocampal 5-HT levels when administered alone.[7][8] The (+)-enantiomer of WAY-100135 is markedly more active than the (-)-enantiomer.[7]
Pindolol
Pindolol is a non-selective β-adrenergic receptor antagonist that also possesses significant affinity for the 5-HT1A receptor.[2] Its key distinguishing feature is its partial agonist activity at the 5-HT1A receptor.[6] This means that in the absence of a full agonist, it can weakly activate the receptor, while in the presence of a full agonist, it acts as a competitive antagonist.[6] This dual activity has led to its investigation as an adjunct therapy to accelerate the therapeutic onset of selective serotonin reuptake inhibitors (SSRIs).[5] Pindolol's lack of selectivity, with high affinity for both β₁ and β₂-adrenergic receptors, is a critical consideration for experimental design, as effects on the adrenergic system may confound the interpretation of results focused on the serotonergic system.[13]
Conclusion
The choice between (S)-WAY 100135 and pindolol as a 5-HT1A antagonist depends heavily on the specific research question.
-
For studies requiring high selectivity and a "silent" antagonist profile to specifically probe the role of 5-HT1A receptor blockade, (S)-WAY 100135 is the superior choice. Its minimal off-target effects ensure that the observed outcomes can be more confidently attributed to 5-HT1A receptor antagonism.
-
For investigations into the effects of partial agonism at the 5-HT1A receptor or studies where the interaction with the adrenergic system is also of interest, pindolol may be a suitable tool. However, its non-selectivity necessitates careful experimental design and control to differentiate between its effects on the serotonergic and adrenergic systems.
Researchers must carefully consider the quantitative data on binding affinity, antagonist potency, functional activity, and selectivity presented in this guide to make an informed decision that best suits their experimental goals. The provided experimental protocols offer a foundation for designing and executing robust studies to further elucidate the complex roles of the 5-HT1A receptor in health and disease.
References
- 1. Pindolol, 5-HT1A and 5-HT1B receptor antagonist (CAS 13523-86-9) | Abcam [abcam.com]
- 2. Pindolol - Wikipedia [en.wikipedia.org]
- 3. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Agonist and antagonist actions of (-)pindolol at recombinant, human serotonin1A (5-HT1A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Agonist properties of pindolol at h5-HT1A receptors coupled to mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antagonism of 5-hydroxytryptamine1A (5-HT1A) receptor-mediated modulation of adenylate cyclase activity by pindolol and propranolol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WAY-100135 - Wikipedia [en.wikipedia.org]
- 12. medkoo.com [medkoo.com]
- 13. benchchem.com [benchchem.com]
- 14. Pindolol does not act only on 5-HT1A receptors in augmenting antidepressant activity in the mouse forced swimming test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. The 5-HT1A Receptor: A Signaling Hub Linked to Emotional Balance - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
(S)-WAY 100135: A Veteran Tool Still Relevant in the Era of Novel 5-HT1A Antagonists
For researchers, scientists, and drug development professionals, the selection of a suitable 5-HT1A receptor antagonist is a critical decision in experimental design. While a plethora of newer, more potent, and selective antagonists have emerged, the prototypical antagonist, (S)-WAY 100135, continues to be a valuable tool in neuroscience research. This guide provides a comprehensive comparison of (S)-WAY 100135 with newer alternatives, supported by experimental data, to elucidate the rationale for its continued use.
(S)-WAY 100135, a phenylpiperazine derivative, is a potent and selective antagonist at the 5-HT1A receptor.[1][2] Its utility in characterizing the physiological and behavioral roles of this receptor is well-documented.[3][4] However, a key characteristic that distinguishes it from many newer antagonists is its partial agonist activity, particularly at somatodendritic 5-HT1A autoreceptors.[5] This nuanced pharmacological profile can be either a confounding factor or a desirable attribute depending on the research question.
Comparative Analysis of 5-HT1A Antagonists
The following tables provide a quantitative comparison of (S)-WAY 100135 with a selection of newer 5-HT1A antagonists, including WAY 100635, Lecozotan (B8752296), DU-125530, and the biased agonist F15599.
Table 1: Comparative Binding Affinities (Ki, nM) of 5-HT1A Antagonists
| Compound | 5-HT1A (Human) | 5-HT1A (Rat) | α1-adrenoceptor | D2 Receptor |
| (S)-WAY 100135 | 15[1] | 34[2] | Moderate Affinity[5] | >1000[1] |
| WAY 100635 | ~1 | High Affinity[5] | Moderate Affinity[5] | - |
| Lecozotan | 1.6 (agonist site), 4.5 (antagonist site)[6] | - | >60-fold selectivity[6] | 1548[7] |
| DU-125530 | Low nM[8] | Low nM[8] | ≥10-fold selectivity[9] | - |
| F15599 (Biased Agonist) | 3.4[10] | - | High Selectivity[11] | - |
Table 2: Functional Activity of 5-HT1A Antagonists
| Compound | Functional Assay | Potency (IC50/EC50, nM) | Intrinsic Activity |
| (S)-WAY 100135 | Inhibition of 8-OH-DPAT-induced effects | ED50 ≈ 3.3 mg/kg (in vivo)[5] | Partial Agonist[5] |
| WAY 100635 | Inhibition of 8-OH-DPAT-induced effects | ED50 ≈ 0.03 mg/kg (in vivo)[5] | Silent Antagonist[12] |
| Lecozotan | cAMP Inhibition | IC50 = 25.1[7] | Full Antagonist[6][7] |
| DU-125530 | Antagonism of 8-OH-DPAT effects | - | Silent Antagonist[8][9] |
| F15599 | [35S]-GTPγS Binding | - | Biased Agonist[11] |
Signaling Pathways and Experimental Workflows
To understand the action of these antagonists, it is crucial to visualize the 5-HT1A receptor signaling cascade and the experimental workflows used for their characterization.
References
- 1. Functional binding assays for estimation of the intrinsic efficacy of ligands at the 5-HT1A receptor: application for screening drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Safety, tolerability, pharmacokinetics and pharmacodynamics of ascending single and multiple doses of lecozotan in healthy young and elderly subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Portico [access.portico.org]
- 8. Preclinical and clinical characterization of the selective 5-HT(1A) receptor antagonist DU-125530 for antidepressant treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preclinical and clinical characterization of the selective 5-HT1A receptor antagonist DU-125530 for antidepressant treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Signal transduction and functional selectivity of F15599, a preferential post-synaptic 5-HT1A receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to In Vivo Target Engagement of (S)-WAY 100135 Dihydrochloride and Alternative 5-HT1A Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (S)-WAY 100135 dihydrochloride (B599025) and its alternatives for in vivo target engagement of the serotonin (B10506) 1A (5-HT1A) receptor. The information presented herein is intended to assist researchers in selecting the most appropriate pharmacological tool for their specific experimental needs.
(S)-WAY 100135 is a potent and selective 5-HT1A receptor antagonist. However, in vivo studies have revealed that it may exhibit partial agonist properties at somatodendritic 5-HT1A autoreceptors, which can influence experimental outcomes.[1] This guide compares (S)-WAY 100135 with WAY-100635, a closely related "silent" antagonist, and other relevant compounds, focusing on their in vivo target engagement profiles.
Quantitative Comparison of 5-HT1A Receptor Antagonists
The following tables summarize key in vivo and in vitro parameters for (S)-WAY 100135 and its primary comparator, WAY-100635.
| Compound | In Vivo Potency (ED50) | In Vivo Effect on Neuronal Firing | Receptor Occupancy | Notes |
| (S)-WAY 100135 dihydrochloride | ~3.3 mg/kg (reversal of 8-OH-DPAT-induced decrease in hippocampal 5-HT)[1] | Moderately depressed neuronal activity at all doses tested (0.025-1.0 mg/kg i.v.) in cats.[2] | Data on percentage of receptor occupancy at specific doses is limited. | Exhibits partial agonist activity, particularly at somatodendritic autoreceptors, leading to a decrease in 5-HT levels when administered alone.[1] |
| WAY-100635 | ~0.03 mg/kg (reversal of 8-OH-DPAT-induced decrease in hippocampal 5-HT)[1] | Significantly increased neuronal activity (0.025-0.5 mg/kg i.v.) in cats.[2] | High in vivo binding selectivity to 5-HT1A receptors.[3] In primates, pretreatment with WAY-100635 markedly inhibited [carbonyl-11C]WAY-100635 binding.[4] | Considered a "silent" antagonist with no intrinsic agonist activity.[3] |
| Compound | In Vitro Affinity (IC50/Ki) | Selectivity |
| This compound | IC50 = 34 nM (rat hippocampal 5-HT1A receptor) | High affinity for 5-HT1A receptors, with moderate affinity for alpha 1-adrenoceptors.[1] |
| WAY-100635 | IC50 = 1.35 nM (displacement of [3H]8-OH-DPAT binding in rat hippocampus)[3] | >100-fold selective for the 5-HT1A site relative to a range of other CNS receptors.[3] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vivo Microdialysis for Serotonin Measurement
This protocol is adapted from studies investigating the effects of 5-HT1A receptor antagonists on extracellular serotonin levels.[1][5][6][7]
-
Animal Preparation: Adult male Sprague-Dawley rats are anesthetized (e.g., with chloral (B1216628) hydrate).
-
Stereotaxic Surgery: The animal is placed in a stereotaxic frame. A guide cannula is implanted to target the desired brain region (e.g., ventral hippocampus or prefrontal cortex).
-
Microdialysis Probe Insertion: A microdialysis probe (e.g., with a 2-4 mm semi-permeable membrane) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant flow rate (typically 1-2 µL/min).
-
Equilibration: The system is allowed to equilibrate for at least 60-120 minutes before sample collection.
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish baseline extracellular serotonin levels.
-
Drug Administration: (S)-WAY 100135, WAY-100635, or another compound of interest is administered (e.g., via intraperitoneal or subcutaneous injection).
-
Sample Collection: Dialysate collection continues for the desired duration after drug administration.
-
Sample Analysis: Serotonin levels in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
In Vivo 5-HT1A Receptor Occupancy using Positron Emission Tomography (PET)
This protocol is based on studies utilizing [carbonyl-11C]WAY-100635 to measure 5-HT1A receptor occupancy.[4][8][9][10][11]
-
Radioligand Synthesis: [carbonyl-11C]WAY-100635 is synthesized with high specific activity.
-
Animal/Human Subject Preparation: The subject is positioned in the PET scanner. For animal studies, anesthesia may be required.
-
Baseline Scan: A baseline PET scan is acquired following intravenous injection of [carbonyl-11C]WAY-100635. The scan duration is typically 60-90 minutes.
-
Drug Administration: The test compound (e.g., (S)-WAY 100135 or an alternative) is administered at the desired dose and route.
-
Post-Dosing Scan: A second PET scan is performed after a suitable time interval to allow for drug distribution and target engagement.
-
Image Acquisition and Reconstruction: PET data is acquired and reconstructed to generate dynamic images of radioligand distribution in the brain.
-
Data Analysis:
-
Regions of interest (ROIs) are drawn on the PET images, including areas with high 5-HT1A receptor density (e.g., hippocampus, cortex) and a reference region with negligible specific binding (e.g., cerebellum).
-
Time-activity curves are generated for each ROI.
-
Receptor occupancy is calculated by comparing the binding potential (BP) or other quantitative measures of specific binding between the baseline and post-dosing scans. The formula for occupancy is typically: Occupancy (%) = 100 * (BP_baseline - BP_post-dosing) / BP_baseline.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for assessing in vivo target engagement.
References
- 1. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PET-characterization of [carbonyl-11C]WAY-100635 binding to 5-HT1A receptors in the primate brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [11C]WAY 100635: a radioligand for imaging 5-HT1A receptors with positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Imaging the 5-HT(1A) receptors with PET: WAY-100635 and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Tracer kinetic modeling of the 5-HT1A receptor ligand [carbonyl-11C]WAY-100635 for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Localization of 5-HT1A receptors in the living human brain using [carbonyl-11C]WAY-100635: PET with anatomic standardization technique - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-WAY 100135 Dihydrochloride: A Comparative Analysis for Preclinical Research
(S)-WAY 100135 dihydrochloride (B599025), a phenylpiperazine derivative, has been a cornerstone tool in neuroscience research for its antagonist activity at the 5-HT1A receptor. This guide provides a comprehensive comparison of (S)-WAY 100135 dihydrochloride with its successor, WAY 100635, and other relevant serotonergic agents, supported by experimental data to aid researchers in selecting the appropriate compound for their studies. While initially lauded for its high selectivity, subsequent research has revealed a more complex pharmacological profile for (S)-WAY 100135.
Pharmacological Profile: Beyond 5-HT1A Antagonism
(S)-WAY 100135 is a potent antagonist at both presynaptic and postsynaptic 5-HT1A receptors.[1][2] The (+)-enantiomer of WAY 100135 is significantly more active in binding, functional, and behavioral studies.[1] However, its selectivity is not absolute. Further investigations have demonstrated that it also acts as a partial agonist at the 5-HT1D receptor with a pKi of 7.58, which is nearly identical to its affinity for the 5-HT1A receptor.[3] It also displays much lower affinity for the 5-HT1B receptor (pKi = 5.82).[3] This off-target activity is a critical consideration for interpreting experimental results.
In contrast, WAY 100635 was developed as a more potent and purportedly more selective 5-HT1A antagonist.[3][4] However, it was later discovered to be a potent D4 receptor agonist, adding another layer of complexity to its use as a selective research tool.[3][5]
Comparative Binding Affinities
The following table summarizes the binding affinities of this compound and WAY 100635 for various receptors, as reported in the literature.
| Compound | Receptor | Binding Affinity (IC50/Kd) | Reference |
| This compound | 5-HT1A | IC50 = 15 nM | |
| 5-HT1A (rat hippocampus) | IC50 = 34 nM | [1][2] | |
| 5-HT1B, 5-HT1C, 5-HT2, α1, α2, D2 | IC50 > 1000 nM | ||
| WAY 100635 | 5-HT1A | - | |
| Dopamine (B1211576) D4.2 | Kd = 2.4 nM | [5] | |
| Dopamine D4.4 | EC50 = 9.7 nM (agonist) | [5] | |
| Dopamine D2L | Ki = 420 nM | [5] |
Functional Activity and In Vivo Effects: A Tale of Two Antagonists
Studies comparing the in vivo effects of (S)-WAY 100135 and WAY 100635 have revealed significant differences, likely stemming from their distinct pharmacological profiles.
| Experimental Model | (S)-WAY 100135 Effect | WAY 100635 Effect | Key Findings & Reference |
| Dorsal Raphe Nucleus Neuronal Activity (freely moving cats) | Moderately depressed neuronal activity at all doses tested (0.025-1.0 mg/kg i.v.).[4] | Significantly increased neuronal activity (0.025-0.5 mg/kg i.v.).[4] | WAY 100635 acts as a selective 5-HT1A antagonist, while (S)-WAY 100135 does not.[4] |
| 8-OH-DPAT-induced inhibition of serotonergic neuronal activity | Weakly attenuated the inhibitory action of 8-OH-DPAT (0.5 mg/kg i.v.).[4] | Completely blocked the action of 8-OH-DPAT at doses as low as 0.1 mg/kg i.v.[4] | WAY 100635 is a more potent antagonist of 5-HT1A autoreceptors.[4] |
| Extracellular 5-HT levels (ventral hippocampus) | Induced a transient, dose-dependent decrease in 5-HT levels when given alone.[6] | Did not alter 5-HT levels when given alone.[6] | Suggests (S)-WAY 100135 has partial agonist properties at somatodendritic 5-HT1A receptors.[6] |
| 8-OH-DPAT-induced decrease in extracellular 5-HT | Dose-dependently reversed the decrease with an ED50 of approximately 3.3 mg/kg.[6] | Dose-dependently reversed the decrease with an ED50 of approximately 0.03 mg/kg.[6] | WAY 100635 is significantly more potent in antagonizing the effects of a 5-HT1A agonist.[6] |
| Elevated Plus-Maze (mice) | Produced clear anxiolytic-like effects at 10 mg/kg, increasing open arm entries and time.[7] | - | The anxiolytic-like profile can be distinguished from that of 5-HT1A receptor partial agonists.[7] |
| MK-801-induced psychotomimetic effects (rats) | Attenuated locomotor stimulant effects (10 and 20 mg/kg) and disruptive effects on sensorimotor gating (1.25 and 2.5 mg/kg).[8][9] | - | Suggests potential antipsychotic properties.[8] |
Signaling Pathways and Experimental Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the 5-HT1A receptor signaling pathway and a typical experimental workflow for in vivo microdialysis.
Caption: 5-HT1A Receptor Signaling Pathway.
Caption: In Vivo Microdialysis Experimental Workflow.
Experimental Protocols
Radioligand Binding Assay (General Protocol)
-
Tissue Preparation: Homogenize brain regions of interest (e.g., hippocampus) in an appropriate buffer.
-
Incubation: Incubate the membrane homogenates with a specific radioligand for the 5-HT1A receptor (e.g., [3H]8-OH-DPAT) in the presence or absence of varying concentrations of the test compound ((S)-WAY 100135 or WAY 100635).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Determine the IC50 value (the concentration of the drug that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
In Vivo Microdialysis in Anesthetized Rats
This protocol is based on the methodology described in studies comparing (S)-WAY 100135 and WAY 100635.[6]
-
Anesthesia: Anesthetize rats with an appropriate anesthetic agent (e.g., chloral (B1216628) hydrate).
-
Stereotaxic Surgery: Place the anesthetized rat in a stereotaxic frame. Implant a microdialysis probe into the target brain region (e.g., ventral hippocampus).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Baseline Collection: After a stabilization period, collect baseline dialysate samples at regular intervals.
-
Drug Administration: Administer (S)-WAY 100135, WAY 100635, or a 5-HT1A agonist like 8-OH-DPAT via an appropriate route (e.g., intraperitoneal or subcutaneous injection).
-
Sample Collection: Continue to collect dialysate samples at regular intervals post-drug administration.
-
Neurochemical Analysis: Analyze the concentration of neurotransmitters (e.g., 5-HT) in the dialysate samples using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Express the post-treatment neurotransmitter levels as a percentage of the baseline levels and analyze for statistical significance.
Conclusion
This compound remains a valuable tool for investigating the 5-HT1A receptor system. However, researchers must be cognizant of its partial agonist activity at 5-HT1D receptors. For studies requiring a more selective but potent 5-HT1A antagonist, WAY 100635 may be considered, with the critical caveat of its potent D4 receptor agonism. The choice between these compounds should be guided by the specific research question and a thorough understanding of their respective pharmacological profiles. The experimental data and protocols provided in this guide aim to facilitate informed decision-making for researchers in the field of drug development and neuroscience.
References
- 1. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WAY-100135 - Wikipedia [en.wikipedia.org]
- 4. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WAY 100135, an antagonist of 5-HT1A serotonin receptors, attenuates psychotomimetic effects of MK-801 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Analysis of the Pharmacokinetic Profiles of (S)-WAY 100135 and WAY-100635
This guide provides a detailed comparison of the pharmacokinetic and pharmacodynamic properties of (S)-WAY 100135 and WAY-100635, two closely related phenylpiperazine derivatives that act on the serotonin (B10506) 5-HT1A receptor. This document is intended for researchers, scientists, and professionals in the field of drug development to facilitate an informed selection of these compounds for research purposes. While both compounds are potent 5-HT1A receptor ligands, they exhibit distinct pharmacological profiles that influence their in vivo behavior and potential applications.
Pharmacodynamic and Pharmacokinetic Properties
(S)-WAY 100135 and WAY-100635, while structurally similar, display significant differences in their interaction with the 5-HT1A receptor and their subsequent metabolic fate. WAY-100635 is recognized as a silent antagonist, meaning it blocks the receptor without initiating a biological response. In contrast, (S)-WAY 100135 has been shown to act as a partial agonist, eliciting a sub-maximal response upon binding to the 5-HT1A receptor.[1] This fundamental difference in their pharmacodynamics is a critical consideration for experimental design.
Limited publicly available data exists for a direct, quantitative comparison of the pharmacokinetic profiles of (S)-WAY 100135 and WAY-100635. However, based on available preclinical and clinical studies, a qualitative and semi-quantitative comparison is presented below.
| Parameter | (S)-WAY 100135 | WAY-100635 | References |
| Receptor Affinity (pIC50/IC50/pKi) | pKi = 7.5 (for 5-HT1A) | pIC50 = 8.87; IC50 = 1.35 nM (for 5-HT1A) | [2][3] |
| Receptor Selectivity | Selective for 5-HT1A over other 5-HT and adrenergic receptors. Also shows affinity for 5-HT1D and 5-HT1B receptors. | Highly selective for 5-HT1A receptors (>100-fold over other CNS receptors). Also shows high affinity for the D4 receptor. | [2][3] |
| Pharmacological Action | Partial agonist at the 5-HT1A receptor. | Silent antagonist at the 5-HT1A receptor. | [1] |
| Metabolism | Data not readily available. | Rapidly metabolized in humans. The parent compound represented about 19% of plasma radioactivity 47 minutes after injection of [carbonyl-11C]WAY-100635. In monkeys, at 60 minutes post-injection of [O-methyl-11C]WAY-100635, the parent compound was 40% of plasma radioactivity, while in humans it was only 5%. | [4] |
| Brain Penetration | Centrally active upon systemic administration. | Readily crosses the blood-brain barrier, as evidenced by its extensive use in PET imaging studies of the brain. | [5][6] |
Note: The lack of direct comparative pharmacokinetic studies for (S)-WAY 100135 and WAY-100635 necessitates a cautious interpretation of the available data. The provided information is compiled from various independent studies and may not be directly comparable due to differing experimental conditions.
Experimental Protocols
Below are detailed methodologies for key experiments relevant to the characterization of the pharmacokinetic and pharmacodynamic properties of (S)-WAY 100135 and WAY-100635.
In Vivo Pharmacokinetic Study in Rats
This protocol outlines a general procedure for determining the pharmacokinetic profile of a compound following intravenous administration in rats.
1. Animal Model:
-
Male Sprague-Dawley rats (250-300g) are used.
-
Animals are housed in a controlled environment with a 12-hour light/dark cycle and have ad libitum access to food and water.
-
For studies requiring conscious animals, a catheter is surgically implanted in the jugular vein for blood sampling and in the femoral vein for drug administration, under anesthesia, at least one day prior to the experiment.
2. Drug Administration:
-
The compound is dissolved in a suitable vehicle (e.g., saline, 10% DMSO in saline).
-
A single intravenous (IV) bolus dose is administered via the femoral vein catheter.
3. Blood Sampling:
-
Blood samples (approximately 0.2 mL) are collected from the jugular vein catheter at predefined time points (e.g., 0, 2, 5, 15, 30, 60, 120, 240, and 480 minutes) into heparinized tubes.[7]
-
To prevent hemodilution, an equivalent volume of sterile saline is administered after each blood draw.[8]
-
Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored at -80°C until analysis.
4. Bioanalytical Method:
-
Plasma concentrations of the compound are determined using a validated high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method.[9][10]
-
The method involves protein precipitation from the plasma samples, followed by chromatographic separation and mass spectrometric detection.
-
A standard curve is generated using known concentrations of the compound in blank plasma to allow for quantification.
5. Pharmacokinetic Analysis:
-
Plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t1/2 (Half-life): Time taken for the plasma concentration to reduce by half.
-
CL (Clearance): Volume of plasma cleared of the drug per unit time.
-
Vd (Volume of Distribution): Apparent volume into which the drug distributes in the body.
-
In Vitro Receptor Binding Assay
This protocol describes a method to determine the binding affinity of a compound to the 5-HT1A receptor.
1. Membrane Preparation:
-
Rat hippocampal tissue is homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged, and the resulting pellet is washed and resuspended in fresh buffer.
-
The final membrane preparation is stored at -80°C.
2. Binding Assay:
-
The assay is performed in a final volume of 250 µL containing the membrane preparation, a radiolabeled ligand (e.g., [3H]8-OH-DPAT or [3H]WAY-100635), and varying concentrations of the test compound.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand (e.g., 10 µM serotonin).
-
The mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).
-
The reaction is terminated by rapid filtration through glass fiber filters.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
-
The radioactivity retained on the filters is measured by liquid scintillation counting.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition binding data.
-
The Ki value (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations
5-HT1A Receptor Signaling Pathway
The following diagram illustrates the primary signaling cascade initiated by the activation of the 5-HT1A receptor, a G-protein coupled receptor (GPCR).
References
- 1. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the radioactive metabolites of the 5-HT1A receptor radioligand, [O-methyl-11C]WAY-100635, in monkey and human plasma by HPLC: comparison of the behaviour of an identified radioactive metabolite with parent radioligand in monkey using PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic-like effect of (S)-WAY 100135, a 5-HT1A receptor antagonist, in the murine elevated plus-maze test - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fluoro analogs of WAY-100635 with varying pharmacokinetics properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rat pharmacokinetics studies [bio-protocol.org]
- 8. lar.fsu.edu [lar.fsu.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
A Head-to-Head Comparison of WAY-100635 and (S)-WAY 100135 for Preclinical Research
In the landscape of serotonergic research, the selection of appropriate pharmacological tools is paramount to the integrity and interpretation of experimental findings. This guide provides a comprehensive comparison of two widely used 5-HT1A receptor ligands, WAY-100635 and (S)-WAY 100135, to assist researchers in making informed decisions for their study designs. While both compounds have been instrumental in elucidating the role of the 5-HT1A receptor, they possess distinct pharmacological profiles that render them suitable for different research applications.
Executive Summary
WAY-100635 is a potent and selective 5-HT1A receptor antagonist, distinguished by its "silent" antagonist profile, meaning it exhibits no intrinsic efficacy at this receptor.[1][2][3][4] However, subsequent research has revealed that WAY-100635 also functions as a potent full agonist at the dopamine (B1211576) D4 receptor, a critical consideration for interpreting experimental outcomes.[1][5][6][7][8] In contrast, (S)-WAY 100135, while also a potent 5-HT1A receptor antagonist, has demonstrated partial agonist activity at 5-HT1A autoreceptors in some experimental paradigms.[9][10] Furthermore, (S)-WAY 100135 displays affinity for other serotonin (B10506) receptor subtypes, notably the 5-HT1D receptor, where it may also act as a partial agonist. The choice between these two compounds, therefore, hinges on the specific research question and the desired level of selectivity.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the binding affinities and functional activities of WAY-100635 and (S)-WAY 100135 at various neurotransmitter receptors.
Table 1: Binding Affinity (Ki, nM) at Serotonin Receptors
| Compound | 5-HT1A | 5-HT1B | 5-HT1D | 5-HT2A | 5-HT2C |
| WAY-100635 | 0.39 - 1.35[1][3][4][8] | >100 | >100 | >100 | >100 |
| (S)-WAY 100135 | 1.26 - 15[9] | >1000 | ~17 | >1000 | >1000 |
Note: Ki values can vary between studies due to different experimental conditions.
Table 2: Binding Affinity (Ki/Kd, nM) at Other Receptors
| Compound | Dopamine D2L | Dopamine D3 | Dopamine D4.2/4.4 | α1-adrenergic |
| WAY-100635 | 420 - 940[1][5] | 370[1][5] | 3.3 - 16[1][5] | ~250 |
| (S)-WAY 100135 | >1000 | >1000 | Not reported | ~100-200[9] |
Table 3: Functional Activity (EC50/pA2/IC50)
| Compound | Receptor | Functional Assay | Result |
| WAY-100635 | 5-HT1A | Antagonism of 8-OH-DPAT-induced effects | pA2 = 9.71[3] |
| 5-HT1A | Electrophysiology (Dorsal Raphe) | Silent antagonist[4][11][12] | |
| Dopamine D4.4 | Agonist-stimulated cAMP inhibition | EC50 = 9.7 nM (full agonist)[1][5] | |
| (S)-WAY 100135 | 5-HT1A | Antagonism of 5-HT effects | pA2 = 7.5[13] |
| 5-HT1A | In vivo microdialysis (Hippocampus) | Partial agonist (decreased 5-HT release)[9] | |
| 5-HT1A | Electrophysiology (Dorsal Raphe) | Antagonist with some partial agonist-like depression of neuronal firing[10] |
Experimental Protocols
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of WAY-100635 and (S)-WAY 100135 for various receptors.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the receptor of interest (e.g., HEK293 cells) or from specific brain regions (e.g., rat hippocampus for 5-HT1A receptors).
-
Incubation: A constant concentration of a specific radioligand (e.g., [3H]8-OH-DPAT for 5-HT1A receptors) is incubated with the membranes in the presence of increasing concentrations of the unlabeled competitor drug (WAY-100635 or (S)-WAY 100135).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The IC50 values (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) are determined by non-linear regression analysis. The Ki values are then calculated from the IC50 values using the Cheng-Prusoff equation.
In Vivo Microdialysis
Objective: To assess the in vivo effects of WAY-100635 and (S)-WAY 100135 on extracellular serotonin levels in the brain.
Methodology:
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into a specific brain region (e.g., the ventral hippocampus) of an anesthetized rat.
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Dialysate samples are collected at regular intervals before and after the systemic administration of the test compound.
-
Neurotransmitter Analysis: The concentration of serotonin in the dialysate samples is quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Data Analysis: Changes in extracellular serotonin levels are expressed as a percentage of the baseline pre-drug levels.[9][14][15]
Electrophysiological Recording in Dorsal Raphe Nucleus
Objective: To evaluate the functional effects of WAY-100635 and (S)-WAY 100135 on the firing rate of serotonergic neurons.
Methodology:
-
Animal Preparation: Anesthetized rats are placed in a stereotaxic frame.
-
Electrode Placement: A recording microelectrode is lowered into the dorsal raphe nucleus to record the extracellular activity of single serotonergic neurons.
-
Drug Administration: The test compound is administered intravenously.
-
Data Recording and Analysis: The firing rate of the neurons is recorded before and after drug administration. The effect of the compound is quantified as the change in firing rate from the baseline. To test for antagonist activity, the ability of the compound to block the inhibitory effect of a 5-HT1A agonist like 8-OH-DPAT is assessed.[10][11][12]
Visualizing the Differences
The following diagrams illustrate the key pharmacological distinctions and experimental workflows discussed.
Caption: Pharmacological profiles of WAY-100635 and (S)-WAY 100135.
Caption: Workflow for in vivo microdialysis experiments.
Caption: Decision-making guide for selecting between the two compounds.
Conclusion: Which Tool for Which Task?
The evidence strongly suggests that WAY-100635 is a superior research tool when a "silent" antagonist profile at the 5-HT1A receptor is required, and the potential confounding effects of dopamine D4 receptor agonism can be controlled for or are the subject of investigation. Its high potency and selectivity for the 5-HT1A receptor over other serotonin receptor subtypes make it an excellent choice for in vitro binding studies and for in vivo studies where D4 receptor involvement is not a concern.[1][3][4]
Conversely, (S)-WAY 100135 may be a better choice when the primary goal is to avoid dopamine D4 receptor activity, and the potential for partial agonism at 5-HT1A and 5-HT1D receptors is either acceptable or of interest. [9] For instance, in studies where the dopaminergic system is being directly manipulated, the use of WAY-100635 could lead to complex and difficult-to-interpret results.
Ultimately, the ideal choice depends on the specific experimental context. Researchers should carefully consider the pharmacological nuances of each compound and incorporate appropriate controls to validate their findings. The off-target activities of both molecules underscore the importance of thorough characterization of pharmacological tools in neuroscience research.
References
- 1. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. WAY 100635 produces discriminative stimulus effects in rats mediated by dopamine D(4) receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scite.ai [scite.ai]
- 7. The dopamine D4 receptor: biochemical and signalling properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. WAY-100635, a potent and selective 5-hydroxytryptamine1A antagonist, increases serotonergic neuronal activity in behaving cats: comparison with (S)-WAY-100135 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Electrophysiological effects of WAY 100635, a new 5-HT1A receptor antagonist, on dorsal raphe nucleus serotoninergic neurones and CA1 pyramidal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Electrophysiological effects of N-(2-(4-(2-methoxyphenyl)-1-piperazinyl)ethyl)-N-(2-pyridinyl) cyclohexane carboxamide (WAY 100635) on dorsal raphe serotonergic neurons and CA1 hippocampal pyramidal cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The antagonist actions of WAY-100135 and its enantiomers on 5-HT1A receptor-mediated hyperpolarization of the rat isolated superior cervical ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neurochemical profile of the selective and silent 5-HT1A receptor antagonist WAY100135: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Regional differences in the effect of the combined treatment of WAY 100635 and fluoxetine: an in vivo microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Effects of WAY-100635 and (S)-WAY 100135
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the pharmacological profiles of WAY-100635 and (S)-WAY 100135, with a specific focus on the off-target effects of WAY-100635 that are absent in (S)-WAY 100135. The information presented herein is supported by experimental data to aid researchers in the selection of the most appropriate pharmacological tool for their studies.
Executive Summary
WAY-100635, a widely used 5-HT1A receptor antagonist, exhibits a significant off-target effect as a potent agonist at the dopamine (B1211576) D4 receptor.[1][2] This activity is not observed with (S)-WAY 100135, which is a potent and selective 5-HT1A receptor antagonist.[3] However, (S)-WAY 100135 is not without its own off-target activities, demonstrating partial agonism at the 5-HT1D receptor with an affinity comparable to its primary target.[4][5] This guide dissects these differences to provide a clear understanding of the distinct pharmacological properties of these two compounds.
Comparative Receptor Binding Profiles
The following tables summarize the quantitative data on the binding affinities of WAY-100635 and (S)-WAY 100135 at their primary target and key off-target receptors.
Table 1: Receptor Binding Affinity of WAY-100635
| Receptor | Binding Affinity (nM) | Functional Activity |
| 5-HT1A | Ki: 0.84, IC50: 1.35 - 2.2 | Silent Antagonist |
| Dopamine D4.2 | Ki: 16, Kd: 2.4[2][6] | Full Agonist (EC50: 9.7)[2] |
| Dopamine D4.4 | Ki: 3.3[2] | Full Agonist[2] |
| Dopamine D2L | Ki: 940[2] | Weak Antagonist[2] |
| Dopamine D3 | Ki: 370[2] | Not reported |
| α1-adrenergic | pIC50: 6.6[6] | Not reported |
Table 2: Receptor Binding Profile of (S)-WAY 100135
| Receptor | Binding Affinity | Functional Activity |
| 5-HT1A | IC50: 15 - 34[7] | Antagonist[3] |
| 5-HT1D | pKi: 7.58 (approx. 26 nM)[4][5] | Partial Agonist[4][5] |
| 5-HT1B | pKi: 5.82 (approx. 1514 nM)[4][5] | Partial Agonist[4][5] |
| 5-HT1C, 5-HT2 | IC50 > 1000 nM[3] | Not applicable |
| α1-adrenergic | IC50 > 1000 nM[3] | Not applicable |
| α2-adrenergic | IC50 > 1000 nM[3] | Not applicable |
| Dopamine D2 | IC50 > 1000 nM[3] | Not applicable |
Key Off-Target Effect of WAY-100635: Dopamine D4 Receptor Agonism
A primary off-target effect of WAY-100635 is its potent agonist activity at the dopamine D4 receptor.[1][2] This is a critical consideration for researchers, as activation of D4 receptors can influence various physiological and behavioral processes, potentially confounding studies aimed at investigating 5-HT1A receptor function. The discriminative stimulus effects of WAY-100635 in rats have been shown to be mediated by this D4 receptor activation.[8]
Off-Target Profile of (S)-WAY 100135
While (S)-WAY 100135 does not exhibit affinity for the dopamine D4 receptor, it is not completely selective. It has been shown to act as a partial agonist at the 5-HT1D receptor with a binding affinity similar to that of the 5-HT1A receptor.[4][5] It also has a much lower affinity for the 5-HT1B receptor.[4][5] This off-target activity should be taken into account when interpreting experimental results.
Signaling Pathways
The distinct off-target profiles of WAY-100635 and (S)-WAY 100135 result in the modulation of different signaling pathways.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the binding and functional activity of these compounds.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki or IC50) of the test compound for a specific receptor.
General Protocol:
-
Membrane Preparation:
-
HEK 293 cells stably expressing the receptor of interest (e.g., human dopamine D4.4 or 5-HT1A) are cultured and harvested.
-
Cells are homogenized in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuged to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in the assay buffer.
-
-
Binding Reaction:
-
A constant concentration of a specific radioligand (e.g., [3H]WAY-100635 for D4 receptors) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (WAY-100635 or (S)-WAY 100135).
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the target receptor.
-
The reaction is incubated to allow for binding equilibrium to be reached.
-
-
Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate the bound from the free radioligand.
-
The filters are washed to remove any unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.
-
The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
-
Functional Assays (e.g., cAMP Accumulation Assay)
Objective: To determine the functional activity (agonist or antagonist) of the test compound at a G-protein coupled receptor.
General Protocol:
-
Cell Culture:
-
HEK 293 cells stably expressing the receptor of interest are cultured in appropriate media.
-
-
Assay Procedure:
-
Cells are pre-incubated with a phosphodiesterase inhibitor to prevent the breakdown of cAMP.
-
For antagonist activity, cells are pre-treated with the test compound before the addition of a known agonist.
-
For agonist activity, cells are treated with varying concentrations of the test compound.
-
Adenylyl cyclase is stimulated (e.g., with forskolin) to induce cAMP production.
-
-
cAMP Measurement:
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP levels are measured using a commercially available cAMP assay kit (e.g., ELISA-based).
-
-
Data Analysis:
-
For agonists, the concentration that produces 50% of the maximal response (EC50) is determined.
-
For antagonists, the concentration that inhibits 50% of the agonist-induced response (IC50) is determined.
-
Conclusion
The choice between WAY-100635 and (S)-WAY 100135 as a 5-HT1A receptor antagonist should be made with a clear understanding of their respective off-target profiles. WAY-100635's potent agonism at the dopamine D4 receptor is a significant confounding factor that must be considered in the experimental design and interpretation of results.[1][2] While (S)-WAY 100135 avoids this specific off-target effect, its partial agonism at 5-HT1D receptors necessitates careful consideration, particularly in studies where this receptor subtype may play a role.[4][5] For studies requiring high selectivity for the 5-HT1A receptor over the dopamine D4 receptor, (S)-WAY 100135 is the superior choice. However, researchers must remain aware of its 5-HT1D activity. This guide provides the necessary data and context to make an informed decision based on the specific requirements of the research.
References
- 1. (+)-WAY 100135 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. WAY-100635 is a potent dopamine D4 receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. (S)-WAY 100135 dihydrochloride | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 4. WAY-100135 - Wikipedia [en.wikipedia.org]
- 5. medkoo.com [medkoo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. WAY 100635 produces discriminative stimulus effects in rats mediated by dopamine D(4) receptor activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating (S)-WAY 100135 as a Silent 5-HT1A Antagonist: A Comparative Guide
Introduction
The serotonin (B10506) 1A (5-HT1A) receptor, a Gi/o-coupled protein, is a critical target in neuroscience research and drug development, implicated in the pathophysiology of anxiety, depression, and other mood disorders.[1] Ligands for this receptor are classified based on their intrinsic activity. While agonists activate the receptor, an ideal silent antagonist binds with high affinity and selectivity but possesses no intrinsic activity of its own.[2][3] Such a compound is an invaluable tool for blocking receptor function without introducing confounding partial agonist or inverse agonist effects.
This guide provides a comparative analysis to validate the use of (S)-WAY 100135 as a silent 5-HT1A antagonist. It is critical, however, to address a common point of confusion: while (S)-WAY 100135 binds potently to the 5-HT1A receptor, several studies indicate it possesses partial agonist properties.[4][5] In contrast, the structurally related compound, WAY-100635 , is widely regarded as the gold-standard silent 5-HT1A antagonist, demonstrating no intrinsic efficacy in a variety of functional assays.[6][7][8] Therefore, this guide will compare (S)-WAY 100135 primarily with WAY-100635 and other reference compounds to clarify its pharmacological profile.
Comparative Analysis of 5-HT1A Receptor Ligands
The validation of a silent antagonist relies on demonstrating high binding affinity coupled with a lack of functional response in assays that measure G-protein activation or downstream signaling. The data below compares (S)-WAY 100135 with a full agonist (8-OH-DPAT), a partial agonist (Buspirone), and the established silent antagonist (WAY-100635).
| Compound | Ligand Type | Binding Affinity (IC50/Ki, nM) | Functional Activity (Intrinsic Efficacy) |
| 8-OH-DPAT | Full Agonist | ~1 nM (IC50)[6][7] | Full agonist; potently stimulates GTPγS binding and inhibits cAMP formation.[9] |
| Buspirone | Partial Agonist | ~10-20 nM | Partial agonist; displays lower maximal effect compared to 5-HT.[5] |
| (S)-WAY 100135 | Antagonist / Weak Partial Agonist | ~15-34 nM (IC50)[10][11] | Primarily antagonistic, but can induce a dose-dependent decrease in 5-HT levels when given alone, suggesting weak partial agonism at autoreceptors.[4][5] |
| WAY-100635 | Silent Antagonist | ~1.35 nM (IC50)[6] | No intrinsic activity; blocks agonist-induced effects without affecting basal activity.[5][6][7] |
5-HT1A Receptor Signaling Pathway
The 5-HT1A receptor is canonically coupled to the inhibitory G-protein, Gi/o.[1][12] Agonist binding initiates a cascade that includes the inhibition of adenylyl cyclase, leading to reduced intracellular cAMP levels, as well as the modulation of ion channels.[13][14] A silent antagonist like WAY-100635 will occupy the receptor and prevent these downstream effects from being initiated by an agonist, without causing any signaling changes on its own.
Caption: 5-HT1A receptor signaling cascade.
Experimental Protocols
To differentiate a silent antagonist from a partial agonist, functional assays are essential. The following are standard protocols used in the characterization of 5-HT1A receptor ligands.
[³⁵S]GTPγS Binding Assay
This assay directly measures the first step in signal transduction: G-protein activation. Agonists promote the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. A silent antagonist will not stimulate binding above basal levels but will block agonist-stimulated binding.[15][16]
Methodology:
-
Membrane Preparation: Prepare cell membranes from a stable cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) or from brain tissue rich in these receptors (e.g., hippocampus).
-
Assay Buffer: Use a buffer containing 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, and 1 mM EDTA.
-
Incubation: In a 96-well plate, combine the cell membranes (10-20 µg protein/well), GDP (10-30 µM to enhance the agonist signal), the test compound at various concentrations, and the reference agonist (e.g., 8-OH-DPAT at its EC₈₀ concentration for antagonist testing).
-
Reaction Initiation: Add [³⁵S]GTPγS to a final concentration of ~0.1-0.5 nM to start the reaction.
-
Incubation: Incubate the plate at 30°C for 60-90 minutes with gentle agitation.
-
Termination: Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester. Wash the filters with ice-cold wash buffer.[17]
-
Detection: Dry the filter plate, add scintillation fluid, and measure the incorporated radioactivity using a microplate scintillation counter.
-
Data Analysis: To test for antagonist activity, plot the percent inhibition of agonist-stimulated [³⁵S]GTPγS binding against the log concentration of the test compound. A silent antagonist should show dose-dependent inhibition without stimulating binding on its own.
Caption: Workflow for a [³⁵S]GTPγS binding assay.
cAMP Accumulation Assay
This assay measures a downstream consequence of Gi/o activation: the inhibition of adenylyl cyclase. Forskolin (B1673556) is used to stimulate cAMP production, and an agonist will inhibit this effect. A silent antagonist will block the agonist's inhibitory action but will not affect forskolin-stimulated cAMP levels on its own.[18][19][20]
Methodology:
-
Cell Culture: Plate 5-HT1A-expressing cells in a 96- or 384-well plate and incubate overnight.
-
Compound Addition: Remove the culture medium and add assay buffer containing various concentrations of the test compound (and a reference agonist for antagonist mode). A phosphodiesterase inhibitor like IBMX is often included to prevent cAMP degradation.
-
Pre-incubation: Incubate the plate at room temperature or 37°C for 15-30 minutes.[20]
-
Stimulation: Add forskolin (at a submaximal concentration, e.g., EC₈₀) to all wells except the negative control.
-
Incubation: Incubate for a further 15-30 minutes.
-
Detection: Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA).[18][21]
-
Data Analysis: For antagonist testing, plot the percent reversal of the agonist's inhibition of forskolin-stimulated cAMP levels against the log concentration of the antagonist.
Defining Ligand Activity
The key differentiator for a silent antagonist is its position on the spectrum of intrinsic activity. While full and partial agonists produce a response, a silent antagonist produces none, merely occupying the receptor. This is distinct from an inverse agonist, which would decrease the receptor's basal or constitutive activity.
Caption: Ligand activity spectrum at a GPCR.
The validation of a compound as a silent antagonist requires rigorous pharmacological characterization. While (S)-WAY 100135 is a potent 5-HT1A receptor ligand, evidence suggests it may not be a true silent antagonist, exhibiting partial agonist effects in certain contexts.[4] In contrast, WAY-100635 consistently demonstrates the defining characteristics of a silent antagonist: high affinity for the 5-HT1A receptor and a complete lack of intrinsic activity across multiple functional assays.[6][7]
For researchers requiring a tool to block 5-HT1A receptor-mediated effects without inducing any receptor activation, WAY-100635 is the more thoroughly validated and appropriate choice. The use of (S)-WAY 100135 should be approached with caution, with the awareness that its potential for weak agonist activity could influence experimental outcomes.
References
- 1. 5-HT1A Receptor-Regulated Signal Transduction Pathways in Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Silent 5-HT1A receptor antagonists: utility as research tools and therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effects of 5-HT1A receptor antagonists on hippocampal 5-hydroxytryptamine levels: (S)-WAY100135, but not WAY100635, has partial agonist properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of cAMP accumulation via recombinant human serotonin 5-HT1A receptors: considerations on receptor effector coupling across systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Electrophysiological, biochemical, neurohormonal and behavioural studies with WAY-100635, a potent, selective and silent 5-HT1A receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The silent and selective 5-HT1A antagonist, WAY 100635, produces via an indirect mechanism, a 5-HT2A receptor-mediated behaviour in mice during the day but not at night. Short communication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of 5-HT1A receptor-stimulated [35S]-GTPγS binding as measured by quantitative autoradiography following chronic agonist administration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. (S)-WAY 100135, 5-HT1A receptor antagonist (CAS 149007-54-5) | Abcam [abcam.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The 5-HT1A receptor: Signaling to behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 20. benchchem.com [benchchem.com]
- 21. resources.revvity.com [resources.revvity.com]
Safety Operating Guide
Safe Disposal of (S)-WAY 100135 Dihydrochloride: A Procedural Guide
Essential Safety and Logistical Information for Laboratory Professionals
The proper disposal of (S)-WAY 100135 dihydrochloride (B599025), a potent and selective 5-HT1A receptor antagonist used in research, is critical to ensure laboratory safety and environmental protection.[1][2][3][4] While some safety data sheets (SDS) may classify the compound as non-hazardous, others indicate it is very toxic to aquatic life.[5][6] This discrepancy necessitates a conservative approach, treating the substance as hazardous chemical waste to mitigate risks. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of (S)-WAY 100135 dihydrochloride.
Immediate Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound.
-
Ventilation: Handle the solid compound in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust particles.[7]
-
Spill Management: In case of a spill, collect the material using an absorbent pad and dispose of it as hazardous waste.[8] Clean the affected area thoroughly.
Step-by-Step Disposal Protocol
The primary principle for disposing of this compound is to manage it through your institution's Environmental Health and Safety (EHS) program.[8][9][10] Never dispose of this chemical down the drain or in regular trash. [6][8][11]
-
Waste Identification and Collection:
-
Solid Waste: Collect unused or expired this compound powder in its original container or a designated, properly sealed hazardous waste container.[5][12]
-
Contaminated Materials: Any items that have come into contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must be collected as solid chemical waste.[7]
-
Solutions: Aqueous solutions containing this compound should be collected in a designated, sealed container for liquid hazardous waste. Do not mix with other waste streams unless compatibility is confirmed.
-
-
Waste Container Labeling:
-
Storage of Chemical Waste:
-
Disposal of Empty Containers:
-
Thoroughly rinse the empty container with a suitable solvent (e.g., water, as the compound is water-soluble with gentle warming or sonication).[1]
-
The first one to three rinses must be collected and disposed of as liquid hazardous waste.[15]
-
After thorough rinsing and air-drying, deface the original label, and the container may be disposed of in the regular trash, depending on institutional policies.[8][15]
-
-
Arranging for Waste Pickup:
Quantitative Disposal Guidelines
The following table summarizes general quantitative limits for hazardous waste accumulation in a laboratory setting. These are not specific to this compound but represent common institutional policies.
| Waste Category | Maximum Accumulation Volume | Accumulation Time Limit |
| Hazardous Waste (Total) | 55 gallons | Up to 12 months |
| Acutely Toxic Waste (P-list) | 1 quart (liquid) or 1 kg (solid) | Up to 12 months |
Data sourced from general laboratory safety guidelines.[9]
Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Caption: Institutional chemical waste disposal pathway.
References
- 1. This compound | 5-HT1A Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. WAY100135: a novel, selective antagonist at presynaptic and postsynaptic 5-HT1A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. WAY-100135 - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. benchchem.com [benchchem.com]
- 8. vumc.org [vumc.org]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
- 10. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 11. Safe Chemical Waste Disposal [fishersci.com]
- 12. ehs.princeton.edu [ehs.princeton.edu]
- 13. benchchem.com [benchchem.com]
- 14. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 15. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
Essential Safety and Logistical Information for Handling (S)-WAY 100135 Dihydrochloride
(S)-WAY 100135 dihydrochloride (B599025) , a potent and selective 5-HT1A receptor antagonist, requires careful handling to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides detailed procedural information for researchers, scientists, and drug development professionals on the appropriate personal protective equipment (PPE), operational handling, and disposal of this compound.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is crucial to minimize exposure, particularly when handling the powdered form of (S)-WAY 100135 dihydrochloride due to the risk of aerosolization. The following table summarizes the recommended PPE for various laboratory activities.
| Activity | Recommended PPE | Rationale |
| Receiving and Storage | - Standard lab coat- Safety glasses- Nitrile gloves | Protects against incidental contact during the unpacking and transfer of sealed containers. |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or a full-face respirator with P100/FFP3 cartridges- Disposable solid-front lab coat or coveralls with tight-fitting cuffs- Double gloves (e.g., two pairs of nitrile gloves)- Disposable sleeves | Provides maximum protection against inhalation of fine powders and minimizes skin contact. Double gloving allows for the safe removal of the outer, potentially contaminated layer.[1][2] |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Chemical splash goggles or safety glasses with side shields- Chemical-resistant gloves (e.g., nitrile) | Reduces the risk of aerosolization compared to handling powders. Primary protection is achieved through engineering controls (fume hood), with PPE providing a barrier against splashes and spills.[1] |
| Waste Disposal | - Lab coat- Chemical splash goggles- Heavy-duty or double nitrile gloves | Protects against splashes and direct contact with contaminated waste materials. |
Experimental Protocols: Safe Handling and Disposal Workflow
Adherence to a strict, step-by-step protocol is essential for the safe management of this compound from receipt to disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any signs of damage or leakage. If the container is compromised, handle it within a chemical fume hood while wearing appropriate PPE for handling potent powders.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.
-
Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials. Desiccate at +4°C for long-term storage.
Weighing and Solution Preparation
-
Preparation of the Work Area:
-
Conduct all manipulations of the powdered compound within a certified chemical fume hood, a powder weighing station, or a glove box to minimize the risk of inhalation.[3]
-
Cover the work surface with absorbent bench paper to contain any potential spills.
-
Assemble all necessary equipment (e.g., spatulas, weigh boats, vials, solvents) and a designated, sealed waste container within the containment area before starting.
-
-
Weighing the Compound:
-
Don the appropriate PPE for handling potent powders.
-
Carefully transfer the desired amount of the compound from the stock container to a pre-tared weigh boat or vial. Use a clean spatula and avoid generating dust.
-
Close the stock container immediately after dispensing.
-
-
Solution Preparation:
-
This compound is soluble in DMSO (up to 100 mM) and water (up to 10 mM with sonication).[2]
-
Add the solvent to the vial containing the weighed powder within the fume hood.
-
Cap the vial and mix by vortexing or sonication until the compound is fully dissolved.
-
Decontamination and Spill Management
-
Decontamination:
-
Following each handling session, decontaminate all surfaces and equipment. Use a suitable cleaning agent, such as a detergent solution, followed by a rinse with 70% ethanol (B145695) or another appropriate disinfectant.
-
Wipe down the exterior of all containers, including the primary stock bottle, before returning them to storage.
-
-
Spill Management:
-
In the event of a small spill of the powder, carefully cover the spill with damp absorbent material to avoid raising dust. Gently wipe up the material and place it in a sealed hazardous waste container.
-
For a liquid spill, absorb the solution with a chemical spill pillow or absorbent pads.
-
Thoroughly decontaminate the spill area after cleanup.
-
For large spills, evacuate the area and follow institutional emergency procedures.
-
Waste Disposal
This compound is very toxic to aquatic life and must not be disposed of in the sewer system or with regular trash.[1]
-
Segregation and Labeling:
-
All contaminated disposable items, including gloves, weigh boats, pipette tips, and absorbent paper, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
The label should include "Hazardous Waste," the chemical name, and the appropriate hazard symbols.
-
-
Disposal of Unused Compound and Solutions:
-
Collect unused solid compound and any prepared solutions in a sealed, labeled hazardous waste container.
-
Do not mix with other waste streams unless compatible.
-
-
Final Disposal:
Visualized Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for the safe handling and disposal of this compound.
A logical workflow for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
